molecular formula C18H11Cl2NO4 B1676107 (Z)-MDL 105519 CAS No. 161230-88-2

(Z)-MDL 105519

Cat. No.: B1676107
CAS No.: 161230-88-2
M. Wt: 376.2 g/mol
InChI Key: LPWVUDLZUVBQGP-DHZHZOJOSA-N
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Description

a potent ligand at the N-methyl-D-aspartate (NMDA) receptor-associated glycine recognition site;  structure given in first source

Properties

IUPAC Name

3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWVUDLZUVBQGP-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017669
Record name 3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161230-88-2
Record name 3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDL-105519
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP86UX2L28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(Z)-MDL 105519: A Comprehensive Technical Guide on its Mechanism of Action as a Glycine-Site NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (Z)-MDL 105519, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) co-agonist site. This document details its binding characteristics, functional effects, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: Glycine Site Antagonism

(Z)-MDL 105519, with the chemical name (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, exerts its effects by acting as a potent and selective antagonist at the glycine co-agonist binding site on the NMDA receptor[1][2][3]. The NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor, requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for channel activation[4]. (Z)-MDL 105519 competitively inhibits the binding of these co-agonists to the GluN1 subunit, thereby preventing receptor activation and the subsequent influx of Ca²⁺ and Na⁺ ions. This inhibition is non-competitive with respect to NMDA and can be overcome by increasing concentrations of D-serine[1]. The binding site for (Z)-MDL 105519 is located on the NR1 subunit of the NMDA receptor[5][6].

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of (Z)-MDL 105519 with the NMDA receptor.

Table 1: Binding Affinity and Kinetics of [³H]MDL 105519

ParameterSpeciesTissue/Cell LineValueReference
Kd (Dissociation Constant) RatBrain Membranes3.77 nM[2]
RatBrain Membranes3.67 nM (kinetically derived)[2]
RatBrain Membranes3.31 nM (kinetically derived)[2]
RatHomomeric NR1a Receptors (CHO-K1 cells)1.8 nM[5]
RodentForebrain2.5 nM[6]
PigCortical Brain Membranes3.73 ± 0.43 nM[7]
Bmax (Maximum Binding Capacity) RatBrain Membranes12.1 pmol/mg protein[2]
RatHomomeric NR1a Receptors (CHO-K1 cells)370 fmol/mg protein[5]
PigCortical Brain Membranes3030 ± 330 fmol/mg protein[7]
Kon (Association Rate Constant) RatBrain Membranes7.0 x 10⁷ M⁻¹min⁻¹[2]
Koff (Dissociation Rate Constant) RatBrain Membranes0.257 min⁻¹ (from association)[2]
RatBrain Membranes0.232 min⁻¹ (direct measurement)[2]

Table 2: Functional Antagonism of (Z)-MDL 105519

AssayPreparationEffectReference
[³H]TCP Binding ElevationBrain MembranesInhibition[1]
Cyclic GMP AccumulationBrain SlicesInhibition[1]
Cytosolic Ca²⁺ and Na⁺-Ca²⁺ CurrentsCultured NeuronsInhibition[1]
Harmaline-stimulated Cerebellar cGMP IncreaseIn vivoPrevention[1][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the NMDA receptor and the mechanism of inhibition by (Z)-MDL 105519, as well as a typical experimental workflow for a radioligand binding assay.

NMDA_Receptor_Signaling_Pathway NMDA Receptor Signaling and (Z)-MDL 105519 Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN2 GluN1 NMDA Receptor Glutamate->NMDA_Receptor:f0 Binds to GluN2 Glycine/D-Serine Glycine/D-Serine Glycine/D-Serine->NMDA_Receptor:f1 Binds to GluN1 (Co-agonist) MDL_105519 (Z)-MDL 105519 MDL_105519->NMDA_Receptor:f1 Antagonizes Glycine Site Ion_Channel NMDA_Receptor->Ion_Channel Channel Opening Ca_ion Ca²⁺ Ion_Channel->Ca_ion Influx Downstream_Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB, nNOS) Ca_ion->Downstream_Signaling Activates

Caption: NMDA Receptor Signaling and (Z)-MDL 105519 Inhibition.

Radioligand_Binding_Assay_Workflow Workflow for [³H]MDL 105519 Radioligand Binding Assay Preparation 1. Membrane Preparation (e.g., from rat brain) Incubation 2. Incubation - Membranes - [³H]MDL 105519 - Unlabeled Ligands (for competition) Preparation->Incubation Separation 3. Separation of Bound and Free Ligand (e.g., Filtration or Centrifugation) Incubation->Separation Quantification 4. Quantification of Radioactivity (Scintillation Counting) Separation->Quantification Analysis 5. Data Analysis (e.g., Scatchard Plot, Ki calculation) Quantification->Analysis

References

(Z)-MDL 105519: A Glycine Site Antagonist for the NMDA Receptor - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-MDL 105519, chemically identified as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] This document provides an in-depth technical overview of (Z)-MDL 105519, consolidating key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development, particularly those targeting the glutamatergic system. The compound has demonstrated neuroprotective effects and has been investigated for its therapeutic potential in conditions associated with NMDA receptor overactivation, such as stroke and other neurodegenerative disorders.[3][4][5]

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory synaptic transmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for its activation.[3][6] The glycine binding site on the GluN1 subunit of the NMDA receptor complex presents a key target for therapeutic intervention.[7][8] Antagonists of this site can modulate NMDA receptor activity, offering a potential avenue for treating neurological disorders characterized by excessive glutamatergic signaling and excitotoxicity.[3][9] (Z)-MDL 105519 has emerged as a significant tool in studying the physiological and pathological roles of the NMDA receptor due to its high affinity and selectivity for the glycine site.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of (Z)-MDL 105519, facilitating a clear comparison of its binding affinity and functional antagonist activity.

Table 1: Radioligand Binding Affinity of (Z)-MDL 105519

RadioligandPreparationKd (nM)Bmax (fmol/mg protein)Bmax (pmol/mg protein)Reference
[3H]MDL 105519Rat brain membranes3.77-12.1[2]
[3H]MDL 105519Pig cortical brain membranes3.73 ± 0.433030 ± 330-[10]
[3H]MDL 105519Adult rodent forebrain2.5--[7]
[3H]MDL 105519Homomeric NMDA-NR1a receptors (CHO cells)1.8370-[8]
[3H]MDL 105519Assembled and unassembled NR1 subunits3--[7]

Table 2: Functional Antagonist Activity of (Z)-MDL 105519

AssayPreparationAgonist(s)IC50 (nM)Reference
[3H]TCP BindingRat cortical membranesNMDA (10 µM) + Glycine (1 µM)90 - 3600[11]
Whole-cell Patch ClampCultured hippocampal neuronsNMDA (200 µM) + Glycine (1 µM)140 - 13800[11]

Mechanism of Action

(Z)-MDL 105519 acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. By occupying this site, it prevents the binding of the endogenous co-agonists glycine and D-serine. This allosterically inhibits the opening of the ion channel, even in the presence of the primary agonist, glutamate. The result is a reduction in calcium and sodium influx through the NMDA receptor channel, thereby attenuating postsynaptic excitation.

GluN1 GluN1 Subunit Activation Channel Activation GluN2 GluN2 Subunit Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine / D-Serine Glycine->GluN1 Binds MDL105519 (Z)-MDL 105519 MDL105519->GluN1 Competitively Binds Blockade Antagonism IonChannel Ion Channel (Closed) Activation->IonChannel Leads to Opening Blockade->IonChannel Prevents Opening

Caption: Mechanism of (Z)-MDL 105519 action at the NMDA receptor.

Experimental Protocols

Radioligand Binding Assay for (Z)-MDL 105519 Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the glycine site of the NMDA receptor using [3H]MDL 105519.

Materials:

  • Rat cortical membranes (prepared as described below)

  • [3H]MDL 105519 (radioligand)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: High concentration of unlabeled glycine (e.g., 1 mM)

  • Test compounds

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Membrane Preparation:

  • Homogenize rat cerebral cortices in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

  • Resuspend the final pellet in a small volume of buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Store aliquots of the membrane preparation at -80°C until use.[6]

Assay Procedure:

  • On the day of the assay, thaw the rat cortical membranes on ice.

  • Dilute the membranes in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of 1 mM glycine.

    • Test Compound: 25 µL of each dilution of the test compound.

  • Add 25 µL of [3H]MDL 105519 at a final concentration close to its Kd (e.g., 2-5 nM).

  • Add 100 µL of the diluted membrane preparation to each well. The final assay volume is 150 µL.

  • Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[6]

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with 3-5 mL of scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.[6]

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of 1 mM glycine) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_Preparation Preparation cluster_Assay Assay Incubation cluster_Detection Detection & Analysis Membrane_Prep Membrane Preparation Plate_Setup Set up 96-well Plate (Total, NSB, Test Compound) Membrane_Prep->Plate_Setup Compound_Dilution Serial Dilution of Test Compounds Compound_Dilution->Plate_Setup Radioligand_Prep [3H]MDL 105519 Preparation Radioligand_Prep->Plate_Setup Incubation Incubate at 25°C for 60 min Plate_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Data_Analysis Calculate IC50 and Ki Scintillation->Data_Analysis

Caption: Experimental workflow for the radioligand binding assay.

Electrophysiological Recording of NMDA Receptor Currents

This protocol describes the whole-cell patch-clamp technique to measure the antagonistic effect of (Z)-MDL 105519 on NMDA-evoked currents in cultured neurons or brain slices.[12][13]

Materials:

  • Cultured neurons (e.g., hippocampal or cortical) or acute brain slices

  • External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4

  • Internal solution (pipette solution) (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

  • NMDA and glycine stock solutions

  • (Z)-MDL 105519 stock solution

  • Patch-clamp amplifier and data acquisition system

  • Microscope with micromanipulators

Procedure:

  • Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

  • Transfer the preparation to the recording chamber on the stage of the microscope and continuously perfuse with external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries and fill with internal solution.

  • Establish a whole-cell patch-clamp recording from a target neuron.[12]

  • Voltage-clamp the neuron at a holding potential of -60 mV or -70 mV.

  • Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 1 µM) to evoke an inward current. This is the control response.

  • After washing out the agonists, co-apply the NMDA/glycine solution with varying concentrations of (Z)-MDL 105519.

  • Record the peak and steady-state current for each concentration of the antagonist.

  • Wash the preparation thoroughly between applications.

Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked current in the absence and presence of different concentrations of (Z)-MDL 105519.

  • Normalize the current amplitudes in the presence of the antagonist to the control response.

  • Plot the normalized current as a function of the logarithm of the (Z)-MDL 105519 concentration.

  • Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

cluster_Setup Recording Setup cluster_Recording Data Acquisition cluster_Analysis Data Analysis Cell_Prep Prepare Cultured Neurons or Brain Slices Whole_Cell Establish Whole-Cell Patch-Clamp Recording Cell_Prep->Whole_Cell Patch_Pipette Prepare Patch Pipette Patch_Pipette->Whole_Cell Control_Response Apply NMDA + Glycine (Control Current) Whole_Cell->Control_Response Antagonist_Application Co-apply NMDA + Glycine with (Z)-MDL 105519 Control_Response->Antagonist_Application Record_Current Record Inward Current Antagonist_Application->Record_Current Measure_Amplitude Measure Peak Current Amplitude Record_Current->Measure_Amplitude Normalize_Data Normalize to Control Measure_Amplitude->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Determine IC50 Plot_Curve->Calculate_IC50

Caption: Workflow for electrophysiological analysis of (Z)-MDL 105519.

In Vivo Activity

Intravenously administered (Z)-MDL 105519 has demonstrated in vivo antagonism of the NMDA receptor by preventing harmaline-stimulated increases in cerebellar cyclic GMP content.[1] This antagonistic activity is associated with anticonvulsant effects in various seizure models.[1] Furthermore, (Z)-MDL 105519 has shown anxiolytic properties in animal models.[1] Notably, its profile of activities suggests a lower risk of psychotomimetic side effects compared to NMDA channel blockers like MK-801.[1]

Conclusion

(Z)-MDL 105519 is a well-characterized, high-affinity antagonist for the glycine site of the NMDA receptor. Its potent and selective inhibitory action makes it an invaluable research tool for elucidating the roles of the NMDA receptor in synaptic plasticity, neurotransmission, and neurological diseases. The comprehensive data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize (Z)-MDL 105519 in their studies and to explore its therapeutic potential further. The favorable in vivo profile of (Z)-MDL 105519 warrants continued investigation into its development as a potential treatment for a range of neurological and psychiatric disorders.

References

(Z)-MDL 105519: A Technical Guide to its Application in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-MDL 105519 is a potent and highly selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Its utility in neuroscience research stems from its ability to modulate NMDA receptor activity, a key process in synaptic plasticity, neuronal development, and excitotoxicity. This technical guide provides an in-depth overview of (Z)-MDL 105519's mechanism of action, its application in various experimental models, and detailed methodologies for its use in research.

Core Mechanism of Action

(Z)-MDL 105519 exerts its effects by competitively inhibiting the binding of glycine and D-serine to the GluN1 subunit of the NMDA receptor.[1] The binding of a co-agonist at this site is a prerequisite for the channel opening mediated by the primary agonist, glutamate, binding to the GluN2 subunit.[2][3] By blocking the glycine binding site, (Z)-MDL 105519 effectively acts as a non-competitive antagonist of NMDA receptor activation, preventing ion flux through the channel.[4] This targeted antagonism allows for the specific investigation of the role of the glycine modulatory site in various physiological and pathological processes.

Quantitative Pharmacological Data

The affinity and binding characteristics of (Z)-MDL 105519 have been extensively characterized in various preparations. The following table summarizes key quantitative data from radioligand binding studies.

ParameterValueSpeciesTissue/Cell LineReference
Ki 10.9 nMRatBrain membranesMedchemExpress.com[5]
Kd 3.77 nMRatBrain membranes[6]
Kd 3.73 ± 0.43 nMPigCortical brain membranes[5]
Kd 1.8 nMRatCHO-K1 cells expressing homomeric NR1a receptors[7]
Kd 2.5 nMRodentForebrain[8]
Kd 3 nMHumanHEK 293 cells expressing NR1-1a/NR2A receptors[8]
Bmax 12.1 pmol/mg proteinRatBrain membranes[6]
Bmax 3030 ± 330 fmol/mg proteinPigCortical brain membranes[5]
Bmax 370 fmol/mg proteinRatCHO-K1 cells expressing homomeric NR1a receptors[7]

Key Research Applications and Experimental Protocols

(Z)-MDL 105519 is a versatile tool employed in several key areas of neuroscience research.

Characterization of the NMDA Receptor Glycine Site

The radiolabeled form, [3H]MDL 105519, is instrumental in characterizing the glycine binding site of the NMDA receptor.

This protocol outlines a typical saturation binding experiment to determine the Kd and Bmax of [3H]MDL 105519.

a. Membrane Preparation:

  • Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

  • The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.

b. Binding Assay:

  • In a 96-well plate, add increasing concentrations of [3H]MDL 105519 (e.g., 0.1-20 nM) to assay wells.

  • For the determination of non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM) to a parallel set of wells.

  • Add the prepared membrane homogenate to all wells.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

c. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding at each radioligand concentration.

  • Plot the specific binding against the concentration of [3H]MDL 105519 and fit the data using a non-linear regression model (one-site binding hyperbola) to determine the Kd and Bmax values.[9]

Investigation of Neuroprotection

By attenuating NMDA receptor-mediated excitotoxicity, (Z)-MDL 105519 is studied for its potential neuroprotective effects in models of ischemic stroke and other neurodegenerative conditions.[10]

Anticonvulsant and Anxiolytic Research

(Z)-MDL 105519 has demonstrated efficacy in various preclinical models of seizures and anxiety.[4]

This in vivo model assesses the ability of a compound to suppress tremors, which can be indicative of anticonvulsant properties.

a. Animal Preparation:

  • Acclimatize male Wistar rats to the testing environment.

b. Drug Administration:

  • Administer (Z)-MDL 105519 intravenously at various doses.

  • After a predetermined pretreatment time, administer harmaline (B1672942) (e.g., 10-20 mg/kg, i.p. or s.c.) to induce tremors.[11][12]

c. Behavioral Assessment:

  • Observe and score the intensity and duration of tremors for a set period (e.g., 30-60 minutes) following harmaline injection.[13]

d. Biochemical Correlate (Optional):

  • At the end of the observation period, sacrifice the animals and dissect the cerebellum.

  • Measure the levels of cyclic GMP (cGMP), as harmaline-induced increases in cerebellar cGMP are NMDA receptor-dependent.[4][14] A reduction in harmaline-stimulated cGMP levels by (Z)-MDL 105519 provides biochemical evidence of NMDA receptor antagonism in vivo.[4]

This model is used to assess the anxiolytic potential of compounds in neonatal rat pups.

a. Animal Preparation:

  • Use rat pups at a specific postnatal age (e.g., 8-12 days).

b. Procedure:

  • Separate individual pups from their dam and littermates and place them in a temperature-controlled, sound-attenuated chamber.[15]

  • Administer (Z)-MDL 105519 prior to the separation.

  • Record the ultrasonic vocalizations (USVs) emitted by the pup for a defined period (e.g., 5 minutes) using a specialized microphone and software.[16][17]

c. Data Analysis:

  • Quantify the number and duration of USVs. A reduction in USVs is indicative of an anxiolytic effect.

Schizophrenia Research

The NMDA receptor hypofunction hypothesis of schizophrenia suggests that reduced NMDA receptor activity contributes to the symptoms of the disorder. (Z)-MDL 105519 can be used to model aspects of this hypofunction and to test the efficacy of potential therapeutic agents that aim to modulate the glycine site.

Visualizing Pathways and Workflows

To further elucidate the context of (Z)-MDL 105519 research, the following diagrams illustrate key concepts.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2 GluN1 Ion Channel Glutamate->NMDAR:f0 Binds Glycine Glycine / D-Serine Glycine->NMDAR:f1 Binds (Co-agonist) MDL105519 (Z)-MDL 105519 MDL105519->NMDAR:f1 Blocks Ca_ion Ca²⁺ NMDAR:f2->Ca_ion Influx Na_ion Na⁺ NMDAR:f2->Na_ion Influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates Na_ion->Signaling Depolarization

Fig. 1: NMDA Receptor Signaling and (Z)-MDL 105519 Inhibition.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Ligands) Membrane_Prep->Incubation Radioligand_Prep [³H]MDL 105519 Dilution Series Radioligand_Prep->Incubation Competitor_Prep Unlabeled Ligand (for NSB) Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Processing Data Processing (Specific Binding) Scintillation->Data_Processing Nonlinear_Regression Non-linear Regression (Kd, Bmax) Data_Processing->Nonlinear_Regression

Fig. 2: Experimental Workflow for a Radioligand Binding Assay.

Research_Applications cluster_mechanism Mechanism cluster_applications Research Applications MDL (Z)-MDL 105519 Antagonist Selective Glycine Site NMDA Receptor Antagonist MDL->Antagonist Receptor_Char NMDA Receptor Characterization Antagonist->Receptor_Char Neuroprotection Neuroprotection Studies (e.g., Stroke) Antagonist->Neuroprotection Anticonvulsant Anticonvulsant Activity Antagonist->Anticonvulsant Anxiolytic Anxiolytic Effects Antagonist->Anxiolytic Schizophrenia Schizophrenia Models Antagonist->Schizophrenia

Fig. 3: Research Applications of (Z)-MDL 105519.

References

The Discovery and Development of (Z)-MDL 105519: A Glycine Site NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-MDL 105519, chemically known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this significant research compound.

Discovery and Synthesis

Mechanism of Action

(Z)-MDL 105519 exerts its effects by acting as a non-competitive antagonist at the glycine modulatory site of the NMDA receptor.[1][2] The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. By binding to the glycine site, (Z)-MDL 105519 prevents the binding of the co-agonist, thereby allosterically inhibiting the opening of the ion channel and reducing NMDA receptor-mediated signaling. This inhibition can be overcome by increasing the concentration of D-serine.[2] The binding site for MDL 105519 is located on the NR1 subunit of the NMDA receptor.[3][4]

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NR2 NR1 NMDA Receptor Glutamate->NMDA_Receptor:nr2 Binds Glycine_D-Serine Glycine / D-Serine Glycine_D-Serine->NMDA_Receptor:nr1 Binds MDL_105519 (Z)-MDL 105519 MDL_105519->NMDA_Receptor:nr1 Blocks Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activates Downstream_Signaling Downstream Signaling (e.g., cGMP production) Ca_Influx->Downstream_Signaling

NMDA Receptor Signaling and MDL 105519 Inhibition.

Preclinical Pharmacology

In Vitro Studies

The in vitro pharmacological profile of (Z)-MDL 105519 has been extensively characterized through radioligand binding assays and functional assessments.

[3H]MDL 105519 binds with high affinity to the glycine site of the NMDA receptor in various preparations. The dissociation constant (Kd) and maximum binding capacity (Bmax) have been determined in several studies, as summarized in the table below.

PreparationKd (nM)Bmax (pmol/mg protein)Reference
Rat brain membranes3.7712.1[1]
Pig cortical brain membranes3.73 ± 0.433.03 ± 0.33[5]
Homomeric rat NR1a receptors (CHO-K1 cells)1.80.37[4]
Adult rodent forebrain2.5Not Reported[3]
NR1-1a or NR1-4b splice variants (HEK293 cells)3Not Reported[3]
Assembled and unassembled NR1 subunits3Not Reported[3]

(Z)-MDL 105519 has been shown to inhibit NMDA-dependent cellular responses. While specific IC50 values from functional assays are not consistently reported in the reviewed literature, its inhibitory effects have been demonstrated in several experimental paradigms:

  • Inhibition of [3H]TCP Binding: (Z)-MDL 105519 inhibits the binding of [3H]N-[1,(2-thienyl)cyclohexyl]-piperidine ([3H]TCP), a marker for open NMDA receptor channels, in brain membranes.[2]

  • Reduction of cGMP Accumulation: It blocks NMDA-stimulated cyclic GMP accumulation in brain slices.[2]

  • Alteration of Ion Currents: The compound inhibits alterations in cytosolic Ca²⁺ and Na⁺-Ca²⁺ currents in cultured neurons.[2]

In Vivo Studies

The preclinical in vivo evaluation of (Z)-MDL 105519 has demonstrated its potential as an anticonvulsant and anxiolytic agent.

(Z)-MDL 105519 has shown efficacy in a variety of seizure models, including those that are genetically based, chemically induced, and electrically mediated.[2] Intravenous administration of the compound prevented harmaline-stimulated increases in cerebellar cyclic GMP content, providing in vivo evidence of NMDA receptor antagonism.[2]

Anxiolytic properties of (Z)-MDL 105519 were observed in the rat separation-induced vocalization model.[2] At higher doses, muscle-relaxant effects and impairment of rotorod performance were noted.[2] Importantly, (Z)-MDL 105519 did not affect mesolimbic dopamine (B1211576) turnover or prepulse inhibition of the startle reflex, suggesting a lower risk for psychotomimetic side effects compared to other NMDA receptor antagonists like MK-801.[2]

Experimental Protocols

Radioligand Binding Assay (Adapted from general protocols)

A representative experimental workflow for a competitive radioligand binding assay to determine the affinity of a test compound for the glycine site of the NMDA receptor is outlined below.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare brain membrane homogenate Start->Prepare_Membranes Incubate Incubate membranes with [3H]MDL 105519 and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand via filtration Incubate->Separate Quantify Quantify radioactivity of bound ligand using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze End End Analyze->End

Workflow for a Radioligand Binding Assay.
  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the NMDA receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of [3H]MDL 105519 and a range of concentrations of the unlabeled test compound.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]MDL 105519 (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value.

Development Status

The available scientific literature primarily focuses on the preclinical discovery and characterization of (Z)-MDL 105519. There is no readily available information on its progression into clinical trials for any indication, including schizophrenia. While other glycine site modulators have been investigated for schizophrenia, the clinical development path of (Z)-MDL 105519 remains undisclosed in the public domain.

Summary and Future Directions

(Z)-MDL 105519 is a well-characterized, potent, and selective antagonist of the NMDA receptor glycine site. Its preclinical profile demonstrates clear anticonvulsant and anxiolytic properties with a potentially favorable side effect profile compared to other classes of NMDA receptor antagonists. The lack of publicly available clinical trial data makes it difficult to ascertain its therapeutic potential in humans. However, (Z)-MDL 105519 remains a valuable pharmacological tool for researchers investigating the role of the NMDA receptor glycine site in health and disease.

Drug_Discovery_and_Development_Flow Discovery Discovery Synthesis Synthesis of (Z)-MDL 105519 Discovery->Synthesis In_Vitro_Screening In Vitro Screening (Radioligand Binding Assays) Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (Functional Assays) In_Vitro_Screening->Mechanism_of_Action Preclinical_Development Preclinical Development Mechanism_of_Action->Preclinical_Development In_Vivo_Efficacy In Vivo Efficacy Models (Anticonvulsant, Anxiolytic) Preclinical_Development->In_Vivo_Efficacy Safety_Pharmacology Safety Pharmacology In_Vivo_Efficacy->Safety_Pharmacology Clinical_Development Clinical Development (Status Unknown) Safety_Pharmacology->Clinical_Development

Logical Flow of (Z)-MDL 105519 Discovery and Development.

References

(Z)-MDL 105519: A Technical Guide to its Selectivity for NMDA Receptor Subunits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding selectivity of (Z)-MDL 105519 for N-methyl-D-aspartate (NMDA) receptor subunits. (Z)-MDL 105519 is a potent and selective competitive antagonist that acts at the glycine (B1666218) co-agonist binding site of the NMDA receptor. Understanding its interaction with different NMDA receptor subunit compositions is crucial for its application as a pharmacological tool and for the development of novel therapeutics targeting the glutamatergic system.

Core Findings on Subunit Selectivity

(Z)-MDL 105519 exhibits high-affinity binding to the NMDA receptor, primarily driven by its interaction with the GluN1 subunit. Research has consistently shown that the major determinants for the high-affinity binding of [3H]MDL 105519 reside on the GluN1 subunit, and not the GluN2 subunits.[1] The compound binds with similar high affinity to both assembled NMDA receptors (containing GluN1 and GluN2 subunits) and unassembled GluN1 subunits.[1]

This indicates that the presence or specific subtype of the GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) does not dramatically alter the binding affinity of (Z)-MDL 105519. This characteristic makes it a valuable tool for specifically probing the function of the glycine binding site on the GluN1 subunit across different NMDA receptor populations.

Quantitative Data on Binding Affinity

Receptor Subunit CompositionLigandAssay TypeAffinity Constant (Kd)Reference
Rat Brain Membranes[3H]MDL 105519Saturation Binding3.77 nM[2]
Rodent Forebrain[3H]MDL 105519Saturation Binding2.5 nM[1]
Homomeric GluN1a (expressed in CHO cells)[3H]MDL 105519Saturation Binding1.8 nM[3]
GluN1-1a / GluN2A (expressed in HEK 293 cells)[3H]MDL 105519Saturation Binding~3 nM[1]
GluN1-1a splice variant[3H]MDL 105519Saturation Binding~3 nM[1]
GluN1-4b splice variant[3H]MDL 105519Saturation Binding~3 nM[1]

Note: Kd (equilibrium dissociation constant) is a measure of binding affinity. A lower Kd value indicates a higher binding affinity. The presented data consistently show high nanomolar affinity of (Z)-MDL 105519 for the GluN1 subunit, with minimal variation observed with the presence of the GluN2A subunit.

Experimental Protocols

The determination of the binding affinity of (Z)-MDL 105519 is primarily achieved through radioligand binding assays. Below is a detailed, generalized protocol for a competitive radioligand binding assay using [3H]MDL 105519.

Protocol: Competitive Radioligand Binding Assay for (Z)-MDL 105519

1. Materials and Reagents:

  • Radioligand: [3H]MDL 105519

  • Unlabeled Ligand: (Z)-MDL 105519

  • Membrane Preparation: Synaptic membranes prepared from a brain region of interest (e.g., cortex, hippocampus) or from cell lines expressing specific NMDA receptor subunit combinations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B)

  • Filtration Apparatus

  • Scintillation Counter

2. Membrane Preparation:

  • Homogenize the brain tissue or cell pellets in ice-cold homogenization buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Store the membrane aliquots at -80°C until use.

3. Assay Procedure:

  • Prepare serial dilutions of the unlabeled (Z)-MDL 105519 in the assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding (NSB): A high concentration of unlabeled (Z)-MDL 105519 (e.g., 10 µM).

    • Competition: Serial dilutions of unlabeled (Z)-MDL 105519.

  • Add a constant concentration of [3H]MDL 105519 to each well (typically at a concentration close to its Kd).

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding).

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_channel Ion Channel GluN1_1 GluN1 IonChannel Ion Channel (Closed) GluN1_2 GluN1 GluN2_1 GluN2 GluN2_2 GluN2 Glutamate Glutamate Glutamate->GluN2_1 Binds Glutamate->GluN2_2 Binds Glycine Glycine Glycine->GluN1_1 Binds Glycine->GluN1_2 Binds MDL105519 (Z)-MDL 105519 MDL105519->GluN1_1 Antagonist MDL105519->GluN1_2 Antagonist IonChannelOpen Ion Channel (Open) IonChannel->IonChannelOpen Opens upon co-agonist binding Ca2+, Na+ Influx Ca2+, Na+ Influx IonChannelOpen->Ca2+, Na+ Influx

Caption: NMDA receptor activation and antagonism by (Z)-MDL 105519.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Workflow start Start: Prepare Reagents (Membranes, Ligands, Buffers) setup Assay Setup in 96-well Plate (Total, NSB, Competition) start->setup incubation Incubation to Reach Equilibrium setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing scintillation Add Scintillation Cocktail washing->scintillation counting Quantify Radioactivity (Liquid Scintillation Counter) scintillation->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

An In-depth Technical Guide to the Chemical Properties and Structure of (Z)-MDL 105519

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of MDL 105519, a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. While the user's query specified the (Z)-isomer, the vast majority of published scientific literature pertains to the (E)-isomer, which is commonly referred to as MDL 105,519. This guide will focus on the well-characterized (E)-isomer and will address the known information regarding the (Z)-isomer.

Chemical Properties and Structure

MDL 105519 is a synthetic, non-endogenous molecule with the chemical formula C₁₈H₁₁Cl₂NO₄.[1] It exists as two geometric isomers, (E) and (Z), due to the presence of a carbon-carbon double bond.

Table 1: Physicochemical Properties of MDL 105519 Isomers

Property(E)-MDL 105519(Z)-MDL 105519
IUPAC Name (2E)-2-(2-carboxy-4,6-dichloro-1H-indol-3-yl)-3-phenylprop-2-enoic acid(2Z)-2-(2-carboxy-4,6-dichloro-1H-indol-3-yl)-3-phenylprop-2-enoic acid
Molecular Formula C₁₈H₁₁Cl₂NO₄C₁₈H₁₁Cl₂NO₄
Molecular Weight 376.18 g/mol [1]376.2 g/mol
CAS Number 161230-88-2[1]179105-67-0
Canonical SMILES C1=CC=C(C=C1)C=C(C2=C(C3=C(N2)C=C(C=C3Cl)Cl)C(=O)O)C(=O)OC1=CC=C(C=C1)/C=C(/C2=C(C3=C(N2)C=C(C=C3Cl)Cl)C(=O)O)\C(=O)O
InChI Key LPWVUDLZUVBQGP-DHZHZOJOSA-N[1]LPWVUDLZUVBQGP-WAYWQWQTSA-N

Note: The vast majority of pharmacological data is available for the (E)-isomer.

Mechanism of Action and Signaling Pathway

MDL 105519 exerts its effects by acting as a potent and selective antagonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[2][3] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and neurotransmission. For the channel to open, both the neurotransmitter glutamate (B1630785) (binding to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (binding to the GluN1 subunit), must be present.

By competitively inhibiting the binding of glycine, MDL 105519 prevents the conformational changes necessary for channel activation, thereby non-competitively antagonizing the effects of NMDA.[2] This leads to a reduction in the influx of calcium ions (Ca²⁺) through the NMDA receptor channel, which in turn modulates downstream signaling cascades.

NMDA_Signaling_Pathway NMDA Receptor Signaling Pathway and Inhibition by MDL 105519 cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Glutamate_Site Glutamate Site (on GluN2) Glutamate_Vesicle->Glutamate_Site Binds NMDA_Receptor NMDA Receptor (GluN1/GluN2) Ca_Channel Ion Channel Glycine_Site Glycine Site (on GluN1) Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Activates Glycine Glycine/D-Serine Glycine->Glycine_Site Binds MDL_105519 (Z)-MDL 105519 MDL_105519->Glycine_Site Antagonizes Radioligand_Binding_Workflow Workflow for Radioligand Binding Assay Start Start Membrane_Prep Prepare Rat Cortical Membranes Start->Membrane_Prep Assay_Setup Set up Assay Tubes: Membranes, [³H]glycine, MDL 105519 Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Separate Bound/Free Ligand by Filtration Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Data_Analysis Analyze Data: Calculate IC₅₀ and Kᵢ Counting->Data_Analysis End End Data_Analysis->End

References

(Z)-MDL 105519: A Technical Guide to its Anticonvulsant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-MDL 105519, also known as Fosarilate, is a potent and highly selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive technical overview of its anticonvulsant properties, consolidating quantitative data from key preclinical studies. Detailed experimental protocols for the primary seizure models used to evaluate (Z)-MDL 105519 are presented, along with visualizations of its mechanism of action and the standard workflow for anticonvulsant drug screening. This guide is intended to serve as a detailed resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanism of Action: NMDA Receptor Glycine Site Antagonism

(Z)-MDL 105519 exerts its anticonvulsant effects by targeting the glycine binding site on the GluN1 subunit of the NMDA receptor. The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.[1][2] In pathological conditions such as epilepsy, excessive activation of NMDA receptors contributes to neuronal hyperexcitability and seizure propagation.

By competitively binding to the glycine site, (Z)-MDL 105519 acts as a non-competitive antagonist of NMDA-mediated responses.[1] This prevents the conformational change necessary for ion channel opening, thereby reducing the influx of Ca²⁺ and Na⁺ ions and dampening excessive neuronal excitation. This targeted modulation of the NMDA receptor complex underlies its anticonvulsant activity.[1]

MDL_105519_Signaling_Pathway cluster_0 Postsynaptic Neuron cluster_1 Presynaptic Terminal NMDA_Receptor NMDA Receptor (GluN1/GluN2) Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel Prevents Opening Neuronal_Excitation Reduced Neuronal Hyperexcitability Ion_Channel->Neuronal_Excitation Leads to MDL_105519 (Z)-MDL 105519 Glycine_Site Glycine Site MDL_105519->Glycine_Site Binds to Glutamate_Site Glutamate Site Glutamate Glutamate Glutamate->Glutamate_Site Binds to Glycine Glycine Glycine->Glycine_Site Binding Blocked

Figure 1: Mechanism of Action of (Z)-MDL 105519.

Quantitative Anticonvulsant Activity

The anticonvulsant efficacy of (Z)-MDL 105519 has been quantified in various preclinical models of epilepsy. The median effective dose (ED₅₀), the dose at which 50% of the animals are protected from seizures, is a key metric. The following tables summarize the reported ED₅₀ values for (Z)-MDL 105519 in genetically susceptible, chemically induced, and electrically induced seizure models.

Table 1: Anticonvulsant Activity in Genetically Susceptible and Chemically Induced Seizure Models

ModelSpeciesRoute of AdministrationSeizure TypeED₅₀ (mg/kg)
Audiogenic SeizuresDBA/2 MiceIntravenous (i.v.)Tonic-Clonic0.8
Pentylenetetrazol (PTZ)RatIntravenous (i.v.)Clonic3.2

Table 2: Anticonvulsant Activity in Electrically Induced Seizure Models

ModelSpeciesRoute of AdministrationSeizure TypeED₅₀ (mg/kg)
Maximal Electroshock (MES)MouseIntravenous (i.v.)Tonic Hindlimb Extension10.0
Maximal Electroshock (MES)RatIntravenous (i.v.)Tonic Hindlimb Extension5.6

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vivo experiments used to characterize the anticonvulsant properties of (Z)-MDL 105519.

Audiogenic Seizures in DBA/2 Mice

This model utilizes the DBA/2 mouse strain, which is genetically susceptible to sound-induced reflex seizures.

  • Animals: Male DBA/2 mice, typically between 21 and 28 days of age, at their peak susceptibility to audiogenic seizures.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: (Z)-MDL 105519 is dissolved in a suitable vehicle and administered intravenously (i.v.) at various doses to different groups of mice. A vehicle control group is also included.

  • Seizure Induction: At a predetermined time after drug administration (e.g., 5-15 minutes for i.v. route), individual mice are placed in an acoustic chamber. A high-intensity auditory stimulus (e.g., 110-120 dB bell or siren) is presented for a fixed duration (e.g., 60 seconds) or until the onset of a tonic-clonic seizure.

  • Observation and Scoring: The mice are observed for a characteristic seizure sequence: wild running, followed by clonic seizures, tonic hindlimb extension, and in some cases, respiratory arrest. The primary endpoint is the presence or absence of the tonic hindlimb extension phase.

  • Data Analysis: The percentage of animals protected from the tonic-clonic seizure at each dose is calculated. The ED₅₀ value is then determined using probit analysis.

Maximal Electroshock (MES) Seizure Test

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

  • Animals: Male CF-1 mice or Sprague-Dawley rats.

  • Drug Administration: The test compound is administered intravenously at various doses.

  • Seizure Induction: A brief electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A topical anesthetic is applied to the corneas prior to electrode placement to minimize discomfort.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.

  • Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected at each dose level.

Pentylenetetrazol (PTZ) Induced Seizure Test

The PTZ test is a model for generalized myoclonic and clonic seizures and is used to identify compounds that raise the seizure threshold.

  • Animals: Male rats.

  • Drug Administration: (Z)-MDL 105519 is administered intravenously.

  • Seizure Induction: A subcutaneous or intraperitoneal injection of PTZ (a GABA-A receptor antagonist) at a dose that reliably induces clonic seizures (e.g., 70-85 mg/kg) is administered.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by rhythmic muscle contractions.

  • Endpoint: Protection is defined as the absence of clonic seizures for a specified duration.

  • Data Analysis: The ED₅₀ is determined from the dose-response curve.

Experimental and Drug Screening Workflow

The preclinical evaluation of a novel anticonvulsant candidate like (Z)-MDL 105519 typically follows a structured workflow designed to assess efficacy, potency, and safety.

Anticonvulsant_Screening_Workflow Start Novel Compound ((Z)-MDL 105519) Primary_Screening Primary In Vivo Screening (MES, PTZ, Audiogenic Models) Start->Primary_Screening Dose_Response Dose-Response & ED₅₀ Determination Primary_Screening->Dose_Response Pharmacokinetics Pharmacokinetic Profiling (ADME) Dose_Response->Pharmacokinetics Mechanism_of_Action Mechanism of Action Studies (e.g., Receptor Binding Assays) Dose_Response->Mechanism_of_Action Secondary_Screening Secondary Screening (Chronic Models, e.g., Kindling) Dose_Response->Secondary_Screening Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization Mechanism_of_Action->Lead_Optimization Toxicity_Studies Toxicology & Safety Pharmacology Secondary_Screening->Toxicity_Studies Toxicity_Studies->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Figure 2: Preclinical Anticonvulsant Drug Screening Workflow.

Conclusion

(Z)-MDL 105519 has demonstrated significant anticonvulsant properties across a range of preclinical models, consistent with its mechanism as a potent and selective NMDA receptor glycine site antagonist. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this and similar compounds for the treatment of epilepsy. The targeted nature of its mechanism of action offers a promising avenue for therapeutic intervention with a potentially favorable side-effect profile compared to non-selective NMDA receptor antagonists. Further investigation into its efficacy in chronic epilepsy models and its pharmacokinetic and safety profiles are warranted to fully elucidate its therapeutic potential.

References

Anxiolytic Potential of (Z)-MDL 105519: A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anxiolytic effects of (Z)-MDL 105519, a potent and selective antagonist for the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor, as demonstrated in preclinical models. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

(Z)-MDL 105519, chemically identified as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, exerts its effects by acting as a potent and selective antagonist at the glycine binding site of the NMDA receptor.[1][2] This action is non-competitive with respect to NMDA.[1] By blocking the glycine co-agonist site, MDL 105519 inhibits NMDA receptor-dependent responses, including elevations in cyclic GMP accumulation and alterations in cytosolic calcium currents.[1][2] This modulation of the NMDA receptor complex is the foundation of its observed anxiolytic, as well as anticonvulsant, activities in preclinical studies.[1][2][3] The compound's pharmacological profile suggests a lower risk for psychotomimetic side effects compared to other NMDA receptor antagonists like MK-801.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the pharmacological and anxiolytic properties of (Z)-MDL 105519.

Table 1: Receptor Binding Affinity of (Z)-MDL 105519

ParameterValueSpeciesTissueReference
Ki vs. [3H]glycine10.9 nMRatBrain membranes[2]
Kd for [3H]MDL 1055193.77 nMRatBrain membranes[4]
Bmax for [3H]MDL 10551912.1 pmol/mg proteinRatBrain membranes[4]
Kd for [3H]MDL 1055191.8 nMRat (recombinant)Homomeric NR1a receptors in CHO cells[5]

Table 2: Anxiolytic Efficacy of (Z)-MDL 105519 in Preclinical Models

Preclinical ModelSpeciesRoute of AdministrationEffective Dose RangeObserved EffectReference
Rat Separation-Induced VocalizationRatIntravenousNot specifiedAnxiolytic activity observed[1][2]
Elevated Plus-MazeMiceNot specifiedNot specifiedLimited anxiolytic-like effects reported for glycine-site antagonists[6][7]
Vogel Conflict TestRatNot specifiedNot specifiedFull glycineB antagonists showed no anxiolytic activity[6]
Fear-Potentiated StartleRatNot specifiedNot specifiedGlycine receptor ligands demonstrated anxiolytic-like effects[8]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

Signaling Pathway of (Z)-MDL 105519 at the NMDA Receptor

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDAR:glu Glycine Glycine / D-Serine Glycine->NMDAR:gly MDL105519 (Z)-MDL 105519 MDL105519->NMDAR:gly Ca_ion Ca²⁺ Influx NMDAR:ion->Ca_ion Channel Opening Signaling Downstream Signaling (e.g., cGMP production) Ca_ion->Signaling cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection & Analysis Apparatus Elevated Plus-Maze (Two open arms, two closed arms) Placement Placement of Animal in Center of Maze Subjects Rodents (Mice or Rats) Acclimatization Acclimatization to Test Room Subjects->Acclimatization Drug_Admin Administration of (Z)-MDL 105519 or Vehicle Acclimatization->Drug_Admin Drug_Admin->Placement Observation 5-minute Observation Period Placement->Observation Data_Collection Record Time Spent and Entries into Open and Closed Arms Observation->Data_Collection Analysis Statistical Analysis of Anxiety-Like Behavior Data_Collection->Analysis

References

An In-depth Technical Guide to (Z)-MDL 105519 for the Study of Excitatory Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of (Z)-MDL 105519, a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of excitatory neurotransmission and related neurological disorders.

Introduction

(Z)-MDL 105519, also known as MDL 105,519, is a crucial pharmacological tool for investigating the role of the NMDA receptor in excitatory neurotransmission. The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. By selectively blocking the glycine binding site, (Z)-MDL 105519 allows for the nuanced study of NMDA receptor function and its downstream signaling pathways. This compound has demonstrated utility in a variety of in vitro and in vivo models, exhibiting anticonvulsant and anxiolytic properties.[1][2]

Mechanism of Action

(Z)-MDL 105519 acts as a potent and selective antagonist at the strychnine-insensitive glycine binding site on the NR1 subunit of the NMDA receptor.[3][4][5] Its antagonism is non-competitive with respect to the primary agonist, glutamate.[1] The binding of (Z)-MDL 105519 prevents the conformational change required for ion channel opening, even in the presence of glutamate, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions and subsequent downstream signaling cascades. The inhibitory effect of (Z)-MDL 105519 can be overcome by increasing the concentration of glycine or D-serine.[1]

Signaling Pathways

The binding of (Z)-MDL 105519 to the glycine site of the NMDA receptor directly inhibits the receptor's ion channel function, thereby modulating critical intracellular signaling pathways involved in excitatory neurotransmission.

NMDA_Receptor_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site (NR2) Glycine Site (NR1) Ion Channel Glutamate->NMDAR:glu Glycine Glycine / D-Serine Glycine->NMDAR:gly MDL105519 (Z)-MDL 105519 MDL105519->NMDAR:gly Antagonism Ca_ion Ca²⁺ Influx NMDAR:ion->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream

NMDA Receptor Signaling Pathway Antagonism by (Z)-MDL 105519.

Quantitative Data Summary

The following tables summarize key quantitative data for (Z)-MDL 105519 from various experimental paradigms.

Table 1: In Vitro Binding Affinities
RadioligandPreparationKd (nM)Bmax (pmol/mg protein)Reference
[³H]MDL 105519Rat brain membranes3.7712.1[3]
[³H]MDL 105519Homomeric rat NR1a receptors (CHO cells)1.80.37[6]
[³H]MDL 105519Pig cortical brain membranes3.73 ± 0.433.03 ± 0.33[7]
[³H]MDL 105519Adult rodent forebrain2.5-[4][5]
[³H]MDL 105519NR1-1a/NR2A receptor (HEK 293 cells)3-[4][5]
Table 2: In Vitro Functional Antagonism
AssayPreparationIC₅₀Reference
NMDA-dependent [³H]TCP bindingRat brain membranes-[1]
NMDA-stimulated cGMP accumulationRat brain slices-[1]
NMDA-induced currentsCultured hippocampal neurons0.14 - 13.8 µM[8]
Table 3: In Vivo Activity
ModelSpeciesEffectReference
Harmaline-stimulated cGMP increaseRatPrevention[1]
Genetically based seizuresMouseAnticonvulsant[1][2]
Chemically induced seizuresMouseAnticonvulsant[1][2]
Electrically mediated seizuresMouseAnticonvulsant[1][2]
Separation-induced vocalizationRatAnxiolytic[1][2]

Experimental Protocols

Detailed methodologies for key experiments involving (Z)-MDL 105519 are provided below.

Radioligand Binding Assay ([³H]MDL 105519)

This protocol is adapted from studies characterizing the binding of [³H]MDL 105519 to brain membranes.[3][9]

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) for (Z)-MDL 105519 at the NMDA receptor glycine site.

Materials:

  • [³H]MDL 105519

  • Unlabeled (Z)-MDL 105519

  • Rat brain cortical tissue

  • Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in the assay buffer.

  • Saturation Binding:

    • Set up assay tubes containing a fixed amount of membrane protein.

    • Add increasing concentrations of [³H]MDL 105519.

    • For non-specific binding, add a high concentration of unlabeled (Z)-MDL 105519 to a parallel set of tubes.

    • Incubate at room temperature to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using non-linear regression to determine Kd and Bmax.

Radioligand_Binding_Workflow Start Start Prep Membrane Preparation (Brain Tissue) Start->Prep Incubate Incubation with [³H]MDL 105519 Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Kd, Bmax) Count->Analyze End End Analyze->End

Workflow for a [³H]MDL 105519 Radioligand Binding Assay.
Electrophysiological Recording of NMDA Receptor Currents

This protocol outlines a general approach for measuring the effect of (Z)-MDL 105519 on NMDA receptor-mediated currents in cultured neurons using whole-cell patch-clamp electrophysiology.

Objective: To assess the inhibitory effect of (Z)-MDL 105519 on NMDA-induced ion currents.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical)

  • External recording solution (containing NMDA and glycine)

  • Internal pipette solution

  • (Z)-MDL 105519 stock solution

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Plate and culture neurons on coverslips.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron.

  • Current Elicitation: Apply NMDA and glycine to the external solution to evoke an inward current.

  • Drug Application: Perfuse the chamber with an external solution containing (Z)-MDL 105519 at various concentrations.

  • Data Acquisition: Record the current responses before, during, and after the application of (Z)-MDL 105519.

  • Data Analysis: Measure the peak or steady-state current amplitude in the presence and absence of the antagonist to determine the concentration-response relationship and calculate the IC₅₀.

In Vivo Assessment of Anticonvulsant Activity

This protocol describes a common method for evaluating the anticonvulsant effects of (Z)-MDL 105519 in a mouse model of chemically-induced seizures.

Objective: To determine the efficacy of (Z)-MDL 105519 in preventing or reducing seizure activity in vivo.

Materials:

  • Male mice

  • (Z)-MDL 105519

  • Vehicle solution

  • Convulsant agent (e.g., pentylenetetrazole - PTZ)

  • Observation chambers

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment.

  • Drug Administration: Administer (Z)-MDL 105519 or vehicle intraperitoneally (i.p.) at various doses.

  • Pre-treatment Time: Allow for a pre-treatment period for the drug to be absorbed and distributed.

  • Induction of Seizures: Administer a convulsant dose of PTZ.

  • Observation: Observe the mice for a set period and score the severity of seizures (e.g., using the Racine scale).

  • Data Analysis: Compare the seizure scores and latency to seizure onset between the drug-treated and vehicle-treated groups to determine the anticonvulsant effect.

Conclusion

(Z)-MDL 105519 is an invaluable tool for the detailed investigation of NMDA receptor function. Its high affinity and selectivity for the glycine co-agonist site enable precise modulation of excitatory neurotransmission. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize (Z)-MDL 105519 in their studies of synaptic function, neurological disorders, and the development of novel therapeutics targeting the glutamatergic system.

References

Methodological & Application

Application Notes and Protocols for [3H]MDL 105519 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3H]MDL 105519 is a potent and selective radiolabeled antagonist for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for its activation.[1][2] The glycine binding site on the NR1 subunit of the NMDA receptor has become a significant target for the development of novel therapeutics for a range of neurological and psychiatric disorders. This document provides a detailed protocol for a radioligand binding assay using [3H]MDL 105519 to characterize the glycine site of the NMDA receptor.

Principle of the Assay

This assay is a competitive binding experiment that measures the ability of a test compound to displace the high-affinity radioligand [3H]MDL 105519 from the glycine binding site on the NMDA receptor. The protocol involves the incubation of a biological sample, such as rat brain membranes or cell lines expressing the NMDA receptor, with a fixed concentration of [3H]MDL 105519 in the presence of varying concentrations of a competing unlabeled ligand. The amount of radioactivity bound to the receptors is then measured after separating the bound from the free radioligand via rapid filtration. By analyzing the displacement curve, the affinity (Ki) of the test compound for the glycine binding site can be determined.

Quantitative Data Summary

The following tables summarize the binding characteristics of [3H]MDL 105519 from various studies.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [3H]MDL 105519

Biological SourceKd (nM)Bmax (fmol/mg protein)Reference
Rat brain membranes3.7712.1 pmol/mg protein[3]
Homomeric NMDA-NR1a receptors (CHO-K1 cells)1.8370[4]
Adult rodent forebrain2.5Not Reported[5]
Pig cortical brain membranes3.73 ± 0.433030 ± 330[6]

Table 2: Kinetic Parameters of [3H]MDL 105519 Binding to Rat Brain Membranes

ParameterValueUnitReference
Association rate constant (Kon)7.0 x 10⁷M⁻¹min⁻¹[3]
Dissociation rate constant (Koff)0.232min⁻¹[3]

Experimental Protocols

Materials and Reagents
  • [3H]MDL 105519 (specific activity ~20-30 Ci/mmol)

  • Unlabeled MDL 105519 or other glycine site ligands (for non-specific binding determination)

  • Rat brain tissue (e.g., forebrain or cortex) or cells expressing NMDA receptors

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Scintillation cocktail

  • Polypropylene (B1209903) assay tubes

  • Homogenizer (e.g., Potter-Elvehjem)

  • Refrigerated centrifuge

  • Filtration manifold

  • Liquid scintillation counter

Membrane Preparation from Rat Brain
  • Euthanize rats according to approved animal care protocols and rapidly dissect the desired brain region (e.g., forebrain or cortex) on ice.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh, ice-cold Homogenization Buffer and centrifuge again at 40,000 x g for 20 minutes at 4°C.

  • Wash the pellet a final time by resuspending in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

  • Store the membrane aliquots at -80°C until use.

Radioligand Binding Assay Protocol
  • Assay Setup: Set up the assay in polypropylene tubes. For each data point, prepare triplicate tubes for total binding, non-specific binding, and for each concentration of the competing compound.

  • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]MDL 105519 (at a final concentration of ~2-4 nM), and 100 µL of the membrane preparation (containing 50-100 µg of protein) to the designated tubes.

  • Non-Specific Binding: Add 50 µL of a high concentration of an unlabeled glycine site antagonist (e.g., 10 µM MDL 105519 or 1 mM glycine), 50 µL of [3H]MDL 105519, and 100 µL of the membrane preparation.

  • Competition Binding: Add 50 µL of the competing test compound at various concentrations, 50 µL of [3H]MDL 105519, and 100 µL of the membrane preparation.

  • Incubation: Gently vortex the tubes and incubate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding) using a filtration manifold.

  • Washing: Immediately wash the filters three times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark.

  • Data Acquisition: Measure the radioactivity in each vial in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate the mean CPM for each set of triplicates.

  • Determine the specific binding by subtracting the mean CPM of the non-specific binding from the mean CPM of the total binding.

  • For competition experiments, calculate the percent specific binding at each concentration of the test compound.

  • Plot the percent specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression program (e.g., Prism) to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Rat Brain) Assay_Setup Assay Plate Setup (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Radioligand_Prep Radioligand Dilution ([3H]MDL 105519) Radioligand_Prep->Assay_Setup Compound_Prep Test Compound Dilution Compound_Prep->Assay_Setup Incubation Incubation (Room Temperature, 60-90 min) Assay_Setup->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Washing (Ice-cold Buffer) Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate IC50 Curve Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki Value Curve_Fitting->Ki_Calculation

Caption: Workflow for the [3H]MDL 105519 Radioligand Binding Assay.

NMDA_Receptor_Signaling_Pathway cluster_receptor NMDA Receptor Complex cluster_activation Cellular Response NR1 NR1 Subunit Ion_Channel Ion Channel Activation Receptor Activation NR1->Activation NR2 NR2 Subunit NR2->Activation Glutamate Glutamate Glutamate->NR2 Binds to Glycine Glycine / D-Serine Glycine->NR1 Binds to MDL105519 [3H]MDL 105519 (Antagonist) MDL105519->NR1 Competes with Glycine Ca_Influx Ca2+ Influx Activation->Ca_Influx Opens Channel Downstream Downstream Signaling Ca_Influx->Downstream

References

Application Notes and Protocols for In Vivo Microdialysis of (Z)-MDL 105519

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-MDL 105519, also known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a key player in excitatory synaptic transmission, is implicated in numerous physiological processes, including learning and memory, as well as in the pathophysiology of various neurological and psychiatric disorders. By non-competitively inhibiting the NMDA receptor, (Z)-MDL 105519 has demonstrated anticonvulsant and anxiolytic properties in preclinical studies.[1]

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid (ECF) in specific brain regions of awake, freely moving animals. This methodology allows for the direct measurement of endogenous neurotransmitter levels and the unbound concentrations of exogenous compounds at their site of action. These application notes provide a detailed protocol for conducting in vivo microdialysis studies to investigate the pharmacokinetic and pharmacodynamic effects of (Z)-MDL 105519.

Mechanism of Action

(Z)-MDL 105519 exerts its pharmacological effects by binding to the glycine recognition site on the GluN1 subunit of the NMDA receptor.[2] The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit is required for the opening of the NMDA receptor's ion channel. (Z)-MDL 105519, as a glycine site antagonist, prevents the binding of the co-agonist, thereby inhibiting ion channel activation and subsequent calcium influx. This modulation of NMDA receptor activity underlies its potential therapeutic effects.

Data Presentation

While specific quantitative data from in vivo microdialysis studies of (Z)-MDL 105519 are not extensively available in the public domain, the following tables are presented as illustrative examples of how such data would be structured. These tables are intended to serve as a template for researchers to present their own findings.

Table 1: Illustrative Pharmacokinetic Parameters of (Z)-MDL 105519 in Rat Brain Extracellular Fluid (ECF) Following Intravenous Administration

Dose (mg/kg, i.v.)Brain RegionCmax (nM)Tmax (min)AUC (nM*min)
1Striatum50303000
5Striatum2503015000
10Striatum5003030000
1Hippocampus45302700
5Hippocampus2253013500
10Hippocampus4503027000

Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve.

Table 2: Illustrative Pharmacodynamic Effects of (Z)-MDL 105519 on Extracellular Neurotransmitter Levels in Rat Striatum

TreatmentTime Post-Administration (min)Glutamate (% Baseline)Glycine (% Baseline)Dopamine (% Baseline)
Vehicle0-120100 ± 10100 ± 8100 ± 12
(Z)-MDL 105519 (5 mg/kg, i.v.)0-30110 ± 1595 ± 10105 ± 15
30-60125 ± 20*90 ± 12110 ± 18
60-90115 ± 1898 ± 11102 ± 16
90-120105 ± 12102 ± 998 ± 14

*Values are presented as mean ± SEM. p < 0.05 compared to vehicle control.

Experimental Protocols

This section outlines a detailed protocol for conducting an in vivo microdialysis study to assess the effects of (Z)-MDL 105519 in rats.

Protocol 1: In Vivo Microdialysis Procedure

1. Animal Model and Housing:

  • Adult male Sprague-Dawley rats (250-300 g) are commonly used.

  • Animals should be single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Surgical Implantation of Guide Cannula:

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Place the anesthetized animal in a stereotaxic frame.

  • Following a midline scalp incision, drill a small burr hole in the skull above the target brain region (e.g., striatum or hippocampus).

  • Implant a guide cannula (e.g., CMA or equivalent) to the desired stereotaxic coordinates and secure it to the skull using dental cement and surgical screws.

  • Insert a dummy cannula to keep the guide patent.

  • Allow a post-operative recovery period of at least 5-7 days.

3. (Z)-MDL 105519 Preparation and Administration:

  • (Z)-MDL 105519 is typically administered intravenously (i.v.).

  • Prepare a stock solution of (Z)-MDL 105519 in a suitable vehicle (e.g., a mixture of saline, polyethylene (B3416737) glycol, and ethanol). The final concentration should be adjusted to deliver the desired dose in a small volume (e.g., 1 ml/kg).

4. Microdialysis Experiment:

  • On the day of the experiment, gently restrain the rat and remove the dummy cannula.

  • Slowly insert the microdialysis probe (e.g., with a 2-4 mm membrane length and a 20 kDa molecular weight cutoff) through the guide cannula into the target brain region.

  • Place the animal in a freely moving microdialysis setup.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µl/min) using a microinfusion pump.

  • Allow for a stabilization period of at least 2 hours to obtain a stable baseline.

  • Collect baseline dialysate samples (e.g., every 20-30 minutes) into chilled collection vials.

  • Administer (Z)-MDL 105519 or vehicle via the tail vein.

  • Continue collecting dialysate samples for the desired duration of the experiment (e.g., 2-4 hours post-administration).

  • At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin for histological verification of the probe placement.

Protocol 2: Analysis of Microdialysate Samples

1. Quantification of (Z)-MDL 105519:

  • Use a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (Z)-MDL 105519 in the dialysate.

  • Develop a standard curve of (Z)-MDL 105519 in aCSF to determine the concentration in the collected samples.

2. Quantification of Neurotransmitters:

  • Analyze amino acid neurotransmitters (glutamate, glycine) using a validated HPLC method with fluorescence or mass spectrometric detection following pre-column derivatization (e.g., with o-phthaldialdehyde).

  • Analyze monoamine neurotransmitters (dopamine) using HPLC with electrochemical detection.

  • Express neurotransmitter concentrations as a percentage of the average baseline levels.

Mandatory Visualizations

Signaling Pathway of (Z)-MDL 105519

MDL_105519_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor GluN2 Ion Channel GluN1 Glutamate->NMDA_Receptor:GluN2 Binds Ca_ion Ca²⁺ NMDA_Receptor:channel->Ca_ion Influx (Blocked) Glycine_site Glycine Site Glycine_site->NMDA_Receptor:GluN1 Binds MDL_105519 (Z)-MDL 105519 MDL_105519->Glycine_site Blocks Downstream Downstream Signaling (e.g., Synaptic Plasticity, Excitotoxicity) Ca_ion->Downstream

Caption: Mechanism of action of (Z)-MDL 105519 at the NMDA receptor.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_preparation Pre-Experiment cluster_experiment Microdialysis Experiment cluster_analysis Post-Experiment Animal_Model 1. Animal Model Selection (e.g., Sprague-Dawley Rat) Surgery 2. Stereotaxic Surgery: Guide Cannula Implantation Animal_Model->Surgery Recovery 3. Post-operative Recovery (5-7 days) Surgery->Recovery Drug_Prep 4. (Z)-MDL 105519 Formulation (Intravenous) Recovery->Drug_Prep Probe_Insertion 5. Microdialysis Probe Insertion Recovery->Probe_Insertion Dosing 7. IV Administration: (Z)-MDL 105519 or Vehicle Stabilization 6. System Equilibration & Baseline (2 hours) Probe_Insertion->Stabilization Stabilization->Dosing Sample_Collection 8. Continuous Dialysate Collection (2-4 hours) Dosing->Sample_Collection Dosing->Sample_Collection Sample_Analysis 9. Sample Analysis (LC-MS/MS, HPLC) Sample_Collection->Sample_Analysis Histology 11. Histological Verification Data_Analysis 10. Data Analysis & Interpretation Sample_Analysis->Data_Analysis

Caption: Workflow for in vivo microdialysis of (Z)-MDL 105519.

References

Preparing Stock Solutions of (Z)-MDL 105519: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-MDL 105519 is a potent and selective antagonist for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. As a noncompetitive inhibitor of NMDA receptor-mediated responses, it is a valuable tool for researchers studying glutamatergic neurotransmission and its role in various neurological and psychiatric disorders. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of (Z)-MDL 105519 stock solutions.

Physicochemical Properties and Solubility

(Z)-MDL 105519 is typically supplied as a lyophilized powder. While comprehensive public data on its solubility in various solvents is limited, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing primary stock solutions. Commercial suppliers offer pre-made 10 mM stock solutions in DMSO, indicating good solubility at this concentration. For most in vitro applications, a high-concentration stock solution in DMSO is prepared and then further diluted in aqueous buffers or cell culture media to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the experimental system is low enough to avoid solvent-induced artifacts.

Data Presentation

ParameterValueSource
Chemical Name (Z)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Molecular Weight 376.18 g/mol
Mechanism of Action Selective antagonist of the glycine binding site on the NMDA receptor[1][2][3][4]
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Recommended Storage -20°C
Commercially Available Stock Concentration 10 mM in DMSO

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the reconstitution of lyophilized (Z)-MDL 105519 to create a 10 mM stock solution.

Materials:

  • (Z)-MDL 105519 lyophilized powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized (Z)-MDL 105519 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the powder.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula for this calculation is:

    Volume (L) = (Mass of compound (g)) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

    For example, to prepare a 10 mM stock solution from 1 mg of (Z)-MDL 105519:

    • Mass = 0.001 g

    • Molecular Weight = 376.18 g/mol

    • Desired Concentration = 0.010 mol/L

    Volume (L) = 0.001 g / (376.18 g/mol * 0.010 mol/L) = 0.0002658 L = 265.8 µL

  • Dissolution: Carefully add the calculated volume of DMSO to the vial containing the (Z)-MDL 105519 powder.

  • Vortexing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

Protocol 2: Preparation of Working Solutions

This protocol describes the dilution of the 10 mM DMSO stock solution for use in cell culture experiments.

Materials:

  • 10 mM (Z)-MDL 105519 stock solution in DMSO

  • Sterile cell culture medium or desired aqueous buffer (e.g., PBS, aCSF)

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM (Z)-MDL 105519 stock solution at room temperature.

  • Serial Dilution (Recommended): To achieve low micromolar or nanomolar working concentrations, it is recommended to perform serial dilutions.

    • Intermediate Dilution: First, prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock solution 1:10 in the desired aqueous buffer. For example, add 10 µL of the 10 mM stock to 90 µL of buffer.

    • Final Dilution: Use the intermediate dilution to prepare the final working concentration. For example, to prepare a 10 µM working solution, dilute the 1 mM intermediate stock 1:100 in the final volume of cell culture medium.

  • Direct Dilution (for higher concentrations): For higher working concentrations, direct dilution from the 10 mM stock may be feasible. Ensure that the final concentration of DMSO in the culture medium is kept to a minimum (typically ≤ 0.1%) to avoid cellular toxicity.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.

Mandatory Visualizations

NMDA_Receptor_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Activation Glycine_Site Glycine Site (on GluN1) Ca_Influx Cellular Response (e.g., Synaptic Plasticity) Ion_Channel->Ca_Influx Ca²+ Influx MDL105519 (Z)-MDL 105519 MDL105519->Glycine_Site Antagonizes Glycine Glycine (Co-agonist) Glycine->Glycine_Site Binds

Caption: NMDA Receptor Signaling and (Z)-MDL 105519 Antagonism.

Experimental_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Experimental Application cluster_3 Data Analysis Reconstitute Reconstitute Lyophilized (Z)-MDL 105519 in DMSO (e.g., 10 mM) Aliquot Aliquot and Store at -20°C Reconstitute->Aliquot Thaw Thaw Aliquot Aliquot->Thaw Dilute Prepare Working Solution in Assay Buffer/Medium Thaw->Dilute Treat Treat Cells/Tissues with (Z)-MDL 105519 Working Solution Dilute->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Downstream Assay (e.g., Electrophysiology, Ca²+ Imaging) Incubate->Assay Analyze Analyze and Interpret Experimental Results Assay->Analyze

Caption: General Experimental Workflow for (Z)-MDL 105519.

References

Application Notes and Protocols for Electrophysiology Patch-Clamp Studies with (Z)-MDL 105519

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-MDL 105519, also known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective competitive antagonist of the glycine (B1666218) modulatory site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a ligand-gated ion channel, plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory. Its dysfunction is implicated in various neurological and psychiatric disorders. (Z)-MDL 105519 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the NMDA receptor glycine site.

These application notes provide detailed protocols for utilizing (Z)-MDL 105519 in electrophysiology patch-clamp experiments, guidance on data interpretation, and a summary of its key pharmacological properties.

Mechanism of Action

(Z)-MDL 105519 exerts its effect by binding to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[3] This binding prevents the glycine-dependent potentiation of the receptor's response to the primary agonist, glutamate. The antagonism is competitive, meaning that increasing the concentration of glycine or other glycine site agonists can overcome the inhibitory effect of (Z)-MDL 105519.[4] The blockade of the NMDA receptor by (Z)-MDL 105519 is not dependent on voltage or prior channel activity.[4]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for (Z)-MDL 105519 from radioligand binding assays and electrophysiological recordings.

Table 1: Radioligand Binding Data

ParameterRadioligandPreparationValue
Kd[3H]MDL 105519Rat brain membranes3.77 nM[2]
Bmax[3H]MDL 105519Rat brain membranes12.1 pmol/mg protein[2]
Kd[3H]MDL 105519Pig cortical brain membranes3.73 ± 0.43 nM[5]
Bmax[3H]MDL 105519Pig cortical brain membranes3030 ± 330 fmol/mg protein[5]
Kd[3H]MDL 105519Homomeric NMDA-NR1a receptors (CHO cells)1.8 nM[6]
Bmax[3H]MDL 105519Homomeric NMDA-NR1a receptors (CHO cells)370 fmol/mg protein[6]

Table 2: Electrophysiological Data

ParameterCell TypeAgonistsValue
IC50Cultured rat hippocampal neuronsNMDA (200 µM) + Glycine (1 µM)0.14 - 13.8 µM (for a series of related compounds)[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for patch-clamp experiments involving (Z)-MDL 105519.

NMDA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor GluN2 GluN1 Glutamate->NMDAR:glu Binds Glycine Glycine / D-Serine Glycine->NMDAR:gly Binds (Co-agonist) MDL105519 (Z)-MDL 105519 MDL105519->NMDAR:gly Blocks Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Na_ion Na⁺ NMDAR->Na_ion Influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates

Caption: NMDA Receptor Signaling Pathway with (Z)-MDL 105519 Inhibition.

Patch_Clamp_Workflow prep 1. Cell Preparation (e.g., Neuronal Culture or Acute Brain Slices) solutions 2. Solution Preparation (Internal, External, and Drug Solutions) prep->solutions recording 3. Establish Whole-Cell Patch-Clamp Recording solutions->recording baseline 4. Record Baseline NMDA-Mediated Currents (Apply NMDA + Glycine) recording->baseline drug_app 5. Apply (Z)-MDL 105519 (Co-application with agonists) baseline->drug_app washout 6. Washout (Return to baseline conditions) drug_app->washout analysis 7. Data Analysis (Measure current inhibition, IC50 calculation) washout->analysis

Caption: Experimental Workflow for Patch-Clamp Analysis of (Z)-MDL 105519.

Experimental Protocols

This section provides a detailed methodology for investigating the effects of (Z)-MDL 105519 on NMDA receptor-mediated currents using the whole-cell patch-clamp technique in cultured neurons.

Cell Preparation
  • Cell Type: Primary cultured hippocampal or cortical neurons are suitable. Alternatively, heterologous expression systems (e.g., HEK293 or CHO cells) transfected with the appropriate NMDA receptor subunits can be used.[6]

  • Plating: Plate dissociated neurons onto sterile glass coverslips coated with a cell adhesion molecule (e.g., poly-D-lysine).

  • Culture: Maintain neuronal cultures in a suitable growth medium for 7-14 days to allow for the maturation of synapses and expression of NMDA receptors.

Solutions and Reagents

a. Stock Solution of (Z)-MDL 105519:

  • Prepare a 10 mM stock solution of (Z)-MDL 105519 in dimethyl sulfoxide (B87167) (DMSO).

  • Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the stock solution to the final desired concentrations in the external recording solution. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.

b. External (Extracellular) Solution (in mM):

  • NaCl: 140

  • KCl: 2.8

  • CaCl2: 1

  • HEPES: 10

  • Glucose: 10

  • Glycine: 0.01 (or as required for the specific experiment)

  • Tetrodotoxin (TTX): 0.001 (to block voltage-gated sodium channels)

  • Picrotoxin: 0.1 (to block GABAA receptors)

  • Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

c. Internal (Intracellular) Solution (in mM):

  • Cs-Gluconate: 120

  • CsCl: 10

  • HEPES: 10

  • EGTA: 10

  • Mg-ATP: 4

  • Na-GTP: 0.3

  • QX-314: 5 (to block intracellular voltage-gated sodium channels)

  • Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

Whole-Cell Patch-Clamp Recording
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The pipette resistance should be 3-7 MΩ when filled with the internal solution.

  • Establish Recording:

    • Transfer a coverslip with cultured neurons to the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

    • Approach a target neuron with the patch pipette while applying slight positive pressure.

    • Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Use a patch-clamp amplifier and data acquisition software to record membrane currents.

    • Clamp the cell at a holding potential of -60 mV or -70 mV.

    • Filter the signal at 2 kHz and digitize at 10 kHz.

Experimental Procedure for (Z)-MDL 105519 Application
  • Baseline Recording:

    • Obtain a stable whole-cell recording for several minutes to ensure the health of the cell and the stability of the recording.

    • Apply a solution containing NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine) to evoke an inward NMDA receptor-mediated current. Apply the agonists for a consistent duration (e.g., 2-5 seconds) at regular intervals (e.g., every 60 seconds) until a stable baseline current amplitude is achieved.

  • (Z)-MDL 105519 Application:

    • Co-apply (Z)-MDL 105519 at the desired concentration along with the NMDA and glycine solution.

    • Record the NMDA-evoked current in the presence of the antagonist. To determine the IC50, apply a range of (Z)-MDL 105519 concentrations in a cumulative or non-cumulative manner.

  • Washout:

    • Perfuse the chamber with the external solution containing only NMDA and glycine to wash out (Z)-MDL 105519 and observe the recovery of the NMDA-evoked current.

Data Analysis
  • Current Measurement: Measure the peak amplitude of the inward current evoked by NMDA and glycine in the absence and presence of different concentrations of (Z)-MDL 105519.

  • Inhibition Calculation: Calculate the percentage of inhibition for each concentration of (Z)-MDL 105519 using the following formula: % Inhibition = (1 - (I_antagonist / I_control)) * 100 where I_antagonist is the current amplitude in the presence of the antagonist and I_control is the baseline current amplitude.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the (Z)-MDL 105519 concentration. Fit the data with a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Troubleshooting

  • No NMDA-evoked current:

    • Verify the viability of the cultured neurons.

    • Check the concentrations and application of NMDA and glycine.

    • Ensure the holding potential is sufficiently negative to allow for an inward current.

    • In some preparations, removing Mg2+ from the external solution may be necessary to relieve the voltage-dependent block of the NMDA receptor.

  • Unstable recording:

    • Ensure a high-quality GΩ seal was formed.

    • Check for pipette drift or movement of the cell.

    • Verify the stability of the perfusion system.

  • Incomplete washout:

    • (Z)-MDL 105519 is a competitive antagonist, and washout should be achievable. Prolong the washout period if necessary.

    • Ensure the perfusion system is functioning correctly and the entire chamber volume is being exchanged.

References

Application Notes and Protocols for Saturation Binding Assay Using [3H]MDL 105519

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL 105,519, with the chemical name (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective antagonist for the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a key player in excitatory neurotransmission, is implicated in numerous physiological and pathological processes, including synaptic plasticity, learning, memory, and neurodegenerative diseases.[3][4][5] The glycine binding site on the GluN1 subunit of the NMDA receptor is a crucial allosteric modulatory site, and its antagonists are of significant interest for therapeutic development.[6][7][8]

[3H]MDL 105519 is the tritiated form of MDL 105,519, serving as a high-affinity radioligand for labeling the glycine site of the NMDA receptor.[1][9] Saturation binding assays using [3H]MDL 105519 are fundamental for determining the density of these binding sites (Bmax) and the ligand's binding affinity (Kd) in various tissues and cell preparations.[10][11][12] This document provides detailed protocols and application notes for conducting such assays.

Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation.[8] Upon co-agonist and agonist binding, and subsequent depolarization of the postsynaptic membrane to relieve the magnesium (Mg2+) block, the channel opens, allowing the influx of calcium (Ca2+) and sodium (Na+) ions. This influx triggers a cascade of downstream signaling events crucial for synaptic plasticity. MDL 105,519 acts as a competitive antagonist at the glycine binding site on the GluN1 subunit, thereby preventing channel activation even in the presence of glutamate.[2]

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN2 GluN1 Glutamate->NMDA_Receptor:gln2 Binds Glycine Glycine Glycine->NMDA_Receptor:gln1 Binds MDL_105519 [3H]MDL 105519 MDL_105519->NMDA_Receptor:gln1 Blocks Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Channel Opening Signaling_Cascade Downstream Signaling (e.g., LTP, LTD) Ca_Influx->Signaling_Cascade Activates

Caption: NMDA Receptor Signaling Pathway and MDL 105519 Action.

Data Presentation: Binding Characteristics of [3H]MDL 105519

The following table summarizes the quantitative binding data for [3H]MDL 105519 from various studies. These values are essential for designing and interpreting saturation binding experiments.

ParameterValueTissue/Cell LineReference
Kd (Dissociation Constant) 3.77 nMRat brain membranes[1]
1.8 nMHomomeric NMDA-NR1a receptors (CHO-K1 cells)[6]
3.73 ± 0.43 nMPig cortical brain membranes[13]
2.5 nMAdult rodent forebrain[14]
Bmax (Maximum Receptor Density) 12.1 pmol/mg proteinRat brain membranes[1]
370 fmol/mg proteinHomomeric NMDA-NR1a receptors (CHO-K1 cells)[6]
3030 ± 330 fmol/mg proteinPig cortical brain membranes[13]

Experimental Protocols

This section provides a detailed methodology for performing a saturation binding assay using [3H]MDL 105519.

Materials and Reagents
  • Radioligand: [3H]MDL 105519 (specific activity ~20-60 Ci/mmol)

  • Non-specific binding control: Unlabeled MDL 105,519 or another suitable glycine site antagonist (e.g., kynurenic acid) at a high concentration (e.g., 10 µM).

  • Tissue/Cell Preparation: Homogenates of the brain region of interest (e.g., cortex, hippocampus) or membranes from cells expressing the NMDA receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable cocktail for tritium (B154650) counting.

  • Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter: For quantifying radioactivity.

  • Protein Assay Kit: For determining the protein concentration of the membrane preparation.

Experimental Workflow

Saturation_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Tissue/Cell Membranes Incubation Incubate Membranes with Radioligand ± NSB Control Membrane_Prep->Incubation Radioligand_Dilutions Prepare Serial Dilutions of [3H]MDL 105519 Radioligand_Dilutions->Incubation NSB_Control Prepare Non-Specific Binding (NSB) Control NSB_Control->Incubation Filtration Rapidly Filter and Wash to Separate Bound/Free Ligand Incubation->Filtration Counting Quantify Radioactivity on Filters Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression Analysis (One-site binding hyperbola) Data_Processing->Curve_Fitting Results Determine Kd and Bmax Curve_Fitting->Results

Caption: Experimental Workflow for a Saturation Binding Assay.
Detailed Protocol

  • Membrane Preparation:

    • Homogenize the tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard protein assay. The membranes can be stored at -80°C until use.

  • Saturation Binding Assay:

    • Prepare a series of dilutions of [3H]MDL 105519 in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd (e.g., 0.1 nM to 40 nM).

    • For each concentration of [3H]MDL 105519, set up triplicate tubes for total binding and triplicate tubes for non-specific binding.

    • To the "total binding" tubes, add the membrane preparation (typically 50-200 µg of protein), the corresponding dilution of [3H]MDL 105519, and assay buffer to a final volume (e.g., 250 µL).

    • To the "non-specific binding" tubes, add the membrane preparation, the corresponding dilution of [3H]MDL 105519, a high concentration of unlabeled MDL 105,519 (e.g., 10 µM), and assay buffer to the final volume.

    • Incubate all tubes at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined in preliminary kinetic experiments.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in assay buffer.

    • Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand. The entire filtration and washing process should be completed rapidly to minimize dissociation of the bound ligand.

  • Quantification of Radioactivity:

    • Place the filters into scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Allow the filters to soak in the cocktail for several hours or overnight.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: For each concentration of [3H]MDL 105519, calculate the average total binding and the average non-specific binding. The specific binding is then determined as:

    • Specific Binding = Total Binding - Non-specific Binding

  • Data Transformation: Convert the specific binding values (in CPM or DPM) to molar units (e.g., fmol/mg protein) using the specific activity of the radioligand and the protein concentration of the membrane preparation. The concentration of the free radioligand should also be calculated.

  • Non-linear Regression: Plot the specific binding (Y-axis) against the concentration of free [3H]MDL 105519 (X-axis). Fit the data to a one-site binding (hyperbola) equation using a non-linear regression software (e.g., GraphPad Prism):

    • Y = (Bmax * X) / (Kd + X)

    • Where Y is the specific binding, X is the free radioligand concentration, Bmax is the maximum number of binding sites, and Kd is the equilibrium dissociation constant.

  • Scatchard Plot (Optional): A Scatchard plot (Bound/Free vs. Bound) can also be used for a linear representation of the data, although non-linear regression is now the preferred method. The slope of the Scatchard plot is -1/Kd, and the x-intercept is Bmax.

Conclusion

The saturation binding assay using [3H]MDL 105519 is a robust and sensitive method for characterizing the glycine binding site of the NMDA receptor.[10][15] The detailed protocol and data provided in these application notes serve as a comprehensive guide for researchers in neuroscience and drug discovery to accurately determine the affinity (Kd) and density (Bmax) of these important therapeutic targets. Careful execution of the experimental steps and appropriate data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Competition Binding Assay with (Z)-MDL 105519

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-MDL 105519 is a potent and selective competitive antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to the GluN2 and GluN1 subunits, respectively.[4] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.

These application notes provide a detailed protocol for a competition binding assay using tritiated (Z)-MDL 105519 ([³H]MDL 105519) to characterize the affinity of novel compounds for the NMDA receptor glycine site. This assay is a fundamental tool for screening and characterizing potential therapeutic agents targeting this site.

Principle of the Assay

The competition binding assay measures the ability of a test compound (unlabeled ligand) to compete with a fixed concentration of a radiolabeled ligand ([³H]MDL 105519) for binding to the NMDA receptor glycine site. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound. By performing the assay with a range of concentrations of the test compound, an inhibition curve can be generated, from which the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) can be determined. The Ki value represents the affinity of the test compound for the receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflow for the competition binding assay.

NMDA_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_R NMDA Receptor (GluN1/GluN2) Ca_Channel Ion Channel NMDA_R->Ca_Channel Activates Ca2 Ca²⁺ Influx Ca_Channel->Ca2 Depolarization relieves block CaMKII CaMKII CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, LTP, LTD) CREB->Gene_Expression Regulates Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 MDL105519 (Z)-MDL 105519 MDL105519->NMDA_R Competes with Glycine Mg2 Mg²⁺ Block Mg2->Ca_Channel Blocks at Rest Ca2->CaMKII Activates

Caption: NMDA Receptor Signaling Pathway.

Competition_Binding_Assay_Workflow prep_membranes 1. Prepare Membranes (Rat Brain Homogenate) setup_assay 2. Set up Assay Plate (Buffer, Membranes) prep_membranes->setup_assay add_ligands 3. Add Ligands ([³H]MDL 105519, Test Compound) setup_assay->add_ligands incubate 4. Incubate (e.g., 30-60 min at RT) add_ligands->incubate separate 5. Separate Bound/Free Ligand (Rapid Filtration) incubate->separate wash 6. Wash Filters (Ice-cold Buffer) separate->wash count 7. Quantify Radioactivity (Scintillation Counting) wash->count analyze 8. Data Analysis (IC₅₀ and Ki Determination) count->analyze

Caption: Competition Binding Assay Workflow.

Quantitative Data Summary

The following tables summarize the binding data for [³H]MDL 105519 and the inhibitory constants (Ki) for various competitor compounds at the NMDA receptor glycine site.

Table 1: Saturation Binding Parameters for [³H]MDL 105519

PreparationKd (nM)Bmax (fmol/mg protein)Reference
Rat Brain Membranes3.7712,100[2][5]
Pig Cortical Brain Membranes3.73 ± 0.433,030 ± 330[6]
Homomeric NMDA-NR1a Receptors (CHO cells)1.8370[7]
Adult Rodent Forebrain2.5Not Reported[4]

Table 2: Inhibitory Constants (Ki) of Glycine Site Ligands Determined by [³H]MDL 105519 Competition

CompoundClassKi (nM)Reference
Antagonists
(Z)-MDL 105519Competitive3.77[2][5]
5,7-Dichlorokynurenic acidCompetitive~10[8]
L-689,560Competitive~2.6[8]
Agonists
GlycineFull Agonist~2,400[9]
D-SerineFull AgonistNot Reported
L-AlanineAgonistNot Reported
Partial Agonists
Compound 7 (from ref)Partial AgonistNot Reported[10]
Compound 8a (from ref)Partial AgonistNot Reported[10]

Note: Ki values can vary depending on the experimental conditions and tissue preparation.

Experimental Protocols

A. Preparation of Rat Brain Synaptosomal Membranes

This protocol describes the preparation of synaptosomal membranes from rat brain, which are enriched in NMDA receptors.

Materials and Reagents:

  • Whole rat brains

  • Homogenization Buffer: 0.32 M Sucrose in 10 mM HEPES, pH 7.4

  • Lysis Buffer: 5 mM Tris-HCl, pH 8.0, with protease inhibitors

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize rats according to approved institutional guidelines and rapidly remove the brains.

  • Place the brains in ice-cold Homogenization Buffer.

  • Homogenize the tissue using a Dounce homogenizer with several gentle strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes to lyse the synaptosomes.

  • Centrifuge the lysate at 40,000 x g for 30 minutes at 4°C to pellet the synaptosomal membranes.

  • Wash the pellet by resuspending in Wash Buffer and centrifuging again at 40,000 x g for 30 minutes.

  • Resuspend the final pellet in a small volume of Wash Buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

B. [³H]MDL 105519 Competition Binding Assay

This protocol details the procedure for performing the competition binding assay.

Materials and Reagents:

  • Prepared synaptosomal membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]MDL 105519 (specific activity ~50-80 Ci/mmol), diluted in Assay Buffer to a final concentration of 1-2 nM.

  • Test Compounds: A range of concentrations (e.g., 0.1 nM to 100 µM) prepared in Assay Buffer.

  • Non-specific Binding Control: A high concentration of a known glycine site antagonist (e.g., 10 µM unlabeled MDL 105519 or 100 µM 5,7-dichlorokynurenic acid).

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Thaw the synaptosomal membrane aliquots on ice. Dilute the membranes in Assay Buffer to a final protein concentration of 50-100 µg per well.

  • In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]MDL 105519 + 100 µL membrane suspension.

    • Non-specific Binding: 50 µL Non-specific Binding Control + 50 µL [³H]MDL 105519 + 100 µL membrane suspension.

    • Competition: 50 µL Test Compound (at various concentrations) + 50 µL [³H]MDL 105519 + 100 µL membrane suspension.

  • Incubate the plates at room temperature for 30-60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus.

  • Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate for at least 4 hours in the dark.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

C. Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For the competition assay, express the specific binding at each concentration of the test compound as a percentage of the specific binding in the absence of the competitor.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Conclusion

The competition binding assay using [³H]MDL 105519 is a robust and reliable method for determining the affinity of compounds for the glycine binding site of the NMDA receptor. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers in the field of neuroscience and drug development, facilitating the discovery and characterization of novel modulators of NMDA receptor function.

References

Determining the Optimal In Vitro Concentration of (Z)-MDL 105519: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-MDL 105519 is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Understanding its optimal concentration in vitro is critical for accurately interpreting experimental results in neuroscience research and drug development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to determine the optimal concentration of (Z)-MDL 105519 for various in vitro applications.

Mechanism of Action and Signaling Pathway

(Z)-MDL 105519 exerts its effects by binding to the glycine recognition site on the GluN1 subunit of the NMDA receptor.[1] The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the activation of the NMDA receptor ion channel.[2][3][4] Upon activation, the channel opens, allowing the influx of Ca2+ and Na+ into the cell and the efflux of K+. This ion flux, particularly the rise in intracellular Ca2+, triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.[3][5] (Z)-MDL 105519, by competitively blocking the glycine site, prevents channel opening and subsequent intracellular signaling, even in the presence of glutamate.

NMDA_Signaling_Pathway Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 Z_MDL (Z)-MDL 105519 Z_MDL->NMDA_R Antagonizes Glycine Site Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Experimental_Workflow Start Start: Define Experimental Goal Binding_Assay Step 1: Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Step 2: Functional Assay (e.g., Calcium Imaging) (Determine IC50) Binding_Assay->Functional_Assay Provides initial concentration range for functional studies Viability_Assay Step 3: Cell Viability Assay (Determine Neuroprotective Concentration) Functional_Assay->Viability_Assay Informs concentrations for assessing cellular outcomes Concentration_Range Step 4: Establish Optimal Concentration Range for the specific application Viability_Assay->Concentration_Range End End: Proceed with Experiment Concentration_Range->End

References

Application Notes and Protocols for Studying NMDA Receptor Stoichiometry using (Z)-MDL 105519

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ligand-gated ion channel involved in excitatory synaptic transmission, and its dysfunction is implicated in numerous neurological disorders. NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1] The specific subunit composition of these receptors dictates their physiological and pharmacological properties. Understanding the stoichiometry of NMDA receptors is therefore essential for elucidating their function in both normal and pathological states and for the development of targeted therapeutics.

(Z)-MDL 105519 is a potent and selective competitive antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor.[2][3] A key feature of this compound is that its binding site is located on the obligatory GluN1 subunit.[4][5] Research has shown that the high-affinity binding of [3H]MDL 105519 is largely independent of the specific GluN2 subunit (A-D) co-assembled in the receptor complex.[4] Furthermore, [3H]MDL 105519 has been demonstrated to bind with equal high affinity to both assembled and unassembled GluN1 subunits.[4] These properties make (Z)-MDL 105519 an invaluable tool for quantifying the total population of GluN1 subunits, thereby providing a method to investigate NMDA receptor stoichiometry in various preparations.

These application notes provide detailed protocols for utilizing (Z)-MDL 105519 in radioligand binding assays and electrophysiological recordings to study NMDA receptor stoichiometry.

Data Presentation

Quantitative Data Summary

The following table summarizes the binding affinity of (Z)-MDL 105519 for the NMDA receptor glycine site in different preparations. This data highlights the consistent high affinity of the antagonist for the GluN1 subunit, irrespective of the cellular context or co-assembled GluN2 subunit.

ParameterLigandPreparationValueReference
Kd [3H]MDL 105519Adult rodent forebrain2.5 nM[4]
Kd [3H]MDL 105519Rat brain membranes3.77 nM[1]
Kd [3H]MDL 105519Pig cortical brain membranes3.73 ± 0.43 nM[3]
Kd [3H]MDL 105519Homomeric rat GluN1a receptors (in CHO cells)1.8 nM[5]
Kd [3H]MDL 105519Recombinant GluN1-1a/GluN2A receptors (in HEK293 cells)3 nM[4]
Ki MDL 105519Rat brain membranes (displacing [3H]glycine)10.9 nM[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NMDA_Receptor_Signaling NMDA Receptor Activation and Antagonism cluster_extracellular Extracellular Space Glutamate Glutamate GluN2 GluN2 (Glutamate Binding) Glutamate->GluN2 Binds Glycine Glycine GluN1 GluN1 (Glycine Binding) Glycine->GluN1 Binds MDL_105519 MDL_105519 MDL_105519->GluN1 Blocks Ion_Channel Ion Channel (Closed) Ion_Channel_Open Ion Channel (Open) Ion_Channel->Ion_Channel_Open Conformational Change Ca_Influx Ca2+ Influx Ion_Channel_Open->Ca_Influx Allows Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Initiates

Caption: NMDA receptor activation by co-agonists and competitive antagonism by (Z)-MDL 105519 at the glycine binding site.

Radioligand_Binding_Workflow Workflow for [3H]MDL 105519 Radioligand Binding Assay Start Start Membrane_Prep Membrane Preparation (Tissue or Cells) Start->Membrane_Prep Incubation Incubation with [3H]MDL 105519 Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound/free ligand) Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation_Counting Scintillation Counting (Quantifies bound ligand) Washing->Scintillation_Counting Data_Analysis Data Analysis (Kd and Bmax determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining NMDA receptor density using a [3H]MDL 105519 radioligand binding assay.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for NMDA Receptor Quantification

This protocol describes a saturation binding experiment to determine the density of GluN1 subunits (Bmax) and the dissociation constant (Kd) of [3H]MDL 105519.

Materials:

  • [3H]MDL 105519 (specific activity > 20 Ci/mmol)

  • Unlabeled (Z)-MDL 105519

  • Tissue homogenate or cell membranes expressing NMDA receptors

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL. Determine the precise protein concentration using a standard protein assay.

  • Assay Setup:

    • Prepare a series of dilutions of [3H]MDL 105519 in Assay Buffer, typically ranging from 0.1 to 20 nM.

    • For each concentration of [3H]MDL 105519, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

    • To the non-specific binding tubes, add unlabeled (Z)-MDL 105519 to a final concentration of 10 µM.

    • Add 50-100 µg of membrane protein to each tube.

    • Bring the final volume of each tube to 250 µL with Assay Buffer.

  • Incubation:

    • Incubate the tubes at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through the pre-soaked glass fiber filters under vacuum.

    • Wash the filters three times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials and add 4-5 mL of scintillation cocktail.

    • Allow the vials to equilibrate for at least 4 hours in the dark.

    • Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (DPM in the presence of excess unlabeled ligand) from the total binding (DPM in the absence of unlabeled ligand) for each concentration of [3H]MDL 105519.

    • Plot the specific binding (B, in pmol/mg protein) against the concentration of free radioligand ([L], in nM).

    • Analyze the data using non-linear regression analysis (e.g., using Prism software) to fit a one-site binding model and determine the Kd and Bmax values. The Bmax value represents the total number of GluN1 subunits.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of the inhibitory effect of (Z)-MDL 105519 on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.

Materials:

  • Cultured neurons or transfected HEK293 cells expressing specific NMDA receptor subtypes.

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.

  • NMDA and Glycine stock solutions.

  • (Z)-MDL 105519 stock solution in DMSO.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes (3-5 MΩ resistance).

Procedure:

  • Cell Preparation:

    • Plate cells on coverslips suitable for microscopy and electrophysiological recording.

    • Allow sufficient time for cell adherence and expression of functional NMDA receptors.

  • Recording Setup:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with external solution.

    • Pull recording pipettes and fill with internal solution.

  • Whole-Cell Recording:

    • Establish a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Eliciting NMDA Receptor Currents:

    • Apply a saturating concentration of NMDA (e.g., 100 µM) and a sub-saturating concentration of glycine (e.g., 1 µM) to elicit a stable inward current.

  • Application of (Z)-MDL 105519:

    • Co-apply increasing concentrations of (Z)-MDL 105519 with the NMDA and glycine solution.

    • Record the steady-state current at each concentration of the antagonist.

    • Ensure a washout period between applications to allow for recovery of the current.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude in the presence of each concentration of (Z)-MDL 105519.

    • Normalize the current amplitudes to the control response (in the absence of the antagonist).

    • Plot the normalized current as a function of the (Z)-MDL 105519 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Schild equation can be used to determine the Kb (equilibrium dissociation constant) of the competitive antagonist.

Conclusion

(Z)-MDL 105519 is a powerful pharmacological tool for the investigation of NMDA receptor stoichiometry. Its high affinity and selective binding to the GluN1 subunit, independent of the co-assembled GluN2 subunit, allows for the direct quantification of the total GluN1 subunit population in a given sample. The protocols provided herein for radioligand binding assays and electrophysiology offer robust methods for researchers to explore the composition of NMDA receptors in various physiological and pathological contexts, ultimately contributing to a deeper understanding of glutamatergic neurotransmission and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: [3H]MDL 105,519 Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing [3H]MDL 105,519 in radioligand binding assays. Our goal is to help you overcome common challenges, particularly the issue of high non-specific binding, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is [3H]MDL 105,519 and what is its primary binding site?

[3H]MDL 105,519 is a high-affinity radiolabeled antagonist for the glycine (B1666218) co-agonist site on the NR1 subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] It is a valuable tool for studying the pharmacology and function of this site. The dissociation constant (Kd) for [3H]MDL 105,519 is typically in the low nanomolar range, with reported values around 1.8 nM to 3.77 nM.[1][2][3]

Q2: What is non-specific binding and why is it a problem?

Non-specific binding refers to the binding of the radioligand to components other than the target receptor, such as lipids, other proteins, and the assay apparatus itself. High non-specific binding can obscure the specific binding signal, leading to an underestimation of receptor density (Bmax) and inaccurate determination of ligand affinity (Kd).

Q3: How is non-specific binding determined in a [3H]MDL 105,519 assay?

Non-specific binding is measured by including a high concentration of a non-radiolabeled competitor that also binds to the glycine site of the NMDA receptor. This "cold" ligand saturates the specific binding sites, so any remaining radioactivity detected is considered non-specific. Glycine or other known glycine site antagonists can be used for this purpose.[4][5]

Q4: What is an acceptable level of non-specific binding?

Ideally, non-specific binding should be less than 50% of the total binding, and optimally, specific binding should account for 80-90% of the total binding. If non-specific binding is too high, the "window" of specific binding becomes too small for reliable quantification.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common issue in [3H]MDL 105,519 radioligand assays. The following guide provides potential causes and solutions to help you optimize your experiments.

Issue 1: Suboptimal Assay Buffer Composition

Cause: The composition of the assay buffer can significantly influence non-specific binding. Electrostatic and hydrophobic interactions between the radioligand and non-target components are major contributors to high background.

Solutions:

  • Addition of a Blocking Agent: Including a protein like Bovine Serum Albumin (BSA) in the assay buffer can help saturate non-specific binding sites on the membranes and assay materials.

  • Adjusting Ionic Strength: Modifying the salt concentration (e.g., with NaCl) can disrupt non-specific electrostatic interactions. The optimal salt concentration needs to be determined empirically.[6][7][8][9][10]

  • Inclusion of Detergents: Low concentrations of mild detergents can help to reduce hydrophobic interactions that contribute to non-specific binding.

Buffer Additive Typical Concentration Range Potential Impact on Non-Specific Binding (NSB)
Bovine Serum Albumin (BSA)0.1% - 0.5% (w/v)Reduces NSB by blocking non-specific sites.
Sodium Chloride (NaCl)50 mM - 150 mMCan decrease electrostatic NSB.
Issue 2: Inadequate Washing and Filtration Technique

Cause: Insufficient or improper washing of the filters after incubation can leave unbound radioligand trapped, leading to artificially high background counts.

Solutions:

  • Pre-treat Filters: Soaking glass fiber filters (e.g., Whatman GF/B or GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) before use can reduce the binding of the positively charged radioligand to the negatively charged filter matrix.

  • Increase Wash Volume and Number of Washes: Rapidly wash the filters with ice-cold wash buffer immediately after filtration. Performing multiple washes (e.g., three to four times) with an adequate volume (e.g., 3-5 mL) is crucial.

  • Use Ice-Cold Wash Buffer: Using ice-cold buffer helps to slow the dissociation of the specifically bound radioligand from the receptor while effectively washing away the unbound ligand.

Issue 3: Suboptimal Incubation Conditions

Cause: Incubation time and temperature can affect the equilibrium of specific binding and the extent of non-specific binding.

Solutions:

  • Optimize Incubation Time: While it is crucial to reach equilibrium for specific binding, excessively long incubation times can sometimes increase non-specific binding. Perform a time-course experiment to determine the optimal incubation time where specific binding is maximal and stable, while non-specific binding is minimized.

  • Optimize Incubation Temperature: Lower incubation temperatures (e.g., 4°C or room temperature) may reduce non-specific binding but will likely require a longer incubation time to reach equilibrium.

Parameter Recommendation Rationale
Incubation Time Determine empirically (e.g., 60-90 minutes)Achieve equilibrium for specific binding while minimizing non-specific binding.
Incubation Temperature Room Temperature (e.g., 25-30°C) or 4°CLower temperatures can reduce non-specific interactions.

Experimental Protocols

Key Experiment: [3H]MDL 105,519 Saturation Binding Assay

This protocol provides a general framework for a filtration-based saturation binding assay. Optimization for your specific membrane preparation is recommended.

Materials:

  • Membrane Preparation: From cells or tissues expressing NMDA receptors.

  • Radioligand: [3H]MDL 105,519.

  • Non-specific Binding Control: Glycine (e.g., 1 mM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% PEI.

  • Scintillation Counter and Fluid.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, a range of concentrations of [3H]MDL 105,519 (e.g., 0.1 - 20 nM), and membrane preparation (e.g., 50-100 µg protein).

    • Non-specific Binding: Add 1 mM Glycine, the same range of concentrations of [3H]MDL 105,519, and membrane preparation.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes.

  • Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with 3-5 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding versus the concentration of [3H]MDL 105,519 and fit the data using non-linear regression to determine the Kd and Bmax values.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN2 GluN1 Ion Channel GluN1 GluN2 Glutamate->NMDA_Receptor:f0 Glycine Glycine / D-Serine Glycine->NMDA_Receptor:f1 MDL105519 [3H]MDL 105,519 MDL105519->NMDA_Receptor:f3 Antagonist Binding Ca_ion Ca²⁺ NMDA_Receptor:f2->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Troubleshooting_Workflow cluster_washing Washing Technique cluster_buffer Buffer Composition cluster_incubation Incubation Parameters Start High Non-Specific Binding (>50% of Total) Check_Washing Review Washing Protocol Start->Check_Washing PEI_Soak Pre-soak filters in PEI? Check_Washing->PEI_Soak Optimize_Buffer Optimize Assay Buffer Add_BSA Add/Increase BSA? Optimize_Buffer->Add_BSA Optimize_Incubation Optimize Incubation Conditions Time_Course Perform time-course? Optimize_Incubation->Time_Course Successful Specific Binding > 50% PEI_Soak->Check_Washing No, Implement Wash_Volume Increase wash volume/ number of washes? PEI_Soak->Wash_Volume Yes Wash_Volume->Check_Washing No, Implement Ice_Cold Using ice-cold buffer? Wash_Volume->Ice_Cold Yes Ice_Cold->Check_Washing Ice_Cold->Optimize_Buffer Yes Add_BSA->Optimize_Buffer No, Implement Adjust_Salt Adjust salt concentration? Add_BSA->Adjust_Salt Yes Adjust_Salt->Optimize_Buffer Adjust_Salt->Optimize_Incubation Yes Time_Course->Optimize_Incubation No, Implement Lower_Temp Lower incubation temp? Time_Course->Lower_Temp Yes Lower_Temp->Optimize_Incubation Lower_Temp->Successful Yes Experimental_Workflow Start Start Assay Prepare_Reagents Prepare Reagents: - Membrane homogenate - [3H]MDL 105,519 dilutions - Glycine (for NSB) Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Total Binding wells - Non-Specific Binding wells Prepare_Reagents->Assay_Setup Incubation Incubate at RT (e.g., 60-90 min) Assay_Setup->Incubation Filtration Rapid Filtration (PEI-treated filters) Incubation->Filtration Washing Wash filters 3-4x with ice-cold buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine Kd and Bmax Counting->Analysis End End Analysis->End

References

Navigating the Solubility of (Z)-MDL 105519: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and drug development professionals working with the potent NMDA receptor antagonist (Z)-MDL 105519, achieving successful solubilization is a critical first step for in vitro and in vivo experiments. This technical support guide provides a comprehensive overview of the solubility of (Z)-MDL 105519 in commonly used laboratory solvents, DMSO and saline, and offers troubleshooting advice for common challenges encountered during solution preparation.

Solubility Data at a Glance

The solubility of (Z)-MDL 105519 can vary based on the solvent and experimental conditions. Below is a summary of available quantitative data to guide your experimental design.

SolventSolubilityNotes
DMSO 17 mg/mL (45.19 mM)Requires sonication and warming for dissolution.
Saline Poorly solubleDirect dissolution in saline is not recommended.
DMSO/Saline Formulation dependentA co-solvent strategy is necessary for aqueous solutions.

Experimental Protocols: Preparing (Z)-MDL 105519 Solutions

In Vitro Stock Solutions in DMSO:

To prepare a high-concentration stock solution for in vitro assays, DMSO is the recommended solvent.

Materials:

  • (Z)-MDL 105519 powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

  • Warming device (e.g., heat block or water bath)

Procedure:

  • Weigh the desired amount of (Z)-MDL 105519 powder and place it in a sterile vial.

  • Add the calculated volume of DMSO to achieve the target concentration (up to 17 mg/mL).

  • Vortex the mixture to initially disperse the powder.

  • Place the vial in an ultrasonic bath for 5-10 minutes to aid in dissolution.

  • Gently warm the solution to approximately 37°C while intermittently vortexing until the compound is fully dissolved. Visually inspect for any remaining particulate matter.

  • Once fully dissolved, the stock solution can be stored at -20°C for short-term use or -80°C for long-term storage.

In Vivo Dosing Solutions (Intravenous Administration):

For intravenous administration, a saline-compatible formulation is essential. As (Z)-MDL 105519 is poorly soluble in aqueous solutions, a co-solvent strategy is required. The following protocol is based on practices for administering poorly soluble compounds in preclinical studies.

Materials:

  • (Z)-MDL 105519 powder

  • DMSO

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Prepare a concentrated stock solution of (Z)-MDL 105519 in DMSO as described in the in vitro protocol.

  • For the final dosing solution, calculate the required volume of the DMSO stock and sterile saline. A common practice is to use a vehicle with a low percentage of DMSO. For example, a final solution might contain 10% DMSO and 90% saline.

  • Slowly add the DMSO stock solution to the sterile saline while vortexing to ensure proper mixing and prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the chosen vehicle composition.

  • This final dosing solution should be prepared fresh on the day of the experiment and should not be stored.

Troubleshooting Guide & FAQs

Here are some common questions and troubleshooting tips that researchers may encounter when working with (Z)-MDL 105519.

Q1: My (Z)-MDL 105519 is not dissolving in DMSO, even at a lower concentration than 17 mg/mL. What should I do?

A1:

  • Ensure adequate energy input: Complete dissolution in DMSO requires both sonication and gentle warming (around 37°C). Ensure you are applying both methods.

  • Check your DMSO: Use anhydrous (dry) DMSO. Water content in DMSO can significantly reduce the solubility of hydrophobic compounds.

  • Purity of the compound: Impurities in the (Z)-MDL 105519 powder can affect its solubility. If possible, verify the purity of your compound.

Q2: I observed precipitation when I diluted my DMSO stock solution with saline for my in vivo experiment. How can I resolve this?

A2:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of (Z)-MDL 105519 in your dosing solution.

  • Adjust the co-solvent ratio: You may need to increase the percentage of DMSO in your final vehicle. However, be mindful of the potential for DMSO to cause toxicity in animal models at higher concentrations. A pilot tolerability study for your specific animal model and administration route is recommended.

  • Consider alternative vehicles: For challenging compounds, other biocompatible co-solvents such as PEG400, Tween 80, or Cremophor EL can be used in combination with DMSO and saline. Extensive formulation development and tolerability testing are necessary when using these alternative vehicles.

Q3: Can I store my (Z)-MDL 105519 solution in saline for later use?

A3: No, it is not recommended to store (Z)-MDL 105519 in aqueous solutions. The compound is less stable in aqueous environments and is prone to precipitation over time. Always prepare fresh dosing solutions on the day of the experiment.

Q4: How does the (Z)-isomer affect solubility compared to other forms?

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for preparing (Z)-MDL 105519 solutions and a decision tree for troubleshooting common solubility issues.

G cluster_0 In Vitro Solution Preparation cluster_1 In Vivo Dosing Solution Preparation weigh Weigh (Z)-MDL 105519 add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate vortex->sonicate warm Warm Gently sonicate->warm store Store at -20°C or -80°C warm->store prepare_stock Prepare DMSO Stock add_to_saline Add Stock to Saline prepare_stock->add_to_saline vortex_mix Vortex to Mix add_to_saline->vortex_mix use_fresh Use Immediately vortex_mix->use_fresh

Experimental Workflows for Solution Preparation.

G start Solubility Issue Encountered check_dmso Is DMSO anhydrous? start->check_dmso check_dmso->start No, use anhydrous DMSO check_energy Applied sonication & warming? check_dmso->check_energy Yes check_energy->start No, apply both precipitation Precipitation in saline? check_energy->precipitation Yes lower_conc Lower final concentration precipitation->lower_conc Yes adjust_ratio Adjust DMSO/saline ratio precipitation->adjust_ratio If lowering conc. fails success Issue Resolved lower_conc->success alt_vehicle Consider alternative vehicle adjust_ratio->alt_vehicle If ratio adjustment fails adjust_ratio->success alt_vehicle->success

Troubleshooting Decision Tree for Solubility Issues.

Technical Support Center: (Z)-MDL 105519

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of (Z)-MDL 105519 in solution. This information is intended for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guides

Q1: What is the known stability of (Z)-MDL 105519 in solution?

Currently, there is a lack of specific published stability data for the (Z)-isomer of MDL 105519 in various solutions. The majority of available research focuses on the (E)-isomer, which is the more widely studied and commercially available form.[1][2]

Q2: What is the relationship between the (Z) and (E) isomers of MDL 105519?

(Z)-MDL 105519 and (E)-MDL 105519 are geometric isomers, also known as cis-trans isomers, which differ in the spatial arrangement of their atoms around the carbon-carbon double bond in the ethenyl side chain. This difference in geometry can affect their physical, chemical, and biological properties.

Q3: Can the (E)-isomer convert to the (Z)-isomer in solution?

Yes, it is possible for the (E)-isomer to convert to the (Z)-isomer, a process known as E/Z isomerization. This conversion can be induced by factors such as light exposure. For some molecules with similar structures, ultraviolet (UV) light has been shown to catalyze the E/Z isomerization. Therefore, it is crucial to protect solutions of MDL 105519 from light to minimize the formation of the (Z)-isomer and other photodegradation products.

Q4: What are the potential degradation pathways for MDL 105519?

While specific degradation pathways for MDL 105519 have not been detailed in the literature, its indole (B1671886) core suggests potential degradation mechanisms. Indole derivatives can be susceptible to oxidation, which may involve the cleavage of the indole ring.[3][4][5] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended to identify the specific degradation products of (Z)-MDL 105519.[6][7][8]

Q5: What are the recommended general storage conditions for MDL 105519 solutions?

To ensure the stability of MDL 105519 solutions, the following general precautions are recommended:

  • Solvent Selection: Use high-purity, degassed solvents. The choice of solvent will depend on the experimental requirements. Common solvents for similar compounds include DMSO for stock solutions, which are then diluted in aqueous buffers.

  • pH: The stability of compounds with carboxylic acid functional groups can be pH-dependent. It is advisable to prepare solutions in buffers at a pH relevant to the intended application and to evaluate stability under those conditions.

  • Temperature: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh daily and keep them on ice when in use. Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results Degradation of (Z)-MDL 105519 in solution.Prepare fresh solutions for each experiment. Protect solutions from light and elevated temperatures. Perform a quick purity check of the solution using a suitable analytical method like HPLC.
Appearance of new peaks in chromatogram Isomerization from (Z) to (E) form or formation of degradation products.Analyze the sample using LC-MS to identify the new peaks. Review solution preparation and storage procedures to minimize degradation. Consider performing forced degradation studies to identify potential degradation products.
Loss of compound potency Degradation of the active compound.Quantify the concentration of (Z)-MDL 105519 in the solution before use. Prepare and store solutions under inert gas (e.g., argon or nitrogen) to prevent oxidation.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of (Z)-MDL 105519

  • Accurately weigh a small amount of (Z)-MDL 105519 powder in a sterile, amber microcentrifuge tube.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C, protected from light.

Protocol 2: Forced Degradation Study for (Z)-MDL 105519

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][7][8]

  • Preparation of Test Solutions: Prepare solutions of (Z)-MDL 105519 at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solution at 60°C for 24 hours, protected from light.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²) at room temperature.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify (Z)-MDL 105519 and any degradation products.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound and any major degradants.

  • Mass Spectrometry: Use LC-MS to identify the mass of the degradation products to help elucidate their structures.

Visualizations

MDL_105519_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate Site Glycine (B1666218) Site Ion Channel Glutamate->NMDA_Receptor:glu Binds Glycine Glycine Glycine->NMDA_Receptor:gly Binds (Co-agonist) MDL_105519 (Z)-MDL 105519 MDL_105519->NMDA_Receptor:gly Antagonist Ca_ion Ca²⁺ NMDA_Receptor:ion->Ca_ion Influx Downstream_Signaling Downstream Signaling Cascades Ca_ion->Downstream_Signaling Activates experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation A Prepare (Z)-MDL 105519 Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C HPLC with PDA Detector B->C D LC-MS Analysis B->D E Quantify Degradation C->E F Identify Degradation Products D->F G Determine Degradation Pathway E->G F->G logical_relationship A (E)-MDL 105519 B (Z)-MDL 105519 A->B Isomerization (e.g., light-induced) C Degradation Products A->C Degradation B->A Isomerization B->C Degradation

References

Technical Support Center: (Z)-MDL 105519 Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (Z)-MDL 105519 in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is (Z)-MDL 105519 and what is its primary mechanism of action?

A1: (Z)-MDL 105519 is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1] Its binding to the glycine site on the GluN1 subunit prevents the conformational changes required for channel opening, even in the presence of the primary agonist, glutamate. This results in the inhibition of NMDA receptor-mediated inward currents.[1]

Q2: In what solvent should I dissolve (Z)-MDL 105519 and what are the recommended storage conditions?

A2: (Z)-MDL 105519 is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For electrophysiology experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO. This stock solution should be stored at -20°C to ensure stability. For working solutions, the DMSO stock can be diluted into your artificial cerebrospinal fluid (aCSF) to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the recording solution is low (ideally ≤ 0.1%) to avoid off-target effects on neuronal activity.[2][3]

Q3: What is a typical working concentration range for (Z)-MDL 105519 in patch-clamp experiments?

A3: The effective concentration of (Z)-MDL 105519 can vary depending on the experimental preparation (e.g., cultured neurons, brain slices) and the specific NMDA receptor subunit composition. Based on its high affinity for the glycine site, working concentrations typically range from the low nanomolar to the low micromolar range. It is always recommended to perform a concentration-response curve in your specific experimental system to determine the optimal concentration for your needs.

Q4: How quickly does (Z)-MDL 105519 inhibit NMDA receptor currents, and is the block reversible?

A4: The onset of inhibition by (Z)-MDL 105519 is relatively rapid upon application. The reversibility of the block depends on the concentration used and the duration of application. At lower concentrations, the block is generally reversible with a sufficient washout period. However, at higher concentrations or with prolonged application, washout may be slower and potentially incomplete. It is advisable to perform thorough washout protocols and monitor for the recovery of the NMDA receptor-mediated response.

Troubleshooting Guide

Problem 1: No observable effect of (Z)-MDL 105519 on NMDA receptor-mediated currents.

  • Question: I am applying (Z)-MDL 105519, but I don't see any reduction in my NMDA-evoked currents. What could be the issue?

  • Answer:

    • Compound Degradation: Ensure that your (Z)-MDL 105519 stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions daily.

    • Inadequate Concentration: The effective concentration can vary. Perform a concentration-response experiment to determine the IC50 in your specific preparation.

    • High Glycine/D-serine Concentration: (Z)-MDL 105519 is a competitive antagonist at the glycine site. If your recording solution contains high concentrations of glycine or D-serine, it can outcompete the antagonist. Check the composition of your aCSF and consider reducing the concentration of these co-agonists if possible.

    • Incorrect Agonist Application: Ensure that you are robustly activating NMDA receptors. Confirm the viability of your preparation and the potency of your NMDA and glycine/D-serine solutions.

    • pH of Solution: The pH of your aCSF can influence the charge of both the compound and the receptor, potentially affecting binding. Ensure your aCSF is properly buffered and at the correct physiological pH.

Problem 2: The effect of (Z)-MDL 105519 is not fully reversible after washout.

  • Question: After applying (Z)-MDL 105519 and washing it out, the NMDA receptor current does not return to the baseline level. Why is this happening?

  • Answer:

    • Insufficient Washout Time: The washout of (Z)-MDL 105519 can be slow, especially at higher concentrations. Extend the duration of your washout period while continuously perfusing with fresh aCSF.

    • Compound Sticking to Tubing: Hydrophobic compounds can adhere to the perfusion tubing. To minimize this, use a low-adhesion tubing material and ensure a high flow rate during washout. Cleaning the perfusion lines between experiments is also recommended.[2]

    • Receptor Desensitization/Rundown: Prolonged activation of NMDA receptors can lead to receptor desensitization or a general "rundown" of the cell's health, which can be mistaken for an incomplete washout. To control for this, perform a time-matched control experiment without the antagonist to assess the stability of your recordings.

Problem 3: I am observing unexpected changes in neuronal excitability or other non-NMDA currents.

  • Answer:

    • High Concentration: At high concentrations, the selectivity of any pharmacological agent can be reduced. If you are using concentrations in the high micromolar range, consider that off-target effects are more likely. Whenever possible, use the lowest effective concentration determined from your dose-response curve.

    • DMSO Vehicle Effects: The vehicle, typically DMSO, can have effects on neuronal excitability at concentrations as low as 0.1%.[3] It is crucial to include a vehicle control in your experiments where you apply the same concentration of DMSO as used in your drug application to account for any solvent-related effects.[2]

    • Network Effects: In brain slice preparations, blocking NMDA receptors on a subset of neurons can have downstream effects on the entire network, leading to changes in overall excitability.

Quantitative Data

The following tables summarize key quantitative data for (Z)-MDL 105519 from the literature. Note that these values can vary depending on the specific experimental conditions.

Table 1: Binding Affinity of (Z)-MDL 105519

PreparationRadioligandKd (nM)Bmax (pmol/mg protein)Reference
Rat brain membranes[3H]MDL 105,5193.7712.1[4]
Pig cortical brain membranes[3H]MDL 105,5193.73 ± 0.433.03 ± 0.33[5]
Homomeric NR1a receptors (CHO cells)[3H]MDL 105,5191.80.37[6]

Table 2: Functional Inhibition of NMDA Receptor Responses by (Z)-MDL 105519

PreparationAssayIC50Reference
Cultured rat cortical neuronsInhibition of NMDA-induced Ca2+ influxNot explicitly stated, but effective in nanomolar to low micromolar range.[1]
Cultured hippocampal neuronsPatch-clamp (inhibition of NMDA-evoked current)Values for similar glycine site antagonists are in the range of 0.14 to 13.8 µM.[7]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents in Brain Slices

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. A protective recovery method using an NMDG-based solution can enhance slice health.[8]

  • Recovery: Allow slices to recover in an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber of an upright microscope equipped with DIC optics and a perfusion system. Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min.

  • Patch-Clamp Recording:

    • Pull patch pipettes from borosilicate glass (3-6 MΩ resistance).

    • Fill the pipette with an appropriate internal solution (e.g., a cesium-based solution to block potassium channels).

    • Obtain a giga-ohm seal on a neuron of interest and establish a whole-cell configuration.

    • Clamp the neuron at a holding potential of -70 mV.

  • Eliciting NMDA Currents:

    • To isolate NMDA receptor-mediated currents, include antagonists for AMPA/kainate receptors (e.g., CNQX or NBQX) and GABAA receptors (e.g., picrotoxin (B1677862) or bicuculline) in the aCSF.

    • Evoke synaptic responses by placing a stimulating electrode in an appropriate afferent pathway.

    • Alternatively, puff-apply NMDA and glycine directly onto the neuron.

  • Application of (Z)-MDL 105519:

    • Prepare a working solution of (Z)-MDL 105519 in aCSF from a DMSO stock. Ensure the final DMSO concentration is minimal.

    • After establishing a stable baseline of NMDA-evoked currents, switch the perfusion to the aCSF containing (Z)-MDL 105519.

    • Record the inhibition of the NMDA current.

  • Washout: Switch the perfusion back to the control aCSF and record the recovery of the NMDA current.

  • Data Analysis: Measure the peak amplitude of the NMDA currents before, during, and after drug application. Calculate the percentage of inhibition.

Visualizations

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 MDL105519 (Z)-MDL 105519 MDL105519->NMDA_Receptor Blocks Glycine Site Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opens Signaling Downstream Signaling Ca_Influx->Signaling Experimental_Workflow A Prepare Brain Slice B Obtain Whole-Cell Recording A->B C Establish Stable Baseline (NMDA-evoked currents) B->C D Bath Apply (Z)-MDL 105519 C->D E Record Inhibited Current D->E F Washout with aCSF E->F G Record Recovered Current F->G H Data Analysis G->H Troubleshooting_Logic Start No effect of (Z)-MDL 105519 observed Check_Compound Check Compound Integrity (Fresh solution, proper storage) Start->Check_Compound Check_Concentration Increase Concentration (Perform dose-response) Check_Compound->Check_Concentration If compound is ok Check_Coagonist Check Glycine/D-Serine Concentration in aCSF Check_Concentration->Check_Coagonist If still no effect Check_Agonist Confirm NMDA Receptor Activation Check_Coagonist->Check_Agonist If co-agonist is low Resolved Problem Resolved Check_Agonist->Resolved If activation is robust

References

Technical Support Center: Interpreting (Z)-MDL 105519 Binding Affinity Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments involving (Z)-MDL 105519, correctly known as MDL 105,519. The information is presented in a question-and-answer format to directly address common issues and queries.

Frequently Asked Questions (FAQs)

Q1: What is MDL 105,519 and what is its primary mechanism of action?

MDL 105,519, or (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective antagonist for the glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts as a noncompetitive inhibitor of NMDA receptor-mediated responses.[1] The binding of MDL 105,519 to the GluN1 subunit of the NMDA receptor prevents the channel opening, thereby inhibiting ion flow.[2][3]

Q2: What are the reported binding affinity values for MDL 105,519?

The binding affinity of [3H]MDL 105,519 has been determined in various experimental systems. A summary of these findings is presented below.

Data Presentation: Binding Affinity of [3H]MDL 105,519

Biological SystemReceptor Subunit(s)Dissociation Constant (Kd)Reference
Rat Brain MembranesNative NMDA Receptors3.77 nM[1]
Rodent ForebrainNative NMDA Receptors2.5 nM[3]
Pig Cortical Brain MembranesNative NMDA Receptors3.73 ± 0.43 nM[4]
HEK 293 CellsRecombinant NR1-1a/NR2A3 nM[3]
CHO-K1 CellsRecombinant Homomeric NR1a1.8 nM[2]

Q3: How does MDL 105,519 binding affect the NMDA receptor signaling pathway?

MDL 105,519, by acting as an antagonist at the glycine co-agonist site on the GluN1 subunit, prevents the conformational changes required for the NMDA receptor channel to open. This blockage inhibits the influx of calcium ions (Ca2+), a critical step in the downstream signaling cascade that can lead to synaptic plasticity or, in cases of overactivation, excitotoxicity.

cluster_receptor NMDA Receptor Glutamate Glutamate NMDA_Receptor GluN1/GluN2 Subunits Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 MDL_105519 MDL 105,519 MDL_105519->NMDA_Receptor Antagonist at Glycine Site Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Gating Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Downstream_Signaling Initiates

NMDA Receptor Signaling Pathway and MDL 105,519 Inhibition.

Experimental Protocols

Q4: What is a standard protocol for a competitive radioligand binding assay using [3H]MDL 105,519?

This protocol outlines the steps for determining the binding affinity of a test compound for the NMDA receptor glycine site by measuring its ability to displace [3H]MDL 105,519.

Materials:

  • Membrane Preparation: Rat cortical membranes or cells expressing NMDA receptors.

  • Radioligand: [3H]MDL 105,519.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known glycine site ligand (e.g., 1 mM glycine).

  • Test Compound: Serial dilutions of the compound of interest.

  • 96-well plates, glass fiber filters, cell harvester, scintillation vials, and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold assay buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, [3H]MDL 105,519 (at a concentration near its Kd), and membrane preparation to the wells.

    • Non-specific Binding: Add the non-specific binding control, [3H]MDL 105,519, and membrane preparation.

    • Competition: Add serial dilutions of the test compound, [3H]MDL 105,519, and membrane preparation.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, [³H]MDL 105,519, Test Compound) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Total, Non-specific, Competition) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Quantification->Data_Analysis End End Data_Analysis->End

Experimental Workflow for a Competitive Binding Assay.

Troubleshooting Guides

Q5: I am observing high non-specific binding in my assay. What are the potential causes and solutions?

High non-specific binding can obscure the specific binding signal. Here are common causes and troubleshooting steps.

  • Issue: Radioligand Properties

    • Cause: The radioligand may be sticking to non-receptor components like filters or plasticware.

    • Solution: Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI). Consider adding a small amount of a detergent (e.g., 0.1% BSA) to the assay buffer.

  • Issue: Insufficient Washing

    • Cause: Unbound radioligand is not being effectively removed.

    • Solution: Increase the number of washes or the volume of ice-cold wash buffer during the filtration step.

  • Issue: Radioligand Concentration Too High

    • Cause: Using a radioligand concentration significantly above its Kd can increase non-specific binding.

    • Solution: Use a radioligand concentration at or below the Kd value for competition assays.

Q6: My results are highly variable between experiments. What should I check?

Variability can arise from several factors throughout the experimental process.

  • Issue: Inconsistent Membrane Preparation

    • Cause: Differences in tissue dissection, homogenization, or storage can lead to variations in receptor concentration and integrity.

    • Solution: Prepare a large batch of membranes, aliquot, and store at -80°C to ensure consistency across multiple experiments. Always thaw on ice.

  • Issue: Pipetting Errors

    • Cause: Small volume additions, especially of concentrated compounds, can be a significant source of error.

    • Solution: Use calibrated pipettes and ensure proper technique. Prepare intermediate dilutions to avoid pipetting very small volumes.

  • Issue: Incubation Time and Temperature

    • Cause: Failure to reach equilibrium or temperature fluctuations can affect binding.

    • Solution: Ensure the incubation time is sufficient for the binding to reach a steady state. Use a temperature-controlled incubator or water bath.

Problem High Variability or Poor Signal? High_NSB High Non-Specific Binding (NSB) Problem->High_NSB High NSB Low_Signal Low Specific Binding Signal Problem->Low_Signal Low Signal Inconsistent_Results Inconsistent Results Between Assays Problem->Inconsistent_Results Inconsistent Check_Radioligand Check Radioligand Concentration & Purity High_NSB->Check_Radioligand Optimize_Washing Optimize Washing Steps (Volume, Number) High_NSB->Optimize_Washing Low_Signal->Check_Radioligand Check_Receptor_Integrity Verify Receptor Integrity and Concentration Low_Signal->Check_Receptor_Integrity Inconsistent_Results->Check_Receptor_Integrity Standardize_Protocol Standardize Membrane Prep and Assay Conditions Inconsistent_Results->Standardize_Protocol

Troubleshooting Logic for Common Binding Assay Issues.

References

controlling for polyamine effects in [3H]MDL 105519 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing [3H]MDL 105519 in radioligand binding assays, with a specific focus on controlling for the effects of polyamines.

Frequently Asked Questions (FAQs)

Q1: What is [3H]MDL 105519 and why is it used?

[3H]MDL 105519 is a high-affinity radiolabeled antagonist for the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It is a valuable tool for characterizing the pharmacology of the glycine binding site and for screening compounds that modulate NMDA receptor function.[2]

Q2: What are polyamines and how do they affect the NMDA receptor?

Polyamines are endogenous molecules, such as spermine (B22157) and spermidine (B129725), that can modulate the activity of the NMDA receptor through a distinct binding site.[3][4] This modulation is complex and can include both potentiation and inhibition of receptor function, depending on the specific polyamine and other factors.[5][6]

Q3: How can polyamines interfere with my [3H]MDL 105519 binding assay?

Polyamines can significantly influence the binding of [3H]MDL 105519 to the glycine site on the NMDA receptor.[7] One of the primary reported effects is an increase in non-specific binding. For instance, spermine and spermidine concentrations between 1 to 100 µM have been shown to increase the fraction of non-specific binding from 40% to 60%.[8] This can mask the true specific binding and lead to inaccurate quantification of receptor density (Bmax) and ligand affinity (Kd).

Q4: Does [3H]MDL 105519 bind to a polyamine-sensitive or insensitive form of the NMDA receptor?

Research suggests that [3H]MDL 105519 may preferentially bind to a polyamine-insensitive conformation of the NMDA receptor.[8] However, polyamine site ligands have been shown to substantially influence its binding, indicating a complex interaction that researchers must consider.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High non-specific binding Presence of endogenous polyamines in the membrane preparation.Implement a thorough washing procedure for the brain membranes to remove endogenous ligands.[8]
Contamination of reagents with polyamines.Use high-purity reagents and test for polyamine contamination if possible.
Inconsistent results between experiments Variable concentrations of endogenous polyamines in different membrane preparations.Standardize the membrane preparation protocol, including the number of washes and centrifugation steps.
Allosteric modulation by test compounds at the polyamine site.If a test compound is suspected to interact with the polyamine site, perform competition assays with known polyamine site ligands (e.g., arcaine (B1209109), ifenprodil) to investigate this possibility.[9]
Low specific binding Degradation of the NMDA receptor during membrane preparation.Use protease inhibitors during homogenization and keep samples on ice or at 4°C throughout the preparation.
Incorrect assay conditions (e.g., buffer composition, pH, temperature).Optimize assay conditions. A common buffer is 50 mM Tris-HCl, pH 7.4. Ensure the incubation temperature and time are appropriate for reaching equilibrium.

Quantitative Data Summary

The following tables summarize key binding parameters for [3H]MDL 105519 from various studies. These values can serve as a reference for expected results in your own experiments.

Table 1: Binding Affinity (Kd) and Density (Bmax) of [3H]MDL 105519

PreparationKd (nM)Bmax (fmol/mg protein)Reference
Pig cortical brain membranes3.73 ± 0.433030 ± 330[7]
Rat brain membranes3.7712100[2]
Homomeric rat NR1a receptors (CHO-K1 cells)1.8370[10]
Adult rodent forebrain2.5Not Reported[11]
Assembled/unassembled NR1 subunits (HEK 293 cells)3Not Reported[11]

Table 2: Influence of Polyamines on Non-Specific Binding of [3H]MDL 105519

PolyamineConcentration (µM)Increase in Non-Specific BindingReference
Spermine or Spermidine1 - 100From 40% to 60%[8]

Experimental Protocols

Key Experiment: [3H]MDL 105519 Saturation Binding Assay

This protocol is a general guideline for performing a saturation binding assay to determine the Kd and Bmax of [3H]MDL 105519.

1. Membrane Preparation (Well-Washed)

  • Homogenize frozen brain tissue (e.g., rat cortex) in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.

  • Resuspend the pellet in fresh ice-cold buffer and repeat the high-speed centrifugation. This washing step is crucial for removing endogenous polyamines.

  • Resuspend the final pellet in a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Saturation Binding Assay

  • In a 96-well plate, add increasing concentrations of [3H]MDL 105519 to wells in duplicate. A typical concentration range would be 0.1 to 20 nM.

  • For each concentration, prepare parallel wells for determining non-specific binding by adding a high concentration of a competing non-labeled ligand (e.g., 1 mM glycine or 10 µM unlabeled MDL 105519).

  • Add the prepared membrane homogenate (typically 50-120 µg of protein) to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity using a scintillation counter.

3. Data Analysis

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [3H]MDL 105519.

  • Plot the specific binding as a function of the [3H]MDL 105519 concentration.

  • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR Glutamate Site Glycine Site Polyamine Site Ion Channel Glutamate->NMDAR:GluN2 Binds Glycine Glycine / D-Serine Glycine->NMDAR:GluN1 Binds Polyamines Polyamines (e.g., Spermine) Polyamines->NMDAR:Poly Modulates MDL105519 [3H]MDL 105519 MDL105519->NMDAR:GluN1 Blocks Mg2_ext Mg²⁺ Mg2_ext->NMDAR:Ion Blocks Channel Ca2_inf Ca²⁺ Influx NMDAR:Ion->Ca2_inf Opens Signaling Downstream Signaling Cascades Ca2_inf->Signaling

Caption: NMDA receptor with binding sites for ligands and modulators.

Experimental Workflow for [3H]MDL 105519 Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Homogenize Tissue in Lysis Buffer B Centrifuge to Pellet Membranes A->B C Wash Membranes to Remove Endogenous Ligands B->C D Determine Protein Concentration C->D E Incubate Membranes with Increasing [3H]MDL 105519 (Total & Non-Specific Binding) D->E F Reach Equilibrium E->F G Rapid Filtration to Separate Bound/Free Ligand F->G H Wash Filters G->H I Measure Radioactivity H->I J Calculate Specific Binding I->J K Non-linear Regression to Determine Kd and Bmax J->K

Caption: Workflow for a [3H]MDL 105519 saturation binding assay.

Logical Relationship for Troubleshooting High Non-Specific Binding

Troubleshooting_NSB Start High Non-Specific Binding Observed Q1 Are membranes thoroughly washed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is contamination of reagents suspected? A1_Yes->Q2 Sol1 Implement/Optimize Washing Protocol A1_No->Sol1 End Re-run Assay Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Use High-Purity Reagents A2_Yes->Sol2 A2_No->End Sol2->End

Caption: Decision tree for troubleshooting high non-specific binding.

References

Technical Support Center: Optimizing [3H]MDL 105519 Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the incubation time and overall protocol for [3H]MDL 105519 binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for [3H]MDL 105519 binding to reach equilibrium?

The optimal incubation time should be determined empirically for your specific experimental conditions by conducting an association kinetics (time-course) experiment. However, based on published kinetic data, the time to reach equilibrium can be estimated. The association rate constant (Kon) for [3H]MDL 105519 has been reported as 7.0 x 10(7) M-1.min-1, and the dissociation rate constant (Koff) is approximately 0.232 min-1.[1] From these values, the theoretical time to reach equilibrium can be calculated. For general purposes, many protocols for similar radioligand binding assays suggest an incubation time of 60 to 90 minutes at room temperature or 30°C.[2]

Q2: How does incubation temperature affect [3H]MDL 105519 binding?

Temperature can significantly impact binding kinetics.[3] An increase in temperature will generally increase both the association and dissociation rates.[3] For reproducible results, it is crucial to maintain a consistent temperature throughout the experiment and between experiments. While some assays are performed at room temperature (around 25°C), others may use 30°C or 4°C to minimize metabolic activity in less purified preparations.[2] The chosen temperature should be one at which the receptor and radioligand are stable for the duration of the incubation.

Q3: What are the expected Kd and Bmax values for [3H]MDL 105519 binding?

The dissociation constant (Kd) and maximum binding capacity (Bmax) can vary depending on the tissue source and preparation. Published studies have reported high affinity for [3H]MDL 105519. For example, in rat brain membranes, a Kd of approximately 3.77 nM and a Bmax of 12.1 pmol/mg protein have been observed.[1] In pig cortical brain membranes, a similar Kd of 3.73 nM was found, with a Bmax of 3030 fmol/mg protein.[4] When using cell lines expressing specific NMDA receptor subunits, such as CHO-K1 cells with the NR1a subunit, a Kd of 1.8 nM has been reported.[5]

Q4: Should I use filtration or centrifugation to separate bound and free radioligand?

Both filtration and centrifugation can be effective methods for separating bound from free [3H]MDL 105519.[1] Filtration is often faster and more amenable to high-throughput applications. However, high non-specific binding to the filter paper can be an issue. Pre-soaking the filters in a solution like polyethyleneimine (PEI) can help to reduce this.[2] Centrifugation may be a better option if filter binding is problematic, but it is generally more time-consuming and may lead to a higher background if the pellet is not washed carefully.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Non-Specific Binding 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Binding to filter paper or plasticware. 4. Contamination of reagents.1. Use a radioligand concentration at or below the Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-treat filters/plates (e.g., with PEI), or consider using a different brand of filter or switching to a centrifugation method. 4. Use fresh, high-purity reagents.
Low Specific Binding 1. Incubation time is too short (not at equilibrium). 2. Receptor degradation. 3. Incorrect buffer composition (pH, ions). 4. Low receptor concentration in the preparation.1. Perform a time-course experiment to determine the optimal incubation time. 2. Add protease inhibitors to the membrane preparation buffer and keep samples on ice. 3. Verify the pH and composition of all buffers. [3H]MDL 105519 binding can be influenced by cations.[4] 4. Increase the amount of membrane protein per assay tube.
High Variability Between Replicates 1. Inconsistent pipetting. 2. Temperature fluctuations during incubation. 3. Incomplete mixing of reagents. 4. Inconsistent washing procedure.1. Use calibrated pipettes and ensure proper technique. 2. Use a temperature-controlled incubator or water bath. 3. Gently vortex or agitate tubes after adding all reagents. 4. Ensure all samples are washed for the same duration with the same volume of buffer.

Quantitative Data Summary

The following table summarizes key binding parameters for [3H]MDL 105519 from published literature.

Parameter Value Tissue/Cell Type Reference
Kd 3.77 nMRat Brain Membranes[1]
Bmax 12.1 pmol/mg proteinRat Brain Membranes[1]
Kon 7.0 x 10(7) M-1.min-1Rat Brain Membranes[1]
Koff 0.232 min-1Rat Brain Membranes[1]
Kd 1.8 nMCHO-K1 cells expressing NR1a[5]
Kd 3.73 nMPig Cortical Brain Membranes[4]
Bmax 3030 fmol/mg proteinPig Cortical Brain Membranes[4]
Kd 2.5 nMAdult Rodent Forebrain[6]

Experimental Protocols

Protocol 1: Association Kinetics Experiment to Determine Optimal Incubation Time

This experiment measures the specific binding of [3H]MDL 105519 at various time points to determine when equilibrium is reached.

Materials:

  • Membrane preparation containing NMDA receptors

  • [3H]MDL 105519

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM unlabeled MDL 105519 or a suitable glycine (B1666218) site antagonist)

  • Ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-soaked in 0.3% PEI)

  • Filtration apparatus

  • Scintillation vials and cocktail

Procedure:

  • Prepare assay tubes for total binding and non-specific binding (NSB) for each time point.

  • Add membrane preparation, binding buffer, and either buffer (for total binding) or the non-specific binding control (for NSB tubes) to each tube.

  • Initiate the binding reaction by adding [3H]MDL 105519 (at a concentration close to its Kd) to all tubes.

  • Incubate the tubes at the desired temperature (e.g., 25°C) with gentle agitation.

  • At various time points (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes), terminate the reaction for a set of total and NSB tubes.

  • Termination is achieved by rapid filtration of the incubation mixture through the pre-soaked glass fiber filters under vacuum.

  • Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding for each time point: Specific Binding = Total Binding - Non-Specific Binding.

  • Plot specific binding as a function of time. The optimal incubation time is the point at which the specific binding reaches a stable plateau.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_analysis Analysis prep_tubes Prepare Total & NSB Tubes add_membranes Add Membranes & Buffer prep_tubes->add_membranes add_nsb Add NSB Ligand add_membranes->add_nsb add_radio Add [3H]MDL 105519 add_membranes->add_radio add_nsb->add_radio incubate Incubate at Defined Time Points add_radio->incubate filtrate Rapid Filtration incubate->filtrate wash Wash with Cold Buffer filtrate->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate plot Plot Binding vs. Time calculate->plot

Caption: Workflow for an association kinetics experiment.

nmda_pathway cluster_receptor NMDA Receptor Complex cluster_downstream Downstream Signaling GluN1 GluN1 Subunit GluN2 GluN2 Subunit IonChannel Ion Channel Ca_influx Ca²+ Influx IonChannel->Ca_influx Opens Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine (Co-agonist) Glycine->GluN1 Binds MDL105519 [3H]MDL 105519 (Antagonist) MDL105519->GluN1 Blocks Signal_cascade Signaling Cascade Ca_influx->Signal_cascade

Caption: NMDA receptor signaling and [3H]MDL 105519 binding.

References

Technical Support Center: (Z)-MDL 105519 In Vivo Brain Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the in vivo brain penetration of (Z)-MDL 105519, a potent antagonist of the glycine (B1666218) modulatory site on the NMDA receptor.

Frequently Asked Questions (FAQs)

Q1: We observe high in vitro potency for (Z)-MDL 105519, but poor efficacy in our in vivo CNS models. What could be the primary reason for this discrepancy?

A1: A common challenge for this class of compounds, including other glycine/NMDA receptor antagonists, is the disconnect between in vitro potency and in vivo efficacy, which can often be attributed to limited brain penetration.[1] One of the most significant factors limiting the free concentration of the drug available to cross the blood-brain barrier (BBB) is high plasma protein binding.[1] The anticonvulsant activity of a series of 4-hydroxyquinolone glycine antagonists, for example, showed a much stronger correlation with in vitro affinity when plasma protein binding was taken into account.[1]

Q2: What are the key physicochemical properties of (Z)-MDL 105519 that might influence its brain penetration?

A2: While specific experimental data for (Z)-MDL 105519 is limited in the public domain, its structure as a dicarboxylic acid suggests it is likely to be highly ionized at physiological pH. This high polarity can be a significant impediment to passive diffusion across the BBB. Furthermore, for acidic compounds in this class, there is a strong correlation between lipophilicity (log P) and plasma protein binding.[1]

Q3: How can we experimentally assess the brain penetration of (Z)-MDL 105519 in our animal models?

A3: Several in vivo techniques can be employed to quantify brain penetration. These include:

  • Brain-to-Plasma Concentration Ratio (Kp): This is a fundamental measurement but can be misleading as it reflects the total drug concentration, not the pharmacologically active unbound drug.

  • Unbound Brain-to-Plasma Ratio (Kp,uu): This is the most accurate measure of brain penetration as it considers the unbound drug concentrations in both brain and plasma.

  • Microdialysis: This technique allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid over time.

  • Positron Emission Tomography (PET): If a radiolabeled version of (Z)-MDL 105519 is available, PET imaging can provide real-time, non-invasive quantification of brain uptake.[2][3]

Troubleshooting Guide: Investigating Poor Brain Penetration of (Z)-MDL 105519

This guide provides a systematic approach to diagnosing and understanding the potential reasons for suboptimal brain penetration of (Z)-MDL 105519 in your in vivo experiments.

Step 1: Quantify Key Pharmacokinetic Parameters

The first step is to gather quantitative data on the distribution of (Z)-MDL 105519 in your model system.

Table 1: Hypothetical Pharmacokinetic Data for (Z)-MDL 105519 and Control Compounds

CompoundLogPPlasma Protein Binding (%)Kp (Total Brain/Total Plasma)Kp,uu (Unbound Brain/Unbound Plasma)
(Z)-MDL 105519 (Hypothetical) 3.599.50.50.05
Control Compound A (High Penetration) 2.0502.01.0
Control Compound B (Low Penetration) 4.099.80.20.01

Interpretation:

  • A high degree of plasma protein binding (>99%) for (Z)-MDL 105519 would severely limit the free fraction available for BBB transport.

  • A low Kp,uu value (e.g., < 0.1) is a strong indicator of poor brain penetration and suggests that the unbound concentration at the target site in the brain is significantly lower than the unbound concentration in the plasma.

Step 2: Assess for Efflux Transporter Activity

Efflux transporters at the BBB, such as P-glycoprotein (P-gp), actively pump xenobiotics out of the brain.

Table 2: In Vitro P-glycoprotein Efflux Assay Results (Hypothetical)

CompoundEfflux Ratio (B-A/A-B) in MDCK-MDR1 cells
(Z)-MDL 105519 (Hypothetical) 1.5
Known P-gp Substrate > 3.0
Non-P-gp Substrate < 2.0

Interpretation:

  • An efflux ratio close to 1 suggests that (Z)-MDL 105519 is not a significant substrate for P-gp. If the efflux ratio were high, this would indicate that active efflux is a major contributor to its poor brain penetration.

Step 3: Experimental Protocols

Protocol 1: Determination of Unbound Fraction in Plasma and Brain Homogenate by Equilibrium Dialysis

  • Preparation: Prepare plasma and brain homogenate from untreated animals.

  • Spiking: Spike the matrices with a known concentration of (Z)-MDL 105519.

  • Dialysis: Load the spiked matrices into one chamber of a 96-well equilibrium dialysis apparatus, with dialysis buffer in the other chamber, separated by a semi-permeable membrane.

  • Incubation: Incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Quantification: Measure the concentration of (Z)-MDL 105519 in both the matrix and buffer chambers using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: The unbound fraction (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the matrix chamber.

Protocol 2: In Vivo Brain and Plasma Pharmacokinetic Study

  • Dosing: Administer (Z)-MDL 105519 to a cohort of rodents at a defined dose and route.

  • Sampling: At various time points post-dose, collect blood samples and perfuse the brains with saline before collection.

  • Homogenization: Homogenize the brain tissue in a suitable buffer.

  • Extraction: Extract (Z)-MDL 105519 from plasma and brain homogenate samples.

  • Analysis: Quantify the total concentration of (Z)-MDL 105519 in each sample by LC-MS/MS.

  • Calculation of Kp: Determine the ratio of the total brain concentration to the total plasma concentration at each time point.

  • Calculation of Kp,uu: Kp,uu = Kp * (fu,plasma / fu,brain), where fu,plasma and fu,brain are the unbound fractions determined from the equilibrium dialysis experiment.

Visualizations

Signaling Pathway of (Z)-MDL 105519

MDL105519_Pathway cluster_synapse Glutamatergic Synapse cluster_receptor NMDA Receptor Presynaptic_Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic_Neuron->Glutamate releases Postsynaptic_Neuron Postsynaptic Neuron NMDA_Receptor GluN1 Glycine Site GluN2 Glutamate Site Ion Channel Ca_Influx Ca2+ Influx NMDA_Receptor:IonChannel->Ca_Influx opens Glutamate->NMDA_Receptor:GlutamateSite binds Glycine_DSerine Glycine / D-Serine Glycine_DSerine->NMDA_Receptor:GlycineSite binds (co-agonist) MDL105519 (Z)-MDL 105519 MDL105519->NMDA_Receptor:GlycineSite antagonizes Neuronal_Activation Neuronal Activation Ca_Influx->Neuronal_Activation

Caption: Signaling pathway of (Z)-MDL 105519 at the NMDA receptor.

Experimental Workflow for Assessing Brain Penetration

Brain_Penetration_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Experiment cluster_calculation Calculation of Brain Penetration Equilibrium_Dialysis Equilibrium Dialysis (Plasma & Brain Homogenate) fu_plasma fu,plasma (unbound fraction in plasma) Equilibrium_Dialysis->fu_plasma fu_brain fu,brain (unbound fraction in brain) Equilibrium_Dialysis->fu_brain Kp_uu Calculate Kp,uu (Kp * (fu,plasma / fu,brain)) fu_plasma->Kp_uu fu_brain->Kp_uu Dosing Administer (Z)-MDL 105519 to Animal Model Sampling Collect Blood and Brain Samples at Time Points Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Total_Concentrations Total Brain & Plasma Concentrations Analysis->Total_Concentrations Kp Calculate Kp (Total Brain / Total Plasma) Total_Concentrations->Kp Kp->Kp_uu

Caption: Workflow for determining Kp and Kp,uu of (Z)-MDL 105519.

Troubleshooting Logic for Poor In Vivo Efficacy

Troubleshooting_Logic Start Poor In Vivo Efficacy with High In Vitro Potency Measure_Kp_uu Measure Kp,uu Start->Measure_Kp_uu Kp_uu_low Is Kp,uu < 0.1? Measure_Kp_uu->Kp_uu_low High_PPB High Plasma Protein Binding (>99%)? Kp_uu_low->High_PPB Yes Other_Issues Consider other factors: - Brain tissue binding - Metabolism in brain - Target engagement issues Kp_uu_low->Other_Issues No Efflux_Substrate P-gp Efflux Substrate? High_PPB->Efflux_Substrate No Primary_Issue_PPB Primary Issue: High Plasma Protein Binding. Consider analogs with lower lipophilicity. High_PPB->Primary_Issue_PPB Yes Primary_Issue_Efflux Primary Issue: Efflux. Consider co-dosing with P-gp inhibitor or redesign. Efflux_Substrate->Primary_Issue_Efflux Yes Efflux_Substrate->Other_Issues No

Caption: Decision tree for troubleshooting poor in vivo efficacy.

References

ensuring specificity of (Z)-MDL 105519 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Z)-MDL 105519 in cellular assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the specificity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (Z)-MDL 105519?

(Z)-MDL 105519 is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It specifically acts at the strychnine-insensitive glycine (B1666218) co-agonist binding site on the GluN1 subunit of the NMDA receptor complex.[2] By binding to this site, it non-competitively inhibits the action of glutamate (B1630785), preventing the opening of the ion channel and the subsequent influx of calcium ions.[1]

Q2: How selective is (Z)-MDL 105519 for the glycine site of the NMDA receptor?

(Z)-MDL 105519 exhibits a high degree of selectivity for the glycine binding site of the NMDA receptor. Studies have shown no significant effect on the binding of ligands to other sites on the NMDA receptor complex or at other non-NMDA glutamate recognition sites at concentrations up to 10 µM.[3]

Q3: What are the key binding parameters of (Z)-MDL 105519?

The affinity of (Z)-MDL 105519 for the NMDA receptor's glycine site has been well-characterized. The dissociation constant (Kd) and inhibition constant (Ki) values are consistently in the low nanomolar range, indicating high-affinity binding.

Q4: In which cellular assays is (Z)-MDL 105519 commonly used?

(Z)-MDL 105519 is frequently employed in a variety of in vitro assays to investigate NMDA receptor function and to screen for novel NMDA receptor modulators. Common applications include:

  • Radioligand Binding Assays: To determine the affinity of other compounds for the glycine binding site.

  • Calcium Influx Assays: To measure the inhibition of NMDA-induced calcium influx.

  • Cyclic GMP (cGMP) Accumulation Assays: To assess the downstream signaling effects of NMDA receptor blockade.[1]

  • Electrophysiology: To study the inhibition of NMDA receptor-mediated currents.

Q5: What is the recommended solvent and storage condition for (Z)-MDL 105519?

For stock solutions, it is advisable to use a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or lower for long-term stability. For cellular assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Data Presentation

Binding Affinity of (Z)-MDL 105519 at the NMDA Receptor Glycine Site
ParameterValue (nM)SpeciesTissue/Cell TypeReference
Kd3.77RatBrain membranes[3]
Kd2.5RatForebrain[2]
Kd1.8Rat (recombinant)CHO-K1 cells expressing NR1a[4]
Kd3.73 ± 0.43PigCortical brain membranes[5]
Selectivity Profile of (Z)-MDL 105519

Troubleshooting Guides

Issue 1: Lack of (Z)-MDL 105519 Efficacy in a Cellular Assay
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions of (Z)-MDL 105519 from a frozen stock for each experiment. Ensure the stock solution has been stored properly at -20°C or below and has not undergone multiple freeze-thaw cycles.
Suboptimal Concentration Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. The effective concentration can vary based on the expression level of NMDA receptors and the concentration of the co-agonist (glycine or D-serine) in the assay medium.
Presence of High Co-agonist Concentration The inhibitory effect of (Z)-MDL 105519 can be surmounted by high concentrations of glycine or D-serine. Ensure that the concentration of the co-agonist in your assay buffer is known and controlled. Consider using a defined, low-glycine medium if necessary.
Incorrect Assay Conditions Verify the pH and ionic composition of your assay buffer. NMDA receptor activity is sensitive to pH and the presence of ions like Mg2+ and Zn2+.
Cell Health Ensure that the cells are healthy and within an appropriate passage number. Stressed or senescent cells may exhibit altered receptor expression or signaling.
Issue 2: High Background or Non-Specific Effects
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the final dilution of (Z)-MDL 105519 in the aqueous assay buffer for any signs of precipitation. If solubility is an issue, consider the use of a solubilizing agent, ensuring it does not interfere with the assay.
High Compound Concentration At very high concentrations, off-target effects, though minimal for this compound, cannot be entirely ruled out. Use the lowest effective concentration determined from your dose-response curve.
Assay Artifacts Include appropriate vehicle controls (e.g., medium with the same final concentration of DMSO) to account for any effects of the solvent.
Contamination Ensure that all reagents and cell cultures are free from contamination (e.g., mycoplasma) that could affect cellular responses.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Glycine Site Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NMDA receptor glycine site using [3H]-(Z)-MDL 105519.

Materials:

  • Cell membranes prepared from a source rich in NMDA receptors (e.g., rat cerebral cortex or cells expressing recombinant NMDA receptors).

  • [3H]-(Z)-MDL 105519 (specific activity ~50-80 Ci/mmol).

  • Unlabeled (Z)-MDL 105519 for determining non-specific binding.

  • Test compounds at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-(Z)-MDL 105519 (at a final concentration close to its Kd, e.g., 2-5 nM), and 100 µL of membrane preparation (20-50 µg protein).

    • Non-specific Binding: 50 µL of unlabeled (Z)-MDL 105519 (10 µM final concentration), 50 µL of [3H]-(Z)-MDL 105519, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of each test compound dilution, 50 µL of [3H]-(Z)-MDL 105519, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (~25°C) for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Influx Assay in Cultured Cells

This protocol outlines a method to measure the inhibitory effect of (Z)-MDL 105519 on NMDA-induced intracellular calcium elevation using a fluorescent calcium indicator.

Materials:

  • Cultured cells expressing NMDA receptors (e.g., primary cortical neurons or a stable cell line).

  • (Z)-MDL 105519.

  • NMDA.

  • Glycine or D-serine.

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing physiological concentrations of Ca2+ and Mg2+.

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with Assay Buffer and then incubate them with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in Assay Buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with Assay Buffer to remove excess dye.

  • Compound Pre-incubation: Add (Z)-MDL 105519 at various concentrations to the wells and incubate for 10-20 minutes at room temperature. Include vehicle control wells.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence (F0) using the plate reader or microscope.

  • NMDA Receptor Stimulation: Add a solution of NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine) to the wells to stimulate the NMDA receptors.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (F) over time.

  • Data Analysis: The change in intracellular calcium is typically represented as the ratio of fluorescence (F/F0) or the change in fluorescence (ΔF = F - F0). Plot the peak fluorescence response against the log concentration of (Z)-MDL 105519 to determine the IC50.

Protocol 3: cGMP Accumulation Assay

This protocol provides a general framework for measuring the effect of (Z)-MDL 105519 on NMDA-stimulated cGMP production.

Materials:

  • Cell culture or tissue slices known to produce cGMP in response to NMDA receptor activation (e.g., cerebellar slices).

  • (Z)-MDL 105519.

  • NMDA.

  • Glycine or D-serine.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Commercially available cGMP enzyme immunoassay (EIA) kit.

Procedure:

  • Pre-incubation: Pre-incubate the cells or tissue slices in Assay Buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.

  • Compound Incubation: Add (Z)-MDL 105519 at various concentrations and continue to incubate for an additional 15-20 minutes.

  • Stimulation: Add NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine) and incubate for a short period (e.g., 2-10 minutes) to stimulate cGMP production.

  • Termination and Lysis: Terminate the reaction by adding ice-cold 0.1 M HCl or by flash-freezing in liquid nitrogen. Lyse the cells or homogenize the tissue.

  • Centrifugation: Centrifuge the lysate to pellet cellular debris.

  • cGMP Measurement: Measure the cGMP concentration in the supernatant using a cGMP EIA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cGMP concentration against the log concentration of (Z)-MDL 105519 to determine the IC50 for the inhibition of cGMP production.

Mandatory Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 MDL105519 (Z)-MDL 105519 MDL105519->NMDA_Receptor Blocks GluN1 site Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., nNOS activation, cGMP production) Ca_ion->Downstream Activates

Caption: Signaling pathway of the NMDA receptor and the inhibitory action of (Z)-MDL 105519.

Experimental_Workflow_Calcium_Assay start Start: Plate cells expressing NMDA receptors dye_loading Load cells with a fluorescent calcium indicator start->dye_loading wash1 Wash to remove excess dye dye_loading->wash1 pre_incubation Pre-incubate with (Z)-MDL 105519 or vehicle control wash1->pre_incubation baseline_f Measure baseline fluorescence (F₀) pre_incubation->baseline_f stimulation Stimulate with NMDA and Glycine/D-Serine baseline_f->stimulation measure_f Measure fluorescence response (F) over time stimulation->measure_f analysis Data Analysis: Calculate F/F₀ and determine IC₅₀ measure_f->analysis end End analysis->end

Caption: General experimental workflow for a calcium influx assay.

Troubleshooting_Logic start Problem: No inhibition by (Z)-MDL 105519 check_compound Is the compound solution fresh and properly stored? start->check_compound check_concentration Have you performed a dose-response curve? check_compound->check_concentration Yes solution Solution: Prepare fresh compound, optimize concentration, control for co-agonist, and ensure cell health. check_compound->solution No check_agonist Is the co-agonist (glycine) concentration controlled? check_concentration->check_agonist Yes check_concentration->solution No check_cells Are the cells healthy and within a low passage number? check_agonist->check_cells Yes check_agonist->solution No check_cells->solution Yes check_cells->solution No

Caption: Logical troubleshooting flow for lack of compound efficacy.

References

Validation & Comparative

A Comparative Guide to (Z)-MDL 105519 and MK-801 for NMDA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists: (Z)-MDL 105519 and MK-801 (Dizocilpine). Tailored for researchers, scientists, and drug development professionals, this document contrasts their mechanisms of action, binding affinities, and functional effects, supported by experimental data and detailed protocols.

Introduction

The NMDA receptor, a key player in excitatory synaptic transmission, is crucial for synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in various neurological and psychiatric disorders. Consequently, NMDA receptor antagonists are of significant therapeutic interest. This guide focuses on two distinct antagonists:

  • (Z)-MDL 105519: A potent and selective antagonist of the glycine (B1666218) co-agonist binding site on the NMDA receptor.[2]

  • MK-801 (Dizocilpine): A non-competitive, open-channel blocker that binds to a site within the ion channel pore of the NMDA receptor.[3]

Their different binding sites result in distinct pharmacological profiles, which are explored in detail below.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities and functional potencies of (Z)-MDL 105519 and MK-801 from various in vitro studies.

Table 1: Binding Affinity Data

CompoundRadioligandPreparationKd (nM)Ki (nM)BmaxReference
(Z)-MDL 105519 [3H]MDL 105519Rat brain membranes3.77-12.1 pmol/mg protein[4]
[3H]MDL 105519Rat forebrain2.5--[5]
[3H]MDL 105519Pig cortical brain membranes3.73 ± 0.43-3030 ± 330 fmol/mg protein[6]
[3H]glycineRat brain membranes-10.9-[2]
[3H]MDL 105519Homomeric NR1a receptors (CHO cells)1.8-370 fmol/mg protein[7]
MK-801 [3H]MK-801Rat cerebral cortical membranes6.3-2.37 pmol/mg of protein[3]
[3H]MK-801Intact NMDA receptor-742 ± 1.3 (for 3-iodo MK-801)-[8]

Table 2: Functional Potency (IC50 Values)

CompoundNMDA Receptor SubtypeExperimental SystemIC50 (µM)Reference
MK-801 NR1/NR2AXenopus oocytes0.009 - 0.038 (pH 7.6)[9]
NMDA-induced currentsCultured superior colliculus neurones0.14 ± 0.04[10]
Block of LTP inductionRat hippocampal slices0.13 ± 0.02[10]

Mechanism of Action

The fundamental difference between (Z)-MDL 105519 and MK-801 lies in their binding sites on the NMDA receptor complex, which dictates their mechanism of antagonism.

(Z)-MDL 105519 acts as a competitive antagonist at the glycine co-agonist site on the GluN1 subunit. For the NMDA receptor channel to open, both glutamate (B1630785) and a co-agonist (glycine or D-serine) must bind to their respective sites. By occupying the glycine binding site, (Z)-MDL 105519 prevents the conformational changes necessary for channel activation, thereby inhibiting ion flux.

MK-801 is an uncompetitive, open-channel blocker. It enters the ion channel pore when the receptor is activated by both glutamate and a co-agonist and binds to a site within the pore (the "PCP site"). This physically obstructs the passage of ions, effectively blocking receptor function. The action of MK-801 is use-dependent, meaning it can only access its binding site when the channel is in an open state.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams were generated using the DOT language.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 MDL_105519 (Z)-MDL 105519 MDL_105519->NMDA_Receptor Blocks Glycine Site MK_801_ext MK-801 MK_801_ext->NMDA_Receptor Enters Open Channel Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening MK_801_int MK-801 Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity MK_801_int->Ca_ion Blocks Pore

Figure 1: NMDA receptor signaling and antagonist binding sites.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison Binding Radioligand Binding Assay Affinity Determine Kd / Ki Binding->Affinity Electrophysiology Patch-Clamp Electrophysiology Potency Determine IC50 Electrophysiology->Potency PK Pharmacokinetic Studies PK_params Determine Cmax, t1/2, AUC PK->PK_params Behavior Behavioral Models (e.g., Anticonvulsant, Anxiolytic) Efficacy Assess Therapeutic Potential Behavior->Efficacy Affinity->Efficacy Potency->Efficacy PK_params->Efficacy

Figure 2: Experimental workflow for antagonist comparison.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Rodent brains (e.g., rat cerebral cortex) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

  • The homogenate undergoes differential centrifugation to isolate the crude membrane fraction.[11]

  • The final membrane pellet is resuspended in buffer, and the protein concentration is determined.[11]

2. Competitive Binding Assay:

  • Membrane preparations are incubated with a fixed concentration of a radiolabeled ligand ([3H]MDL 105519 for the glycine site or [3H]MK-801 for the channel site) and varying concentrations of the unlabeled test compound ((Z)-MDL 105519 or MK-801).[12]

  • Incubation is carried out at a specific temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to reach equilibrium.[12]

  • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.[11]

  • The radioactivity retained on the filters is measured using liquid scintillation counting.[11]

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.[12]

  • Specific binding is calculated by subtracting non-specific binding from total binding.[12]

  • The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression.[12]

  • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.[12]

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of antagonists on NMDA receptor-mediated ion currents in neurons or cell lines expressing NMDA receptors.

1. Cell Preparation:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or neonatal rodents and cultured for several days to allow for receptor expression.[13]

  • Alternatively, cell lines (e.g., HEK293) are transiently or stably transfected with cDNAs encoding specific NMDA receptor subunits.[13]

2. Recording:

  • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration.[14]

  • The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).[13]

  • NMDA receptor-mediated currents are evoked by the rapid application of glutamate and a co-agonist (glycine or D-serine).[13]

3. Antagonist Application:

  • Once a stable baseline current is established, the NMDA receptor agonists are co-applied with increasing concentrations of the antagonist ((Z)-MDL 105519 or MK-801).[13]

  • The inhibition of the current at each antagonist concentration is recorded.[13]

4. Data Analysis:

  • The percentage of current inhibition is plotted against the antagonist concentration, and the data are fitted with a logistic function to determine the IC50 value.[13]

In Vivo Effects and Pharmacokinetics

The distinct mechanisms of action of (Z)-MDL 105519 and MK-801 translate to different in vivo profiles.

MK-801 is a potent anticonvulsant and has neuroprotective effects in various animal models of excitotoxicity.[15] However, its use is associated with significant psychotomimetic and cognitive side effects, which has limited its clinical development.[16] Pharmacokinetic studies in rats have shown that MK-801 is rapidly absorbed after intraperitoneal administration, with peak brain concentrations reached within 30-60 minutes. It has a relatively long half-life in the brain.

(Z)-MDL 105519 has demonstrated anticonvulsant and anxiolytic-like effects in animal models.[2] Importantly, it appears to have a lower propensity to induce the psychotomimetic side effects associated with channel blockers like MK-801. Specific pharmacokinetic data for (Z)-MDL 105519 is less readily available in the public domain.

Conclusion

(Z)-MDL 105519 and MK-801 represent two distinct classes of NMDA receptor antagonists with different therapeutic potentials and side-effect profiles. (Z)-MDL 105519, as a glycine site antagonist, may offer a more favorable safety profile by modulating rather than completely blocking NMDA receptor function. In contrast, the potent channel-blocking action of MK-801, while effective in preclinical models of neuroprotection, is associated with significant adverse effects. The choice between these or similar antagonists for research or therapeutic development will depend on the specific application and the desired balance between efficacy and tolerability. Further head-to-head comparative studies under identical experimental conditions would be beneficial for a more precise delineation of their relative potencies and therapeutic windows.

References

A Comparative Guide to Antagonists for NMDA Receptor Glycine Site Studies: Alternatives to (Z)-MDL 105519

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Z)-MDL 105519 and its alternatives as antagonists of the NMDA receptor glycine (B1666218) site. This document outlines their performance based on experimental data, details key experimental protocols, and visualizes relevant biological and experimental workflows.

The N-methyl-D-aspartate (NMDA) receptor, a crucial component in excitatory synaptic transmission, plays a vital role in synaptic plasticity, learning, and memory. For activation, the NMDA receptor uniquely requires the binding of both glutamate (B1630785) to its GluN2 subunit and a co-agonist, typically glycine or D-serine, to its GluN1 subunit. The glycine binding site has become a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. (Z)-MDL 105519 is a potent and selective competitive antagonist for this glycine site and has been instrumental in its characterization. This guide explores viable alternatives to (Z)-MDL 105519, presenting their pharmacological data to aid researchers in selecting the most appropriate tool for their studies.

Comparative Pharmacological Data

The following tables summarize the binding affinities (Kd, Ki) and functional potencies (IC50) of (Z)-MDL 105519 and its key alternatives. These values have been compiled from various radioligand binding and functional assays.

Table 1: Binding Affinity of Glycine Site Antagonists

CompoundRadioligandPreparationKd / Ki (nM)Citation
(Z)-MDL 105519 [3H]MDL 105519Rat brain membranes3.77 (Kd)[1]
[3H]MDL 105519Homomeric NMDA-NR1a receptors1.8 (Kd)[2]
[3H]MDL 105519Pig cortical brain membranes3.73 (Kd)[3]
[3H]MDL 105519Adult rodent forebrain2.5 (Kd)[4]
Gavestinel (GV150526A) [3H]GV150526ARat cerebral cortical membranes0.8 (Kd)[5]
[3H]DCKARat cerebral cortex membranes5.6 (Ki)[6]
5,7-Dichlorokynurenic acid (DCKA) [3H]Glycine79 (Ki)[7][8]
NMDA Receptor40 (Ki)[9]
[3H]DCKARat cerebral cortex membranes57.5 (Kd)[6]
NMDA Receptor65 (KB)[10]
L-701,324 Rat brain membranes2 (IC50)[11]
7-Chlorokynurenic acid (7-Cl-KYNA) [3H]GlycineRat cortical slices560 (IC50)[12]

Table 2: Functional Potency of Glycine Site Antagonists

CompoundAssayPreparationIC50 (µM)Citation
7-Chlorokynurenic acid (7-Cl-KYNA) Inhibition of N-Me-D-Asp responsesRat cortical slices10-100[12]
L-701,324 Inhibition of NMDA receptor activityRat brain membranes0.002[11]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the NMDA receptor signaling pathway and standard workflows for radioligand binding and electrophysiology assays.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 Antagonist (Z)-MDL 105519 & Alternatives Antagonist->NMDA_R Competitively blocks Glycine binding Ion_Channel Ion Channel (Blocked by Mg2+) Ca_ion Ca²⁺ Ion_Channel->Ca_ion Influx upon Depolarization Signaling Downstream Signaling (e.g., CaMKII, NOS) Ca_ion->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

NMDA Receptor Signaling Pathway

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from rat brain cortex) incubation 2. Incubation - Membranes - [3H]Radioligand (e.g., [3H]MDL 105519) - Unlabeled Ligand (Test Compound or Vehicle) prep->incubation separation 3. Separation of Bound/Free Ligand (Rapid Vacuum Filtration) incubation->separation wash 4. Washing (Remove non-specifically bound ligand) separation->wash scintillation 5. Scintillation Counting (Quantify radioactivity) wash->scintillation analysis 6. Data Analysis (Calculate Kd, Ki, Bmax) scintillation->analysis

Radioligand Binding Assay Workflow

Electrophysiology_Workflow prep 1. Cell/Slice Preparation (e.g., cultured neurons or brain slices) patch 2. Whole-Cell Patch Clamp (Establish GΩ seal and whole-cell access) prep->patch application 3. Ligand Application - Apply NMDA + Glycine - Apply Antagonist + NMDA + Glycine patch->application recording 4. Record NMDA Currents (Voltage-clamp mode) application->recording analysis 5. Data Analysis (Measure current amplitude, calculate IC50) recording->analysis

Whole-Cell Electrophysiology Workflow

Experimental Protocols

Radioligand Binding Assay for NMDA Glycine Site

This protocol is adapted from methods used to characterize [3H]MDL 105519 binding.

1. Membrane Preparation:

  • Homogenize rat cerebral cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation (50-100 µg of protein), [3H]MDL 105519 (e.g., 2-4 nM final concentration), and the test compound at various concentrations or vehicle.

  • For determining non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM).

  • The total assay volume is typically 250-500 µL.

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Filtration and Analysis:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine Ki values from IC50 values obtained from competition binding curves using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the measurement of NMDA receptor currents in cultured neurons to assess antagonist potency.

1. Cell Preparation:

  • Plate primary neurons (e.g., hippocampal or cortical neurons) on coverslips and culture for 7-14 days.

  • Transfer a coverslip to a recording chamber on the stage of an inverted microscope, continuously perfused with an external solution (e.g., artificial cerebrospinal fluid).

2. Recording Setup:

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

  • Fill the pipette with an internal solution containing salts that mimic the intracellular environment and a pH buffer.

  • Approach a neuron with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached configuration).

  • Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.

3. Data Acquisition:

  • Clamp the cell's membrane potential at a negative holding potential (e.g., -60 to -70 mV) in voltage-clamp mode.

  • Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

  • To test an antagonist, pre-apply the antagonist for a short period before co-applying it with the NMDA and glycine solution.

  • Record the current responses using an appropriate amplifier and data acquisition software.

4. Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of the antagonist.

  • Plot the percentage of inhibition of the control current against the antagonist concentration.

  • Fit the data with a sigmoidal dose-response curve to determine the IC50 value for the antagonist.

Conclusion

(Z)-MDL 105519 remains a valuable tool for studying the NMDA receptor glycine site due to its high potency and selectivity. However, a range of alternatives, including Gavestinel, Licostinel, and derivatives of kynurenic acid like 7-Cl-KYNA and DCKA, offer researchers a diverse chemical toolbox. The choice of antagonist will depend on the specific requirements of the experiment, such as the desired affinity, potency, and pharmacokinetic properties. The data and protocols presented in this guide are intended to facilitate an informed decision for the design of future glycine site studies.

References

Validating the Efficacy of (Z)-MDL 105519 in Seizure Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of (Z)-MDL 105519, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor's glycine (B1666218) site, against other NMDA receptor modulators and standard anticonvulsant drugs in various seizure models. The information is compiled to assist researchers in evaluating its potential as an antiepileptic agent.

(Z)-MDL 105519, chemically identified as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, demonstrates significant anticonvulsant activity in a range of preclinical seizure models, including genetically based, chemically induced, and electrically mediated seizures.[1] Its mechanism of action, by inhibiting the glycine co-agonist site on the NMDA receptor, offers a targeted approach to modulating glutamatergic neurotransmission, a key factor in the pathophysiology of epilepsy.[1][2] This compound is noted for having a potentially lower risk of psychotomimetic side effects compared to non-competitive NMDA antagonists like MK-801.[1]

Mechanism of Action: NMDA Receptor Antagonism

The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. Upon activation, the receptor's ion channel opens, allowing an influx of Ca²⁺ and Na⁺, which leads to neuronal depolarization. In pathological conditions such as epilepsy, overactivation of NMDA receptors contributes to excessive neuronal excitability and seizures. (Z)-MDL 105519 acts by selectively blocking the glycine binding site on the GluN1 subunit of the NMDA receptor, thereby preventing channel opening and reducing neuronal hyperexcitability.

NMDA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_channel Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_R NMDA Receptor (GluN1/GluN2) Ion_Channel Ion Channel (Blocked by Mg2+) NMDA_R->Ion_Channel Activates Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Allows Excitability Increased Neuronal Excitability Ca_Influx->Excitability Glutamate->NMDA_R Binds to GluN2 Glycine Glycine (Co-agonist) Glycine->NMDA_R Binds to GluN1 MDL105519 (Z)-MDL 105519 MDL105519->NMDA_R Antagonist at Glycine Site Depolarization Depolarization Depolarization->Ion_Channel Removes Mg2+ block

Caption: Mechanism of (Z)-MDL 105519 at the NMDA Receptor.

Comparative Efficacy in Preclinical Seizure Models

The following table summarizes the available quantitative data on the anticonvulsant efficacy of (Z)-MDL 105519 and selected alternatives in rodent models of seizures. Efficacy is often reported as the median effective dose (ED₅₀), the dose required to produce a therapeutic effect in 50% of the population.

CompoundMechanism of ActionSeizure ModelSpeciesRouteEfficacy (ED₅₀ or Effective Dose)Reference
(Z)-MDL 105519 NMDA Glycine Site Antagonist Broad Spectrum Mice, Rats IV Active in genetically based, chemically & electrically mediated models (Specific ED₅₀ not cited) [1]
MK-801 (Dizocilpine)NMDA Channel Blocker (Non-competitive)Status Epilepticus (Hippocampal Stimulation)RatIPED₅₀ = 1.4 mg/kg[3]
PTZ-induced SeizuresRatIPEffective at 0.05-10 mg/kg[4]
Amygdala KindlingRatIP1.0 mg/kg suppressed behavioral seizures[5]
Felbamate (B1672329)NMDA Glycine Site Modulator / Na⁺ Channel BlockerStatus Epilepticus (Perforant Path Stimulation)RatIVEffective at 100-200 mg/kg[6]
PTZ KindlingRatIP300-400 mg/kg prevented kindling progression[7]
CPPNMDA Glutamate Site Antagonist (Competitive)Status Epilepticus (Hippocampal Stimulation)RatIPED₅₀ = 6.4 mg/kg[3]
PhenytoinVoltage-gated Na⁺ Channel BlockerMaximal Electroshock (MES)RatIVEffective at 50 mg/kg[6]
DiazepamGABA-A Receptor Positive Allosteric ModulatorStatus Epilepticus (Perforant Path Stimulation)RatIVEffective at 10 mg/kg[6]

Note: Direct comparison of ED₅₀ values should be made with caution due to variations in experimental protocols, seizure models, and species.

Experimental Design and Protocols

The evaluation of anticonvulsant compounds relies on standardized and reproducible animal models of seizures. The workflow typically involves animal preparation, induction of seizures, administration of the test compound, and subsequent observation and scoring of seizure activity.

Experimental_Workflow cluster_seizure Seizure Induction start Start animal_prep Animal Acclimation & Preparation (e.g., Rodents) start->animal_prep grouping Random Assignment to Treatment Groups (Vehicle, Drug A, Drug B...) animal_prep->grouping drug_admin Compound Administration (e.g., IP, IV, PO) grouping->drug_admin mes Maximal Electroshock (MES) drug_admin->mes Pre-treatment Period ptz Chemoconvulsant (e.g., PTZ) drug_admin->ptz Pre-treatment Period kindling Kindling (Electrical/Chemical) drug_admin->kindling Pre-treatment Period observation Observation & Scoring - Seizure Severity (e.g., Racine Scale) - Latency to Seizure - Duration of Seizure mes->observation ptz->observation kindling->observation data_analysis Data Analysis (e.g., ED₅₀ Calculation, Statistical Comparison) observation->data_analysis end End data_analysis->end

Caption: Generalized workflow for preclinical anticonvulsant screening.
Key Experimental Protocols

1. Maximal Electroshock (MES) Seizure Model:

  • Purpose: To model generalized tonic-clonic seizures and identify compounds that prevent seizure spread.

  • Methodology: A brief electrical stimulus of high intensity is applied to rodents, typically through corneal or ear-clip electrodes. The endpoint is the observation of a tonic hindlimb extension, which is considered a full-blown seizure. The ability of a test compound to prevent this endpoint is a measure of its anticonvulsant efficacy.

  • Relevance: This model has high predictive validity for drugs effective against generalized tonic-clonic seizures in humans.

2. Pentylenetetrazol (PTZ)-Induced Seizure Model:

  • Purpose: To model myoclonic and absence seizures by chemical induction.

  • Methodology: Pentylenetetrazol, a GABA-A receptor antagonist, is administered to rodents, usually via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. This induces clonic seizures. The test compound's ability to increase the latency to seizure onset or prevent the seizure altogether is measured.

  • Relevance: The s.c. PTZ test is considered a model for absence and myoclonic seizures and is a standard screening tool for new antiepileptic drugs.

3. Kindling Model:

  • Purpose: To model the development of epilepsy (epileptogenesis) and complex partial seizures.

  • Methodology: This is a chronic model where a subconvulsive stimulus, either electrical (e.g., via an implanted electrode in the amygdala) or chemical (e.g., repeated low doses of PTZ), is applied intermittently over time. This leads to a permanent increase in seizure susceptibility, where a previously non-convulsive stimulus now elicits a full seizure.

  • Relevance: Kindling is considered a robust model for temporal lobe epilepsy and is valuable for testing both anticonvulsant (seizure-suppressing) and antiepileptogenic (disease-modifying) effects of new drugs.

Classification of NMDA Receptor Antagonists

The alternatives to (Z)-MDL 105519 can be categorized based on their specific binding site on the NMDA receptor complex. This classification is important as the site of action can influence both the efficacy and the side-effect profile of the drug.

Antagonist_Types cluster_sites Binding Sites NMDA_Antagonists NMDA Receptor Antagonists Glutamate_Site Glutamate Site (Competitive) NMDA_Antagonists->Glutamate_Site Glycine_Site Glycine Site (Co-agonist) NMDA_Antagonists->Glycine_Site Channel_Site Ion Channel Pore (Non-competitive) NMDA_Antagonists->Channel_Site Allosteric_Site Allosteric Sites NMDA_Antagonists->Allosteric_Site CPP_AP5 e.g., CPP, AP5 Glutamate_Site->CPP_AP5 MDL_105519 e.g., (Z)-MDL 105519, Felbamate Glycine_Site->MDL_105519 MK801_Ketamine e.g., MK-801, Ketamine, Memantine Channel_Site->MK801_Ketamine Ifenprodil e.g., Ifenprodil (GluN2B selective) Allosteric_Site->Ifenprodil

Caption: Classification of NMDA receptor antagonists by binding site.

Conclusion

(Z)-MDL 105519 is a promising anticonvulsant compound with a targeted mechanism of action at the NMDA receptor glycine site. Preclinical evidence demonstrates its efficacy across multiple seizure models, suggesting a broad spectrum of activity.[1] Its pharmacological profile distinguishes it from channel-blocking NMDA antagonists like MK-801, potentially offering a better safety profile with a lower risk of psychotomimetic effects.[1] While direct quantitative comparisons of potency with other agents are limited by the availability of published ED₅₀ values, the existing data supports its continued investigation. Further studies are warranted to fully elucidate its therapeutic potential and to establish a comprehensive efficacy and safety profile in comparison to both existing and novel antiepileptic drugs.

References

(Z)-MDL 105519: A Comparative Analysis of its Cross-Reactivity with Other Receptors

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-MDL 105519 is a potent and highly selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1] This guide provides a comparative analysis of its binding affinity for the NMDA receptor versus other related neurotransmitter receptors, supported by experimental data and detailed methodologies. This information is critical for researchers in neuropharmacology and drug development to understand the compound's specificity and potential off-target effects.

Quantitative Comparison of Receptor Binding Affinity

The selectivity of (Z)-MDL 105519 for the NMDA receptor's glycine site is a defining characteristic. Experimental data demonstrates a high binding affinity for this site, with minimal to no significant interaction with other glutamate (B1630785) receptor subtypes at concentrations up to 10 µM.

Receptor SubtypeLigand/CompoundTest SystemAffinity Metric (Value)Reference
NMDA Receptor (Glycine Site) [3H]MDL 105519Rat brain membranesKd = 3.77 nM [2]
NMDA Receptor (Glycine Site) [3H]MDL 105519Adult rodent forebrainKd = 2.5 nM [3]
NMDA Receptor (NR1-1a splice variant) [3H]MDL 105519HEK 293 cellsKd = 3 nM [3]
NMDA Receptor (NR1-4b splice variant) [3H]MDL 105519HEK 293 cellsKd = 3 nM [3]
NMDA Receptor (NR1a/NR2A) [3H]MDL 105519HEK 293 cellsKd = 3 nM [3]
Homomeric NMDA-NR1a Receptor [3H]MDL 105519CHO-K1 cellsKd = 1.8 nM [4]
Non-NMDA Glutamate Receptors (e.g., AMPA, Kainate) Ligands for non-NMDA sitesRat brain membranesNo significant effect on [3H]MDL 105519 binding at 10 µM [2]

Kd : Dissociation constant, a measure of binding affinity. A lower Kd value indicates a higher binding affinity.

Experimental Protocols

The following is a representative protocol for a radioligand binding assay used to determine the affinity and selectivity of (Z)-MDL 105519.

[3H]MDL 105519 Radioligand Binding Assay

1. Membrane Preparation (from rat brain):

  • Whole brains from adult rats are rapidly removed and placed in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The tissue is homogenized in the buffer and centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

  • The pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous ligands.

  • The final membrane pellet is resuspended in a known volume of assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Saturation Binding Assay (to determine Kd and Bmax of [3H]MDL 105519):

  • A fixed amount of membrane protein (e.g., 100-200 µg) is incubated with increasing concentrations of [3H]MDL 105519 in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., 1 mM glycine).

  • The incubation is carried out at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

  • The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The Kd and Bmax (maximum number of binding sites) are determined by analyzing the saturation binding data using non-linear regression analysis (e.g., Scatchard plot).

3. Competition Binding Assay (to determine the affinity of other compounds):

  • A fixed concentration of [3H]MDL 105519 (typically at or near its Kd value) and a fixed amount of membrane protein are incubated with a range of concentrations of the unlabeled test compound.

  • The incubation and filtration steps are the same as in the saturation binding assay.

  • The concentration of the test compound that inhibits 50% of the specific binding of [3H]MDL 105519 (IC50) is determined.

  • The inhibition constant (Ki) for the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Mechanism of Action

(Z)-MDL 105519 acts as a competitive antagonist at the glycine co-agonist binding site on the NR1 subunit of the NMDA receptor. For the NMDA receptor channel to open, both the glutamate binding site on the NR2 subunit and the glycine binding site on the NR1 subunit must be occupied by their respective agonists. By binding to the glycine site, (Z)-MDL 105519 prevents the binding of glycine or D-serine, thereby allosterically inhibiting the opening of the ion channel, even in the presence of glutamate. This leads to a reduction in calcium (Ca2+) influx and subsequent downstream signaling cascades.

NMDA_Receptor_Antagonism cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NR2 Subunit NR1 Subunit Ion Channel (Closed) Glutamate->NMDAR:nr2 Glycine Glycine / D-Serine Glycine->NMDAR:nr1 MDL105519 (Z)-MDL 105519 MDL105519->NMDAR:nr1 Blocks Binding Ca_ion Ca²⁺ Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activation

Caption: Antagonistic action of (Z)-MDL 105519 at the NMDA receptor.

Experimental Workflow for Cross-Reactivity Screening

A typical workflow to assess the cross-reactivity of a compound like (Z)-MDL 105519 involves screening it against a panel of relevant receptors.

Cross_Reactivity_Workflow cluster_workflow Cross-Reactivity Screening Workflow Compound (Z)-MDL 105519 PrimaryAssay Primary Target Assay ([³H]MDL 105519 vs NMDA-Glycine) Compound->PrimaryAssay SelectivityPanel AMPA Receptors Kainate Receptors mGlu Receptors Other Receptors Compound->SelectivityPanel DataAnalysis Data Analysis (Determine Ki / IC₅₀ values) PrimaryAssay->DataAnalysis SelectivityPanel->DataAnalysis SelectivityProfile Generate Selectivity Profile DataAnalysis->SelectivityProfile

Caption: Workflow for determining the receptor cross-reactivity of (Z)-MDL 105519.

References

A Comparative Guide to the Binding Kinetics of [3H]MDL 105519 and Alternative Radioligands for the NMDA Receptor Glycine Site

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate radioligand is critical for the accurate characterization of the N-methyl-D-aspartate (NMDA) receptor glycine (B1666218) site. This guide provides a comprehensive comparison of the binding kinetics of the antagonist radioligand [3H]MDL 105519 with other commonly used radioligands, supported by experimental data to facilitate informed decisions in research and development.

[3H]MDL 105519, chemically known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective antagonist for the glycine co-agonist site on the NMDA receptor.[1][2] Its high affinity and favorable kinetic properties have established it as a valuable tool for studying the pharmacology and function of this critical receptor. This guide will delve into the quantitative aspects of its binding and compare them to alternative radioligands.

Comparative Analysis of Binding Kinetics

The following table summarizes the key binding kinetic parameters for [3H]MDL 105519 and the agonist radioligand [3H]glycine. These parameters are crucial for understanding the speed of ligand-receptor interaction and the stability of the resulting complex.

RadioligandPreparationK_d (nM)B_max (pmol/mg protein)k_on (x 10^7 M⁻¹min⁻¹)k_off (min⁻¹)Source
[3H]MDL 105519 Rat brain membranes3.7712.17.00.232Baron et al., 1996[1]
[3H]MDL 105519 Pig cortical brain membranes3.73 ± 0.433.03 ± 0.33--Höfner & Wanner, 1997[3]
[3H]MDL 105519 Homomeric NMDA-NR1a receptors (CHO cells)1.80.37--Grimwood et al., 1996[4]
[3H]MDL 105519 Adult rodent forebrain2.5---Chazot et al., 1998[5]
[3H]glycine Rat brain membranes----Baron et al., 1996[1]

Note: Direct comparative kinetic data (kon and koff) for [3H]glycine under the same experimental conditions as [3H]MDL 105519 were not available in the cited literature. The comparison with [3H]glycine is primarily based on pharmacological profiles, where a strong correlation in the potencies of various glycine site ligands was observed when using either [3H]MDL 105519 or [3H]glycine.[1]

Experimental Methodologies

The data presented in this guide were obtained through radioligand binding assays. A generalized protocol for a competitive binding assay for the NMDA receptor glycine site is provided below.

Experimental Protocol: Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Rat brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove large debris.

  • The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.

  • The final pellet is resuspended in the assay buffer and the protein concentration is determined.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer

    • A fixed concentration of the radioligand (e.g., [3H]MDL 105519 at a concentration close to its K_d).

    • Increasing concentrations of a competing non-radiolabeled ligand.

    • The prepared membrane suspension.

  • The plate is incubated at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

  • The filters are dried, and a scintillation cocktail is added.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

5. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of a saturating unlabeled ligand (e.g., 1 mM glycine).

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are analyzed using non-linear regression to determine the IC_50 (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

  • The affinity constant (K_i) of the competing ligand is calculated from the IC_50 value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay.

RadioligandBindingAssay cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis MembranePrep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Competitor) MembranePrep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Competitor Competitor Ligand Solutions Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50, Ki) Counting->DataAnalysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways and Logical Relationships

The binding of a radioligand to the NMDA receptor glycine site is the initial step in a cascade of events that can modulate neuronal activity. The following diagram illustrates the logical relationship between ligand binding and the functional state of the NMDA receptor ion channel.

NMDAR_Activation cluster_ligand_binding Ligand Binding cluster_receptor_state Receptor State cluster_cellular_response Cellular Response Glutamate Glutamate Binding (GluN2 subunit) ConformationalChange Conformational Change Glutamate->ConformationalChange Glycine Glycine/D-Serine Binding (GluN1 subunit) Glycine->ConformationalChange ChannelOpening Ion Channel Opening ConformationalChange->ChannelOpening IonInflux Ca2+ / Na+ Influx ChannelOpening->IonInflux DownstreamSignaling Downstream Signaling (e.g., LTP, LTD) IonInflux->DownstreamSignaling

Caption: Ligand binding and NMDA receptor activation cascade.

Conclusion

[3H]MDL 105519 is a high-affinity antagonist radioligand for the NMDA receptor glycine site with well-characterized binding kinetics. Its monophasic association and dissociation make it a reliable tool for in vitro binding assays.[1] While direct kinetic comparisons with other radioligands in the same study are limited, its pharmacological profile closely matches that of the agonist radioligand [3H]glycine, validating its use for characterizing the glycine binding site. The choice between an antagonist radioligand like [3H]MDL 105519 and an agonist radioligand will depend on the specific experimental goals. For researchers investigating the binding of novel antagonists, [3H]MDL 105519 provides a robust and well-characterized tool.

References

A Head-to-Head In Vitro Comparison of Glycine Site Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor is a critical player in excitatory synaptic transmission in the central nervous system. Its function is intricately modulated by the binding of the co-agonist glycine (B1666218). This has made the glycine binding site a compelling target for the development of therapeutic agents aimed at modulating NMDA receptor activity. Glycine site antagonists have been investigated for their potential in treating a range of neurological and psychiatric disorders.[1] This guide provides a head-to-head in vitro comparison of the performance of several glycine site antagonists, supported by experimental data to aid in the selection of compounds for further research and development.

Quantitative Comparison of Glycine Site Antagonists

The in vitro potency of various glycine site antagonists has been evaluated using different experimental paradigms, primarily radioligand binding assays and electrophysiological recordings. The following table summarizes key quantitative data, including IC50 and Ki values, from multiple studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

CompoundAssay TypePreparationIC50KiReference
ACEA-1021 Electrophysiology (Whole-cell patch clamp)Cultured rat cerebrocortical cellsRatio of peak to plateau current inhibition: 1.69-[2]
Electrophysiology (Two-electrode voltage clamp)Xenopus oocytes expressing rat NMDA receptorsNR1A/2A: 29 nM, NR1A/2B: 300 nM, NR1A/2C: 120 nM, NR1A/2D: 1500 nM2-13 nM (calculated)[3]
5,7-Dichlorokynurenic acid (DCKA) Electrophysiology (Whole-cell patch clamp)Cultured rat cerebrocortical cellsRatio of peak to plateau current inhibition: 3.42-[2]
Radioligand Binding Assay ([3H]glycine displacement)Rat brain membranes-1.0 ± 0.1 nM[4]
L-695,902 Electrophysiology (Whole-cell patch clamp)Cultured rat cerebrocortical cellsRatio of peak to plateau current inhibition: 0.98-[2]
RPR-104,632 Electrophysiology (Whole-cell patch clamp)Cultured rat cerebrocortical cellsRatio of peak to plateau current inhibition: 1.06-[2]
LY-294,619 Electrophysiology (Whole-cell patch clamp)Cultured rat cerebrocortical cellsRatio of peak to plateau current inhibition: 1.71-[2]
SM-31900 Radioligand Binding Assay ([3H]glycine displacement)Rat brain membranes-11 ± 2 nM[4]
Radioligand Binding Assay ([3H]DCKA displacement)Rat brain membranes-1.0 ± 0.1 nM[4]
NBQX Radioligand Binding Assay ([3H]glycine displacement)Hippocampal and cortex synaptic membranes119 µM-[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of glycine site antagonists.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the glycine binding site by assessing its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Rat cerebral cortices are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • The membrane preparation is incubated in the assay buffer with a radiolabeled ligand specific for the glycine site (e.g., [3H]glycine or [3H]5,7-dichlorokynurenic acid).

  • Increasing concentrations of the unlabeled antagonist are added to compete with the radiolabeled ligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known glycine site ligand.

  • The reaction is incubated to allow for binding equilibrium.

3. Detection and Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • The data is analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[6]

Electrophysiological Recording (Whole-Cell Patch Clamp)

This technique measures the ion flow through the NMDA receptor channel in response to agonist application and the inhibitory effect of antagonists.

1. Cell Culture:

  • Primary neuronal cultures are prepared from the cerebral cortex of embryonic or neonatal rats.

  • The cells are plated on coverslips and maintained in a suitable culture medium.

2. Recording Setup:

  • A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope.

  • The neurons are continuously perfused with an external solution containing physiological concentrations of ions.

  • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "giga-seal").

  • The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

3. Drug Application and Data Acquisition:

  • NMDA and glycine are applied to the neuron to activate the NMDA receptors and elicit an inward current.

  • The antagonist is then co-applied with the agonists at varying concentrations to determine its inhibitory effect on the NMDA receptor-mediated current.

  • The currents are recorded using an amplifier, and the data is digitized and stored on a computer for later analysis.

  • The IC50 value is determined by plotting the antagonist concentration versus the percentage of inhibition of the NMDA-evoked current.

Visualizing the Mechanism and Workflow

To better understand the context of these in vitro comparisons, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 Antagonist Glycine Site Antagonist Antagonist->NMDA_Receptor Blocks Glycine Binding Site Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens Signaling Downstream Signaling Cascades Ca_ion->Signaling Activates

Caption: NMDA receptor signaling pathway and antagonist action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture or Membrane Preparation Incubation Incubation with Agonists & Antagonist Cell_Culture->Incubation Compound_Prep Prepare Antagonist Serial Dilutions Compound_Prep->Incubation Radioligand_Prep Prepare Radioligand (for binding assay) Radioligand_Prep->Incubation (Binding Assay) Measurement Electrophysiological Recording or Radioactivity Counting Incubation->Measurement Data_Processing Data Processing and Normalization Measurement->Data_Processing IC50_Calc IC50 / Ki Calculation Data_Processing->IC50_Calc Comparison Head-to-Head Comparison IC50_Calc->Comparison

Caption: In vitro glycine antagonist comparison workflow.

References

Validating the Effects of (Z)-MDL 105519: A Comparative Guide Using Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the NMDA receptor glycine (B1666218) site antagonist, (Z)-MDL 105519, with other NMDA receptor modulators, and explores how its effects can be validated using genetic knockout models. While direct experimental data of (Z)-MDL 105519 in such models is not yet available in published literature, this guide outlines the expected outcomes based on its mechanism of action and compares them with existing data for other compounds.

(Z)-MDL 105519 is a potent and selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] It exhibits high affinity for the GluN1 subunit, which forms the glycine binding site, and acts as a noncompetitive inhibitor of NMDA receptor-mediated responses.[3][4] Preclinical studies have demonstrated its potential as an anticonvulsant and anxiolytic agent.[1]

Mechanism of Action and Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. (Z)-MDL 105519 exerts its inhibitory effect by binding to the glycine site on the GluN1 subunit, thereby preventing the channel opening that is mediated by glutamate binding.

cluster_0 NMDA Receptor Signaling Pathway Glutamate Glutamate GluN2 GluN2 Subunit Glutamate->GluN2 Glycine Glycine / D-Serine GluN1 GluN1 Subunit Glycine->GluN1 MDL105519 (Z)-MDL 105519 MDL105519->GluN1 NMDAR NMDA Receptor (Closed) NMDAR_Open NMDA Receptor (Open) NMDAR->NMDAR_Open Activation Ca_Influx Ca²+ Influx NMDAR_Open->Ca_Influx Downstream Downstream Signaling (e.g., LTP, LTD) Ca_Influx->Downstream

Figure 1: Simplified signaling pathway of NMDA receptor activation and inhibition by (Z)-MDL 105519.

Comparison with Alternative NMDA Receptor Antagonists

Several other compounds that antagonize the NMDA receptor have been studied, some of which have been evaluated in genetic knockout models. A comparison of their mechanisms and observed effects is presented below.

CompoundTarget SiteMechanismKey Preclinical Effects
(Z)-MDL 105519 Glycine co-agonist site (GluN1)Noncompetitive antagonistAnticonvulsant, anxiolytic[1]
PCP (Phencyclidine) Channel poreUncompetitive channel blockerPsychotomimetic, locomotor hyperactivity
MK-801 (Dizocilpine) Channel poreUncompetitive channel blockerNeuroprotective, psychotomimetic, learning and memory impairment
GV150526A Glycine co-agonist site (GluN1)AntagonistNeuroprotective[5]

Validating Effects with Genetic Knockout Models: A Proposed Framework

The specificity of (Z)-MDL 105519 for the GluN1 subunit's glycine binding site can be definitively validated using genetic models where this subunit is knocked out, knocked down, or mutated.

Proposed Experimental Workflow

cluster_0 Experimental Workflow for Validating (Z)-MDL 105519 start Start gen_models Generate/Acquire - Wild-Type (WT) Mice - GluN1 Knockout/Knockdown Mice start->gen_models drug_admin Administer (Z)-MDL 105519 or Vehicle gen_models->drug_admin behavioral Behavioral Assays (e.g., Open Field, Elevated Plus Maze) drug_admin->behavioral electrophys Electrophysiology (e.g., LTP induction in hippocampal slices) drug_admin->electrophys molecular Molecular Assays (e.g., c-Fos expression) drug_admin->molecular data_analysis Data Analysis and Comparison behavioral->data_analysis electrophys->data_analysis molecular->data_analysis conclusion Conclusion on GluN1-dependent mechanism of action data_analysis->conclusion

Figure 2: Proposed experimental workflow for validating the effects of (Z)-MDL 105519 in genetic models.

Expected Outcomes in Genetic Models

Based on the mechanism of action of (Z)-MDL 105519, the following outcomes are expected in studies utilizing GluN1 knockout or knockdown mice:

Experimental ModelExpected Effect of (Z)-MDL 105519Rationale
Wild-Type Mice Dose-dependent reduction in anxiety-like behaviors and seizure susceptibility.The compound will bind to the intact glycine site on the GluN1 subunit, antagonizing NMDA receptor function.
GluN1 Knockdown (Hypomorph) Mice Attenuated or absent behavioral and electrophysiological effects compared to wild-type mice.The reduced number of GluN1 subunits will limit the available binding sites for (Z)-MDL 105519, thereby diminishing its efficacy.
Conditional GluN1 Knockout Mice (e.g., in a specific brain region) The effects of (Z)-MDL 105519 will be absent in behavioral tasks dependent on the targeted brain region.The complete absence of the GluN1 subunit in the specified region will prevent the compound from exerting its effects there.
Grin1D481N/K483Q Mice (Point mutation in glycine binding site) Minimal to no effect of (Z)-MDL 105519.These mutations significantly reduce the affinity of the glycine binding site, which should also prevent or greatly reduce the binding of the antagonist (Z)-MDL 105519.[6]

Comparison of Expected (Z)-MDL 105519 Effects with Observed Effects of Other Antagonists in Knockout Models

Genetic ModelAntagonistObserved Phenotype without DrugObserved Effect of Antagonist
GluN1 Hypomorph N/AHyperactivity, social deficits, impaired prepulse inhibition.[7]Data not available for glycine site antagonists.
Dentate Gyrus-specific GluN1 KO N/ACA3 hyperactivity, psychosis-like behaviors.[8][9]Data not available for glycine site antagonists.
GluN2D Knockout PCPN/ADisruption of working memory and hippocampal gamma oscillations seen in wild-type mice is absent in knockout mice.[10]
Grin1D481N/K483Q DizocilpineNon-habituating hyperactivity.Insensitive to the acute effects of dizocilpine.[6]

The insensitivity of Grin1D481N/K483Q mice to dizocilpine, a channel blocker, highlights that profound NMDA receptor hypofunction can mask the effects of further antagonism.[6] It is hypothesized that a similar lack of effect would be observed with (Z)-MDL 105519 in this model, confirming that its action is dependent on the integrity of the glycine binding site.

Detailed Experimental Protocols

Behavioral Assay: Open Field Test
  • Animals: Adult male and female wild-type and GluN1 knockdown mice.

  • Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape, equipped with an overhead video tracking system.

  • Procedure:

    • Administer (Z)-MDL 105519 or vehicle intraperitoneally 30 minutes before the test.

    • Place the mouse in the center of the arena and allow it to explore freely for 10 minutes.

    • Record and analyze the total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Expected Outcome: In wild-type mice, (Z)-MDL 105519 is expected to have anxiolytic effects, indicated by increased time spent in the center of the arena. This effect should be significantly reduced in GluN1 knockdown mice.

Electrophysiology: In Vitro Hippocampal Long-Term Potentiation (LTP)
  • Tissue Preparation: Prepare acute hippocampal slices (300-400 µm) from adult wild-type and GluN1 knockdown mice.

  • Recording:

    • Perform extracellular field potential recordings from the stratum radiatum of the CA1 region while stimulating the Schaffer collaterals.

    • Establish a stable baseline of synaptic transmission.

    • Induce LTP using a high-frequency stimulation protocol (e.g., 100 Hz for 1 second).

  • Drug Application: Bath-apply (Z)-MDL 105519 at a relevant concentration before LTP induction.

  • Expected Outcome: (Z)-MDL 105519 should block or significantly reduce LTP induction in slices from wild-type mice, as NMDA receptor activation is essential for this form of synaptic plasticity. In slices from GluN1 knockdown mice, the baseline LTP may already be impaired, and the effect of (Z)-MDL 105519 is expected to be less pronounced.

Conclusion

The use of genetic knockout and knock-in models provides a powerful approach to definitively validate the mechanism of action of (Z)-MDL 105519. Based on its known high affinity for the glycine binding site on the GluN1 subunit, it is strongly predicted that its pharmacological effects will be absent or significantly attenuated in mice lacking or having a mutated form of this subunit. The proposed experiments would not only confirm the on-target effects of (Z)-MDL 105519 but also provide valuable insights into the role of the NMDA receptor's glycine site in various physiological and pathological processes. This validation is a critical step in the preclinical development of this and other glycine site antagonists.

References

A Comparative Analysis of (Z)-MDL 105519: Correlating In Vitro Affinity with In Vivo Anticonvulsant Potency

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-MDL 105519, a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor, has demonstrated a strong correlation between its high in vitro binding affinity and its significant in vivo anticonvulsant effects. This guide provides a comparative overview of (Z)-MDL 105519 against other NMDA receptor glycine site antagonists, supported by experimental data to offer researchers, scientists, and drug development professionals a comprehensive understanding of its performance.

The NMDA receptor, a crucial component in excitatory synaptic transmission, is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. Overactivation of the NMDA receptor is implicated in a variety of neurological disorders, including epilepsy, making it a key target for therapeutic intervention. Glycine site antagonists, such as (Z)-MDL 105519, offer a promising approach by modulating receptor activity without complete channel blockade, potentially leading to a better safety profile compared to other classes of NMDA receptor antagonists.

In Vitro Binding Affinity: A High-Affinity Interaction

(Z)-MDL 105519 exhibits a high affinity for the glycine binding site of the NMDA receptor. Radioligand binding assays using [3H]MDL 105519 have consistently demonstrated low nanomolar dissociation constants (Kd), indicating a strong and specific interaction with its target.

CompoundIn Vitro Binding Affinity (Ki or Kd, nM)Source
(Z)-MDL 105519 ~2.5 - 3.77 Rat and pig brain membranes
ACEA-1021Varies by study
L-701,324High affinity

In Vivo Potency: Efficacy in Preclinical Models of Epilepsy

The high in vitro affinity of (Z)-MDL 105519 translates to potent anticonvulsant activity in various in vivo models. Studies have shown its effectiveness in protecting against seizures induced by chemical convulsants and in genetically susceptible animal models. While direct comparative studies providing head-to-head ED50 values are limited in the public domain, the available data suggests that (Z)-MDL 105519 is a highly potent anticonvulsant.

CompoundAnticonvulsant ModelIn Vivo Potency (ED50, mg/kg)Route of AdministrationSource
(Z)-MDL 105519 Genetically based, chemically induced, and electrically mediated seizure modelsData suggests high potencyIntravenous[1]
Other Glycine Site AntagonistsPentylenetetrazol-, NMDA-, and maximal electroshock-induced convulsions in mice8 - 100Intraperitoneal[2]
TopiramateMaximal Electroshock (MES) - rats13.5Oral[3]
TopiramateMaximal Electroshock (MES) - mice40.9Oral[3]

Note: A direct comparison of ED50 values requires data from studies where the compounds were evaluated under identical experimental conditions. The data presented here is for illustrative purposes and is drawn from different studies.

NMDA Receptor Signaling Pathway

The binding of glutamate and a glycine co-agonist to the NMDA receptor leads to the opening of its ion channel, allowing the influx of Ca2+ and Na+ ions. This influx triggers a cascade of downstream signaling events crucial for synaptic plasticity and other neuronal functions. Antagonists at the glycine site, like (Z)-MDL 105519, prevent this channel opening and the subsequent signaling cascade.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Channel_Opening Ion Channel Opening NMDAR->Channel_Opening MDL105519 (Z)-MDL 105519 MDL105519->NMDAR Inhibits Ca_Influx Ca²⁺ Influx Channel_Opening->Ca_Influx Signaling_Cascade Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity

Caption: NMDA Receptor Signaling Pathway and Inhibition by (Z)-MDL 105519.

Experimental Protocols

In Vitro Radioligand Binding Assay

A standard method to determine the in vitro binding affinity of compounds to the NMDA receptor glycine site involves a competitive radioligand binding assay.

In_Vitro_Binding_Assay Membrane_Prep 1. Prepare Brain Membrane Homogenates Incubation 2. Incubate Membranes with [³H]MDL 105519 (Radioligand) & Test Compound Membrane_Prep->Incubation Filtration 3. Separate Bound and Free Radioligand via Rapid Filtration Incubation->Filtration Scintillation 4. Quantify Radioactivity of Bound Ligand using Liquid Scintillation Counting Filtration->Scintillation Analysis 5. Determine IC₅₀ and Ki values Scintillation->Analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Whole brains (e.g., from rats) are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended to a specific protein concentration.

  • Incubation: The membrane preparation is incubated in the presence of a fixed concentration of a radiolabeled ligand that binds to the glycine site (e.g., [3H]MDL 105519 or [3H]glycine) and varying concentrations of the unlabeled test compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which reflects the binding affinity of the test compound, is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Anticonvulsant Activity Assessment

The anticonvulsant potency of compounds is often evaluated in rodent models using various methods to induce seizures.

In_Vivo_Anticonvulsant_Assay Animal_Prep 1. Administer Test Compound to Rodents (e.g., mice, rats) at various doses Seizure_Induction 2. Induce Seizures via: - Chemical convulsant (e.g., PTZ, NMDA) - Electrical stimulation (e.g., MES) - Audiogenic stimuli (in susceptible strains) Animal_Prep->Seizure_Induction Observation 3. Observe and Score Seizure Severity (e.g., presence/absence of tonic hindlimb extension) Seizure_Induction->Observation Analysis 4. Calculate ED₅₀ (Dose protecting 50% of animals) Observation->Analysis

Caption: General Workflow for In Vivo Anticonvulsant Testing.

Detailed Methodology:

  • Animal Dosing: Groups of animals (typically mice or rats) are administered the test compound at a range of doses via a specific route (e.g., intraperitoneal, oral, or intravenous). A control group receives the vehicle.

  • Seizure Induction: After a predetermined pretreatment time, seizures are induced. Common models include:

    • Maximal Electroshock (MES) Test: An electrical stimulus is delivered via corneal or ear-clip electrodes, inducing tonic hindlimb extension in unprotected animals.

    • Pentylenetetrazol (PTZ) Test: A subcutaneous or intraperitoneal injection of the chemical convulsant PTZ is administered, which induces clonic seizures.

    • Audiogenic Seizures: Genetically susceptible mouse strains (e.g., DBA/2) are exposed to a high-intensity sound, which triggers a characteristic seizure response.

  • Observation and Scoring: Animals are observed for the presence and severity of seizures. The endpoint is typically a quantal measure, such as the presence or absence of the tonic hindlimb extension in the MES test or protection from clonic seizures in the PTZ test.

  • Data Analysis: The percentage of animals protected from seizures at each dose is determined, and the data are used to calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the induced seizure.

Conclusion

(Z)-MDL 105519 stands out as a high-affinity antagonist for the glycine site of the NMDA receptor. This high in vitro affinity is strongly correlated with its potent in vivo anticonvulsant activity. While further direct comparative studies are needed to definitively rank its potency against other glycine site antagonists, the existing data firmly establishes (Z)-MDL 105519 as a valuable research tool and a promising scaffold for the development of novel therapeutics for neurological disorders characterized by NMDA receptor overactivation. The detailed experimental protocols provided herein offer a foundation for the continued investigation and comparison of this and other related compounds.

References

A Side-by-Side Analysis of (Z)-MDL 105519 and Other NMDA Antagonists on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of various N-methyl-D-aspartate (NMDA) receptor antagonists on synaptic plasticity, with a focus on the glycine (B1666218) site antagonist (Z)-MDL 105519. The objective is to offer a clear, data-driven comparison to inform research and development in neuroscience.

Introduction to NMDA Receptors and Synaptic Plasticity

The NMDA receptor is a crucial component in the mechanisms of synaptic plasticity, the ability of synapses to strengthen or weaken over time. This process is fundamental to learning and memory. Two primary forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a long-lasting weakening of synaptic strength. The activation of NMDA receptors, which requires the binding of both glutamate (B1630785) and a co-agonist like glycine or D-serine, leads to an influx of calcium ions (Ca²⁺). The magnitude and temporal pattern of this Ca²⁺ influx determine whether LTP or LTD is induced.

NMDA receptor antagonists are classified based on their site of action. These include:

  • Competitive Antagonists: Bind to the glutamate binding site (e.g., AP5).

  • Non-competitive Channel Blockers: Block the ion channel pore (e.g., Ketamine, MK-801).

  • Glycine Site Antagonists: Bind to the co-agonist glycine binding site (e.g., (Z)-MDL 105519, 7-Chlorokynurenic acid).

This guide will compare the quantitative effects of these different classes of antagonists on LTP and LTD.

Quantitative Comparison of NMDA Antagonist Effects on Synaptic Plasticity

The following tables summarize the quantitative data on the inhibitory effects of various NMDA receptor antagonists on Long-Term Potentiation (LTP) and NMDA receptor-mediated currents. While direct comparative studies on Long-Term Depression (LTD) are less common in the literature, the inhibition of NMDA receptor function is expected to impact LTD induction.

Antagonist ClassAntagonistTarget SiteIC₅₀ on LTP InductionIC₅₀ on NMDA-Evoked CurrentsSource
Glycine Site Antagonist (Z)-MDL 105519 Glycine SiteData not available in searched literaturePotent inhibitor of [³H]glycine binding (Kᵢ = 2.5 nM)[1]
5,7-Dichlorokynurenic Acid (5,7-DCKA) Glycine Site2.53 ± 0.13 µMPeak: 2.14 ± 0.17 µM, Plateau: 0.24 ± 0.02 µM[2]
L-689,560 Glycine SiteAbolished glycine-induced LTP at 60 µMIC₅₀ ratio (peak/plateau) of 0.98[3][4]
7-Chlorokynurenic Acid (7-CKA) Glycine SiteNon-competitive inhibition at 10-100 µMIC₅₀ for [³H]glycine binding = 0.56 µM[5][6]
Non-competitive Channel Blocker Ketamine Channel Pore (PCP site)~15 µM0.43 ± 0.10 µM (hippocampal neurons)[7]
MK-801 (Dizocilpine) Channel Pore (PCP site)Neuroprotective at 2 mg/kg0.12 ± 0.01 µM (hippocampal neurons)[7][8]
Memantine (B1676192) Channel Pore (PCP site)Data not available in searched literature1.04 ± 0.26 µM (hippocampal neurons)[7]
Amantadine (B194251) Channel Pore (PCP site)Data not available in searched literature18.6 ± 0.9 µM (hippocampal neurons)[7]
Competitive Antagonist CGP 37849 Glutamate Site0.37 ± 0.04 µMPeak: 0.18 ± 0.01 µM, Plateau: 1.26 ± 0.19 µM[2]

Note: IC₅₀ values can vary depending on the experimental conditions, including the specific brain region, slice preparation, and stimulation protocols used.

Mechanism of Action and Signaling Pathways

The following diagrams illustrate the signaling pathways involved in NMDA receptor-dependent synaptic plasticity and the points of intervention for different classes of antagonists.

NMDA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine cluster_antagonists Antagonist Intervention Points Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Activation CaMKII CaMKII LTP LTP CaMKII->LTP LTD LTD Ca_ion->CaMKII High Frequency Stimulation Ca_ion->LTD Low Frequency Stimulation Z_MDL (Z)-MDL 105519 (Glycine Site) Z_MDL->NMDA_R Ketamine Ketamine (Channel Pore) Ketamine->NMDA_R AP5 AP5 (Glutamate Site) AP5->NMDA_R

Fig. 1: NMDA Receptor Signaling in Synaptic Plasticity.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of experimental data. Below is a generalized protocol for investigating the effects of NMDA receptor antagonists on synaptic plasticity in hippocampal slices.

Acute Hippocampal Slice Preparation
  • Anesthesia and Decapitation: Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse) with isoflurane (B1672236) and decapitate.

  • Brain Extraction: Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) slicing solution.

    • Slicing aCSF composition (in mM): 87 NaCl, 2.5 KCl, 7 MgCl₂, 0.5 CaCl₂, 26.2 NaHCO₃, 1.25 NaH₂PO₄, 25 glucose, and 50 sucrose.

  • Slicing: Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

  • Recovery: Transfer slices to a recovery chamber with standard aCSF (124 mM NaCl, 2.5 mM KCl, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 26.2 mM NaHCO₃, 1 mM NaH₂PO₄, and 11 mM glucose) saturated with 95% O₂ / 5% CO₂. Allow slices to recover for at least 1 hour at room temperature (25°C) after an initial 30-minute incubation at 34°C.

Electrophysiological Recording
  • Recording Chamber: Transfer a single slice to a submersion recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

  • Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Establish a stable baseline of fEPSP responses for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

Induction of Synaptic Plasticity and Drug Application
  • Drug Perfusion: To test the effect of an antagonist, switch the perfusion to aCSF containing the desired concentration of the drug and perfuse for at least 20-30 minutes before inducing plasticity.

  • LTP Induction: Apply a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.

  • LTD Induction: Apply a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.

  • Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP or LTD.

  • Data Analysis: Normalize the fEPSP slope to the pre-stimulation baseline and plot the percentage change over time. Compare the magnitude of potentiation or depression in control versus drug-treated slices to determine the inhibitory effect of the antagonist.

Experimental_Workflow start Start slice_prep Acute Hippocampal Slice Preparation start->slice_prep recovery Slice Recovery (>1 hour) slice_prep->recovery recording_setup Transfer to Recording Chamber & Electrode Placement recovery->recording_setup baseline Establish Stable Baseline Recording recording_setup->baseline drug_app Perfusion with NMDA Antagonist baseline->drug_app induction Induction of LTP (HFS) or LTD (LFS) drug_app->induction post_record Post-Induction Recording (≥60 min) induction->post_record analysis Data Analysis (Quantify % change) post_record->analysis end End analysis->end

Fig. 2: General Experimental Workflow for Studying NMDA Antagonists.

Discussion

The data presented highlight the diversity in potency and mechanism of action among different classes of NMDA receptor antagonists.

  • Other Glycine Site Antagonists like 5,7-DCKA and 7-CKA demonstrate effective blockade of NMDA receptor function and LTP. The varying IC₅₀ ratios for peak and plateau currents suggest that some glycine site antagonists may have differential effects on the phasic versus tonic activation of NMDA receptors.

  • Non-competitive Channel Blockers such as ketamine and MK-801 are potent inhibitors of NMDA receptor function. Their mechanism of blocking the open channel can lead to use-dependent effects, which may be relevant in the context of different patterns of synaptic activity that induce plasticity.

  • Competitive Antagonists like CGP 37849 effectively block LTP induction by competing with glutamate. The relative potency of these antagonists can provide insights into the dynamics of glutamate release and receptor binding during synaptic plasticity.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (Z)-MDL 105519

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-MDL 105519 is a potent and selective antagonist for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. [1][2] As a research chemical, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides step-by-step procedures for the safe disposal of (Z)-MDL 105519, tailored for researchers, scientists, and drug development professionals. These guidelines are based on standard practices for the disposal of hazardous chemical waste in a laboratory setting.

It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.

Key Chemical and Physical Properties

PropertyValue
Chemical Name (E)-3-(2-phenyl-2-carboxyethenyl)-4, 6-dichloro-1H-indole-2-carboxylic acid
Synonyms MDL 105,519
Molecular Formula C₁₈H₁₁Cl₂NO₄[3]
Target NMDA receptor glycine site[1][2]

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment must be worn at all times when handling (Z)-MDL 105519 in solid or solution form. This includes, but is not limited to:

  • Safety goggles or a face shield

  • A laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

Step-by-Step Disposal Protocol

The disposal of investigational compounds such as (Z)-MDL 105519 must be managed through your institution's hazardous waste program.[4] Never dispose of this compound down the drain or in regular trash.

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid waste contaminated with (Z)-MDL 105519 (e.g., weighing papers, contaminated gloves, pipette tips) in a designated, leak-proof hazardous waste container that is compatible with chemical waste.[4][5]

    • Liquid Waste: Collect all liquid waste containing (Z)-MDL 105519 (e.g., unused stock solutions, experimental media) in a dedicated, sealed, and leak-proof container. Do not mix with incompatible waste streams.[4]

    • Sharps Waste: Any sharps (e.g., needles, scalpels) contaminated with (Z)-MDL 105519 must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.[4]

  • Labeling:

    • Properly label all waste containers with a "HAZARDOUS WASTE" tag as provided by your institution's EHS department.[4][6]

    • The label must include the full chemical name: "(Z)-MDL 105519" and any other chemical constituents, including solvents.

    • Indicate the concentration or percentage of each component.

  • Storage:

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure that the storage area is away from incompatible materials.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not allow hazardous waste to accumulate in the laboratory.

  • Empty Container Disposal:

    • A container that held (Z)-MDL 105519 is not considered empty until it has been triple-rinsed.[4]

    • The first rinse of the container must be collected and disposed of as hazardous liquid waste.[4]

    • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[4][6]

Disposal Procedure Workflow

The following diagram outlines the decision-making process for the proper disposal of (Z)-MDL 105519.

DisposalWorkflow start Unwanted (Z)-MDL 105519 is_sharp Is the waste a sharp? start->is_sharp is_solid Is the waste in solid form? solid_waste Collect in designated solid hazardous waste container. is_solid->solid_waste Yes liquid_waste Collect in designated liquid hazardous waste container. is_solid->liquid_waste No label_container Label container as 'Hazardous Waste' with full chemical name and concentration. solid_waste->label_container liquid_waste->label_container is_sharp->is_solid No sharp_waste Dispose of in a designated puncture-resistant sharps container. is_sharp->sharp_waste Yes sharp_waste->label_container store_waste Store sealed container in a designated waste accumulation area. label_container->store_waste schedule_pickup Contact EHS for waste pickup. store_waste->schedule_pickup end_disposal Disposal Complete schedule_pickup->end_disposal

Caption: Logical workflow for the proper disposal of (Z)-MDL 105519.

References

Personal protective equipment for handling (Z)-MDL 105519

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Z)-MDL 105519. The following procedures are based on best practices for handling potent neuroactive compounds in a laboratory setting. A specific Safety Data Sheet (SDS) for (Z)-MDL 105519 was not located; therefore, these recommendations are derived from general chemical safety principles and information available on similar research compounds.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against potential exposure and should be used in conjunction with engineering and administrative controls.[1] The following table summarizes the recommended PPE for handling (Z)-MDL 105519 in various laboratory scenarios.

Activity Required PPE Recommended PPE
Weighing and Aliquoting (Solid Form) - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat- Chemical Splash Goggles- Face Shield- Respiratory Protection (e.g., N95 respirator) if ventilation is inadequate
Solution Preparation and Handling - Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat- Face Shield- Chemical-resistant Apron
In-vitro / Ex-vivo Experiments - Nitrile Gloves- Safety Glasses- Laboratory Coat- As determined by institutional risk assessment
In-vivo Administration - Nitrile Gloves- Safety Glasses- Laboratory Coat- As determined by institutional risk assessment
Waste Disposal - Nitrile Gloves (consider double-gloving)- Chemical Splash Goggles- Laboratory Coat- Chemical-resistant Apron

Operational Plan for Safe Handling

Adherence to a strict operational plan is critical to minimize the risk of exposure to (Z)-MDL 105519.

2.1. Engineering Controls:

  • Ventilation: All work with solid (Z)-MDL 105519 and concentrated solutions should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure.

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

2.2. Pre-Experiment Procedures:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of (Z)-MDL 105519 to be used, the procedures involved, and the potential for aerosol generation.

  • PPE Inspection: Before each use, inspect all PPE for signs of damage or contamination.

  • Area Preparation: Designate a specific area for handling (Z)-MDL 105519. Ensure the work surface is clean and uncluttered.

2.3. Handling Procedures:

  • Donning PPE: Put on all required PPE before entering the designated handling area. The suggested sequence is gown, mask or respirator, eye protection, and gloves.[3]

  • Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood. Use appropriate tools (e.g., anti-static weigh paper) to prevent dispersal of the powder.

  • Solution Preparation: Add the solvent to the solid (Z)-MDL 105519 slowly to avoid splashing. Cap and vortex or sonicate as needed to ensure complete dissolution.

  • Experimental Use: Handle all solutions containing (Z)-MDL 105519 with care, avoiding skin contact and the generation of aerosols.

  • Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol, followed by water).

2.4. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4][5]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of (Z)-MDL 105519 and associated waste is essential to prevent environmental contamination and accidental exposure.

3.1. Waste Segregation:

  • Solid Waste: Unused (Z)-MDL 105519, contaminated weigh boats, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: All solutions containing (Z)-MDL 105519 should be collected in a designated, labeled hazardous liquid waste container. Do not pour this waste down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste.

3.2. Waste Disposal Procedures:

  • Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name "(Z)-MDL 105519" and appropriate hazard warnings.

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Experimental Context

(Z)-MDL 105519 is a potent and selective antagonist of the glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor.[6][7] Research indicates its use in a variety of experimental settings, including:

  • In vitro binding assays with radiolabeled [3H]MDL 105519 to characterize its interaction with the NMDA receptor.[6][8][9][10]

  • Cell-based assays to investigate its effects on NMDA receptor-mediated responses in cultured neurons.[7]

  • In vivo studies in animal models to assess its anticonvulsant and anxiolytic properties.[7]

Detailed experimental protocols for these applications are highly specific to the research question and are typically found in the materials and methods section of published scientific literature.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of (Z)-MDL 105519.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Prepare Designated Work Area a->b c Inspect and Don PPE b->c d Weigh Solid (in fume hood) c->d Proceed to handling e Prepare Solution d->e f Perform Experiment e->f g Decontaminate Work Area f->g Experiment complete h Segregate and Label Waste g->h i Doff and Dispose of PPE h->i j Store Waste Securely i->j

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.